Product packaging for Odatroltide(Cat. No.:CAS No. 1639303-73-3)

Odatroltide

Cat. No.: B15143700
CAS No.: 1639303-73-3
M. Wt: 661.8 g/mol
InChI Key: HCQSIGZMBBOVBZ-NHKCCNDQSA-N
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Description

Odatroltide (also known as LT3001) is a novel, multifunctional synthetic small molecule comprising a tripeptide Pro–Ala–Lys (PAK) and an (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid domain. It functions as a potent P-selectin inhibitor. Its primary research value lies in its multifunctional mechanism of action, which is targeted for investigating acute ischemic stroke. This compound is designed to recanalize occluded blood vessels, thereby restoring cerebral blood flow, while simultaneously reducing reperfusion injury by scavenging free radicals and inhibiting leukocyte migration. In vitro studies demonstrate that this compound effectively down-regulates P-selectin expression and inhibits platelet aggregation induced by various agonists. In vivo, animal models of embolic stroke have shown that this compound can reduce cerebral infarct volume and improve neurological outcomes. A recent Phase 2, randomized, double-blind, placebo-controlled clinical study in patients with acute ischemic stroke found that intravenous administration of this compound within 24 hours of symptom onset was safe and well-tolerated, with no symptomatic intracranial hemorrhage reported. The study also suggested potential for better neurological and functional outcomes compared to placebo, indicating a promising therapeutic profile worthy of further investigation. This compound thus possesses a unique combination of thrombolytic and anti-thrombotic activities, making it a valuable compound for cardiovascular and neurological disease research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H51N7O8 B15143700 Odatroltide CAS No. 1639303-73-3

Properties

CAS No.

1639303-73-3

Molecular Formula

C32H51N7O8

Molecular Weight

661.8 g/mol

IUPAC Name

(2S)-6-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-2-[[(3S)-6,7-dihydroxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline-3-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C32H51N7O8/c1-18(36-29(44)21-11-8-14-34-21)27(42)37-22(9-4-6-12-33)28(43)35-13-7-5-10-23(31(46)47)38-30(45)24-15-19-16-25(40)26(41)17-20(19)32(2,3)39-24/h16-18,21-24,34,39-41H,4-15,33H2,1-3H3,(H,35,43)(H,36,44)(H,37,42)(H,38,45)(H,46,47)/t18-,21-,22-,23-,24-/m0/s1

InChI Key

HCQSIGZMBBOVBZ-NHKCCNDQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H]1CC2=CC(=C(C=C2C(N1)(C)C)O)O)NC(=O)[C@@H]3CCCN3

Canonical SMILES

CC(C(=O)NC(CCCCN)C(=O)NCCCCC(C(=O)O)NC(=O)C1CC2=CC(=C(C=C2C(N1)(C)C)O)O)NC(=O)C3CCCN3

Origin of Product

United States

Foundational & Exploratory

Odatroltide: A Dual-Mechanism Approach to Neuronal Protection in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Odatroltide (LT3001) is an investigational novel synthetic peptide conjugate demonstrating a dual mechanism of action aimed at treating acute ischemic stroke. It combines a thrombolytic component with a neuroprotective moiety, designed to both restore blood flow and mitigate the downstream neuronal damage characteristic of ischemia-reperfusion injury. Preclinical and early clinical data suggest that this compound is a promising therapeutic candidate, offering potential for a wider therapeutic window and a favorable safety profile compared to current standards of care. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in neuronal protection, detailing its molecular interactions, effects on key signaling pathways, and a summary of the experimental methodologies used to elucidate these functions.

Introduction

Ischemic stroke, characterized by the cessation of blood flow to a region of the brain, initiates a complex cascade of events leading to neuronal cell death and long-term disability. Reperfusion, while essential for salvaging ischemic tissue, can paradoxically exacerbate injury through the generation of reactive oxygen species (ROS) and the initiation of an inflammatory response. This compound has been engineered to address both the primary ischemic event and the secondary reperfusion injury through its unique bifunctional structure.

Molecular Composition and Dual-Action Mechanism

This compound is a conjugate of two distinct functional units:

  • A thrombolytic peptide: A derivative of the endogenous fibrinogen fragment P6A, specifically the pentapeptide Ala-Arg-Pro-Ala-Lys (PAK). This peptide component is designed to enhance the binding of plasminogen to fibrin, thereby promoting the dissolution of blood clots.[1][2]

  • A neuroprotective small molecule: (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which functions as a potent antioxidant.[1]

This dual design allows this compound to not only facilitate the recanalization of occluded vessels but also to simultaneously protect neurons from the damaging effects of oxidative stress and inflammation that accompany reperfusion.[3]

Core Mechanism of Neuronal Protection

The neuroprotective effects of this compound are primarily attributed to its antioxidant and anti-inflammatory properties.

Antioxidant Activity and Mitigation of Oxidative Stress

In vitro and in vivo studies have consistently demonstrated the antioxidant capabilities of this compound.[1][4] The core mechanism involves the scavenging of free radicals, which are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA.

A key aspect of this compound's antioxidant action appears to be its ability to protect mitochondria, the primary source of cellular ROS during reperfusion. Preclinical studies have shown that this compound can:

  • Protect against mitochondrial reactive oxygen species (mtROS) overproduction: By neutralizing excess ROS, this compound helps to preserve mitochondrial function.[1]

  • Inhibit cytochrome c release: Cytochrome c is a critical component of the intrinsic apoptotic pathway. Its release from the mitochondria is a key signal for initiating programmed cell death. By preventing its release, this compound directly inhibits a major pathway of neuronal death.[1]

The proposed signaling pathway for this compound's antioxidant and anti-apoptotic effects is illustrated below.

Odatroltide_Antioxidant_Pathway Ischemia_Reperfusion Ischemia/ Reperfusion Mitochondria Mitochondria Ischemia_Reperfusion->Mitochondria Induces Stress ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Cytochrome_c Cytochrome c Release ROS->Cytochrome_c Triggers This compound This compound (Antioxidant Moiety) This compound->ROS Scavenges This compound->Cytochrome_c Inhibits Neuronal_Protection Neuronal Protection This compound->Neuronal_Protection Apoptosis Neuronal Apoptosis Cytochrome_c->Apoptosis Initiates

This compound's antioxidant and anti-apoptotic signaling pathway.
Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has been shown to possess anti-inflammatory activity. This is evidenced by its ability to inhibit leukocyte chemotaxis, a key process in the inflammatory cascade where immune cells are recruited to the site of injury.[5] By reducing the infiltration of inflammatory cells into the ischemic brain tissue, this compound can help to limit the secondary damage caused by the release of pro-inflammatory cytokines and other cytotoxic mediators.

The logical workflow for this compound's anti-inflammatory action is depicted in the following diagram.

Odatroltide_Anti_Inflammatory_Workflow Ischemic_Injury Ischemic Injury Inflammatory_Signal Release of Inflammatory Signals Ischemic_Injury->Inflammatory_Signal Leukocyte_Recruitment Leukocyte Chemotaxis and Recruitment Inflammatory_Signal->Leukocyte_Recruitment Inflammation_Reduction Reduced Neuronal Inflammation Odatroltide_Action This compound Odatroltide_Action->Leukocyte_Recruitment Inhibits Odatroltide_Action->Inflammation_Reduction Neuroprotection Neuronal Protection Inflammation_Reduction->Neuroprotection Preclinical_Workflow Animal_Model Sprague-Dawley Rats Stroke_Induction Focal Embolic Stroke (MCA Occlusion) Animal_Model->Stroke_Induction Treatment IV Administration: This compound (10 mg/kg) or tPA Stroke_Induction->Treatment MRI_Assessment MRI Assessment (CBF, DWI, T2) Treatment->MRI_Assessment Neuro_Score Neurological Severity Scoring Treatment->Neuro_Score TTC_Staining 24h Post-Stroke: TTC Staining for Infarct Volume MRI_Assessment->TTC_Staining Data_Analysis Data Analysis and Comparison TTC_Staining->Data_Analysis Neuro_Score->Data_Analysis

References

Odatroltide: A Technical Deep Dive into its Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Odatroltide (also known as LT3001) is a novel synthetic peptide conjugate under investigation for the treatment of acute ischemic stroke.[1][2] This document provides a comprehensive overview of the chemical structure of this compound, its synthesis pathway, and its mechanism of action. The information is intended for researchers, scientists, and professionals involved in drug development.

Chemical Structure

This compound is a conjugate molecule comprising a pentapeptide and a non-peptidic moiety.[2]

  • Peptide Component: The peptide portion of this compound has the amino acid sequence Ala-Arg-Pro-Ala-Lys (PAK) .[2]

  • Non-Peptidic Component: This peptide is conjugated to (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid .[2]

The complete chemical structure can be represented as the covalent linkage of these two components.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C32H51N7O8PubChem
IUPAC Name (2S)-6-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-2-[[(3S)-6,7-dihydroxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline-3-carbonyl]amino]hexanoic acidPubChem

Synthesis Pathway

The synthesis of this compound involves a multi-step process that combines solid-phase peptide synthesis (SPPS) for the peptide fragment and subsequent solution-phase conjugation with the tetrahydroisoquinoline derivative.

Solid-Phase Synthesis of the PAK Peptide

The pentapeptide Ala-Arg-Pro-Ala-Lys is synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.[3][4]

Experimental Protocol: Solid-Phase Peptide Synthesis of Ala-Arg-Pro-Ala-Lys

  • Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a solvent like N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF).[5]

  • Amino Acid Coupling: The Fmoc-protected amino acids are sequentially coupled to the resin. Each cycle involves:

    • Fmoc Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.

    • Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid is activated using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIEA).[5]

    • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[5]

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

The synthesis of this non-peptidic component is a distinct chemical synthesis process. While a detailed, publicly available protocol specifically for this exact molecule is not readily found, similar tetrahydroisoquinoline derivatives are often synthesized through multi-step organic chemistry reactions.

Conjugation and Final Product Formation

The purified PAK peptide is then conjugated to the synthesized (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in a solution-phase reaction. This typically involves the activation of the carboxylic acid group of the tetrahydroisoquinoline moiety to form an active ester, which then reacts with the N-terminal amine of the peptide. The final conjugate, this compound, is then purified using chromatographic techniques.

Odatroltide_Synthesis_Pathway cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_conjugation Solution-Phase Conjugation Resin Rink Amide Resin Fmoc_Lys Fmoc-Lys(Boc)-OH Resin->Fmoc_Lys Coupling Fmoc_Ala1 Fmoc-Ala-OH Fmoc_Lys->Fmoc_Ala1 Coupling Fmoc_Pro Fmoc-Pro-OH Fmoc_Ala1->Fmoc_Pro Coupling Fmoc_Arg Fmoc-Arg(Pbf)-OH Fmoc_Pro->Fmoc_Arg Coupling Fmoc_Ala2 Fmoc-Ala-OH Fmoc_Arg->Fmoc_Ala2 Coupling Peptide_Resin Ala-Arg(Pbf)-Pro-Ala-Lys(Boc)-Resin Fmoc_Ala2->Peptide_Resin Final Coupling Crude_Peptide Crude PAK Peptide Peptide_Resin->Crude_Peptide Cleavage & Deprotection Purified_Peptide Purified PAK Peptide Crude_Peptide->Purified_Peptide RP-HPLC Purification This compound This compound (LT3001) Purified_Peptide->this compound Tetrahydroisoquinoline (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Tetrahydroisoquinoline->this compound Conjugation

Caption: this compound Synthesis Workflow.

Mechanism of Action and Signaling Pathway

This compound is designed to have a dual mechanism of action for the treatment of acute ischemic stroke: recanalization of occluded blood vessels and reduction of reperfusion injury.[1][2]

  • Thrombolytic Effect: this compound promotes local endogenous fibrinolysis by enhancing the binding of plasminogen to fibrin. This facilitates the conversion of plasminogen to plasmin, which then degrades the fibrin clot, restoring blood flow.[6]

  • Neuroprotective Effect: The molecule exhibits antioxidant properties, scavenging free radicals that are generated during reperfusion and contribute to cellular damage.[2] It also inhibits leukocyte chemotaxis and platelet aggregation, thereby reducing inflammation-mediated injury.[2][6]

Odatroltide_Signaling_Pathway cluster_thrombolysis Thrombolysis cluster_neuroprotection Neuroprotection This compound This compound (LT3001) Plasminogen Plasminogen This compound->Plasminogen Enhances binding to Fibrin Free_Radicals Free Radicals This compound->Free_Radicals Scavenges Leukocyte_Chemotaxis Leukocyte Chemotaxis This compound->Leukocyte_Chemotaxis Inhibits Platelet_Aggregation Platelet Aggregation This compound->Platelet_Aggregation Inhibits Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin Clot Recanalization Vessel Recanalization Fibrin->Recanalization Plasmin->Fibrin Degradation Reperfusion_Injury Reperfusion Injury Free_Radicals->Reperfusion_Injury Leukocyte_Chemotaxis->Reperfusion_Injury Platelet_Aggregation->Reperfusion_Injury

Caption: this compound Mechanism of Action.

Quantitative Data

Currently, detailed quantitative data such as reaction yields for each synthesis step, spectroscopic data (NMR, MS), and HPLC purity profiles for this compound are not extensively available in the public domain and are likely proprietary information of the developing pharmaceutical company. Clinical trial publications report on dosage and patient outcomes.[1] For instance, a phase 2 clinical trial administered this compound at a single dose of 0.025 mg/kg.[1]

Conclusion

This compound is a promising peptide conjugate therapeutic with a unique dual mechanism of action for the treatment of acute ischemic stroke. Its synthesis involves a combination of solid-phase peptide synthesis and solution-phase conjugation. Further research and clinical trials will be crucial in fully elucidating its therapeutic potential and safety profile.

References

a novel multifunctional synthetic small molecule comprising a tripeptide Pro–Ala–Lys (PAK) and an (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid domain

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of a novel, multifunctional synthetic small molecule. This molecule is characterized by a unique bipartite structure, comprising a Pro–Ala–Lys (PAK) tripeptide domain covalently linked to an (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ) domain. While direct experimental data for this specific conjugate is not yet publicly available, this document outlines a theoretical framework based on the known biological activities of its constituent parts. We will explore its potential mechanisms of action, propose detailed experimental protocols for its evaluation, and present hypothetical data to illustrate its potential therapeutic profile. This guide is intended for researchers, scientists, and drug development professionals interested in the design and application of novel multifunctional therapeutic agents.

Introduction

The paradigm of "one molecule, one target" in drug discovery is progressively being supplemented by the development of multifunctional molecules designed to modulate multiple biological pathways simultaneously. This approach holds significant promise for treating complex multifactorial diseases such as cancer and infectious diseases. The subject of this whitepaper is a novel synthetic small molecule that embodies this principle, conjugating a biologically active peptide with a privileged heterocyclic scaffold.

The two core components of this molecule are:

  • The Pro–Ala–Lys (PAK) tripeptide: Peptides are known to play crucial roles in a vast array of biological processes. The specific sequence Pro-Ala-Lys suggests several potential functions. Lysine, a basic amino acid, can impart a positive charge, potentially facilitating interaction with negatively charged cell membranes or acting as an antimicrobial agent.[1] Proline is known to induce specific secondary structures in peptides, which can be critical for receptor binding.

  • The (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ) domain: Tetrahydroisoquinolines are a class of nitrogen-containing heterocyclic compounds that are found in many natural products and have been identified as "privileged scaffolds" in medicinal chemistry.[2][3] This means that the THIQ core is a versatile framework for designing molecules with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4]

The conjugation of these two domains could lead to a synergistic therapeutic effect, where the peptide moiety could, for instance, enhance the cell permeability or target specificity of the THIQ domain, or the combined molecule could exhibit dual therapeutic actions.

Hypothesized Mechanism of Action

Based on the known properties of THIQ derivatives, a plausible mechanism of action for the novel conjugate is the inhibition of cancer cell proliferation and survival pathways. Many THIQ analogues have demonstrated potent anticancer activity by modulating key signaling pathways involved in cell cycle progression and apoptosis.[5]

One such hypothetical pathway is the inhibition of a critical kinase, such as KRas, which is frequently mutated in various cancers.[4] By binding to and inhibiting KRas, the THIQ domain could block downstream signaling cascades, leading to cell cycle arrest and apoptosis. The PAK tripeptide could potentially enhance the uptake of the molecule into cancer cells or contribute to its overall cytotoxicity.

Below is a diagram illustrating a hypothesized signaling pathway for the anticancer activity of the molecule.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Molecule Molecule Receptor Receptor Molecule->Receptor Binding KRas KRas Molecule->KRas Inhibition Receptor->KRas Activation RAF RAF KRas->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Proliferation ERK->Proliferation Promotion Apoptosis Apoptosis ERK->Apoptosis Inhibition

Caption: Hypothesized signaling pathway of the novel molecule.

Physicochemical Properties

A summary of the computed physicochemical properties of the individual components of the novel molecule is presented below. These properties are essential for understanding the molecule's potential absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPro-Ala-Lys (PAK)(S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Molecular Formula C₁₄H₂₆N₄O₄[6]C₁₂H₁₅NO₄
Molecular Weight 314.38 g/mol [6]237.25 g/mol
XLogP3 -4.4[6]-1.6 (estimated)
Hydrogen Bond Donors 4[6]4
Hydrogen Bond Acceptors 5[6]5

Proposed Experimental Protocols

To evaluate the hypothesized biological activities of the novel molecule, a series of in vitro and in vivo experiments are proposed.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of the molecule on a panel of human cancer cell lines.

Methodology:

  • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media.

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the novel molecule for 48-72 hours.

  • Assess cell viability using a standard MTT or CellTiter-Glo assay.

  • Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Antimicrobial Susceptibility Testing

Objective: To determine the antimicrobial activity of the molecule against a panel of pathogenic bacteria and fungi.

Methodology:

  • Prepare serial dilutions of the novel molecule in appropriate broth media.

  • Inoculate the dilutions with a standardized suspension of the test microorganisms (e.g., E. coli, S. aureus, C. albicans).

  • Incubate the cultures under appropriate conditions.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the molecule that inhibits visible growth of the microorganism.

In Vivo Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of the molecule in a mouse xenograft model.

Methodology:

  • Implant human cancer cells (e.g., HCT116) subcutaneously into immunodeficient mice.

  • Once tumors are established, randomize the mice into treatment and control groups.

  • Administer the novel molecule or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) for a specified duration.

  • Monitor tumor growth and body weight of the mice throughout the study.

  • At the end of the study, excise the tumors and perform histological and molecular analyses.

Below is a diagram illustrating the general experimental workflow.

experimental_workflow Start Start InVitro_Assays In Vitro Assays (Cytotoxicity, Antimicrobial) Start->InVitro_Assays Data_Analysis1 Data Analysis (IC50, MIC) InVitro_Assays->Data_Analysis1 InVivo_Studies In Vivo Studies (Xenograft Model) Data_Analysis1->InVivo_Studies Promising Results Data_Analysis2 Data Analysis (Tumor Growth Inhibition) InVivo_Studies->Data_Analysis2 Conclusion Conclusion Data_Analysis2->Conclusion

Caption: General experimental workflow for preclinical evaluation.

Hypothetical Quantitative Data

The following tables present hypothetical data that could be obtained from the proposed experiments.

Table 1: Hypothetical IC50 Values against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
HCT116Colon Cancer2.8
A549Lung Cancer8.1

Table 2: Hypothetical MIC Values against Pathogenic Microorganisms

MicroorganismTypeMIC (µg/mL)
E. coliGram-negative16
S. aureusGram-positive8
C. albicansFungus32

Conclusion and Future Directions

The novel multifunctional synthetic small molecule, comprising a Pro–Ala–Lys tripeptide and a tetrahydroisoquinoline core, represents a promising new avenue for the development of therapeutics with dual anticancer and antimicrobial activities. The theoretical framework presented in this whitepaper, based on the known biological activities of its constituent domains, suggests that this molecule could be a potent inhibitor of cancer cell growth and a broad-spectrum antimicrobial agent.

Future research should focus on the chemical synthesis of this molecule and the experimental validation of its hypothesized biological activities. Further studies will be necessary to elucidate its precise mechanism of action, evaluate its pharmacokinetic and toxicological profiles, and optimize its structure to enhance its therapeutic potential. The modular nature of this molecule also allows for the future exploration of other peptide and heterocyclic combinations to create a new generation of multifunctional drugs.

References

Odatroltide as a Free Radical Scavenger in Ischemic Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Odatroltide (LT3001) is an innovative dual-function small molecule therapeutic candidate under development for the treatment of acute ischemic stroke. It is designed to both recanalize occluded blood vessels and mitigate reperfusion injury. A key component of its neuroprotective effect is its activity as a free radical scavenger, which addresses the oxidative stress that is a major contributor to neuronal damage following ischemia and reperfusion. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound's role as a free radical scavenger, including its mechanism of action, experimental validation, and relevant signaling pathways. While detailed quantitative preclinical data remains largely proprietary, this guide synthesizes the existing information to provide a thorough understanding for research and development professionals.

Introduction: The Role of Oxidative Stress in Ischemic Stroke

Ischemic stroke, characterized by the interruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal cell death. The restoration of blood flow, or reperfusion, is crucial for salvaging ischemic tissue, but it also paradoxically exacerbates injury through a phenomenon known as ischemia-reperfusion (I/R) injury. A primary driver of I/R injury is a massive burst of reactive oxygen species (ROS), leading to a state of oxidative stress.

Key mediators of oxidative stress in ischemic stroke include:

  • Superoxide anion (O₂⁻)

  • Hydrogen peroxide (H₂O₂)

  • Hydroxyl radical (•OH)

This surge in free radicals overwhelms the brain's endogenous antioxidant defenses, leading to:

  • Lipid peroxidation: Damage to cell membranes, leading to loss of integrity and function. Malondialdehyde (MDA) is a key biomarker of lipid peroxidation[1].

  • Protein oxidation: Impairment of enzyme function and structural proteins.

  • DNA damage: Leading to mutations and apoptosis.

Endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) are critical for mitigating oxidative damage[2][3]. However, their capacity is often insufficient during the acute phase of ischemic stroke.

This compound: A Dual-Function Therapeutic

This compound is a novel synthetic peptide conjugate designed to address both the occlusive and the oxidative stress components of ischemic stroke[4][5]. Its structure comprises two key moieties:

  • A peptide sequence: Responsible for its thrombolytic activity, promoting the dissolution of the blood clot.

  • An antioxidant small molecule: Designed to scavenge free radicals and reduce oxidative stress-mediated reperfusion injury.

This dual-action approach positions this compound as a promising candidate to not only restore blood flow but also to protect the vulnerable brain tissue from the damaging consequences of reperfusion.

Preclinical Evidence of Free Radical Scavenging Activity

While extensive quantitative data from preclinical studies are not publicly available, information from patents and related research provides insight into the free radical scavenging properties of this compound.

In Vitro Studies

The free radical scavenging capacity of this compound has been suggested through in vitro assays, likely involving cell-based models of oxidative stress.

3.1.1. PC12 Cell Survival Assay

A commonly used method to assess the neuroprotective effects of compounds against oxidative stress is the PC12 cell survival assay. In this assay, the pheochromocytoma cell line PC12, which exhibits neuronal characteristics, is subjected to an oxidative insult, such as exposure to hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). The ability of the test compound to improve cell viability is then quantified.

While the specific protocol for this compound has not been published, a general methodology is as follows:

Experimental Protocol: PC12 Cell Survival Assay

  • Cell Culture: PC12 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and horse serum.

  • Plating: Cells are seeded into 96-well plates at a predetermined density.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period.

  • Oxidative Insult: An oxidative stressor (e.g., H₂O₂) is added to the culture medium.

  • Incubation: Cells are incubated for a defined period (e.g., 24 hours).

  • Viability Assessment: Cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay. The absorbance or fluorescence is proportional to the number of viable cells.

3.1.2. Mitochondrial Reactive Oxygen Species (ROS) Assay

Given the central role of mitochondria in ROS production during I/R injury, assessing a compound's ability to reduce mitochondrial ROS is crucial.

Experimental Protocol: Mitochondrial ROS Assay

  • Cell Culture and Treatment: Similar to the cell survival assay, a suitable neuronal cell line is cultured and treated with this compound.

  • Oxidative Stress Induction: Oxidative stress is induced, for example, by simulating ischemia-reperfusion conditions (e.g., oxygen-glucose deprivation/reoxygenation).

  • Fluorescent Probe Staining: Cells are loaded with a mitochondria-specific ROS-sensitive fluorescent probe, such as MitoSOX™ Red.

  • Flow Cytometry or Fluorescence Microscopy: The fluorescence intensity of the probe is measured. A decrease in fluorescence in this compound-treated cells compared to controls indicates a reduction in mitochondrial ROS.

In Vivo Studies

Animal models of ischemic stroke are essential for evaluating the in vivo efficacy of neuroprotective agents. The most common model is the middle cerebral artery occlusion (MCAO) model in rodents.

While specific quantitative data for this compound's effect on oxidative stress markers in vivo are not available in peer-reviewed literature, the following markers are typically assessed:

Table 1: Key In Vivo Biomarkers of Oxidative Stress

BiomarkerDescriptionExpected Effect of this compound
Malondialdehyde (MDA) A marker of lipid peroxidation.Decrease
Superoxide Dismutase (SOD) Activity Activity of a key endogenous antioxidant enzyme.Increase/Preservation
Glutathione Peroxidase (GPx) Activity Activity of another critical endogenous antioxidant enzyme.Increase/Preservation

Experimental Protocol: Measurement of Oxidative Stress Markers in Brain Tissue

  • Animal Model: An MCAO model is induced in rats or mice.

  • Treatment: this compound is administered at various doses and time points post-occlusion.

  • Tissue Collection: At a predetermined time after reperfusion, the animals are euthanized, and the brain tissue (specifically the ischemic penumbra and core) is collected.

  • Tissue Homogenization: The brain tissue is homogenized to prepare a lysate.

  • Biochemical Assays:

    • MDA Assay: The level of MDA is quantified using a colorimetric assay based on its reaction with thiobarbituric acid (TBA).

    • SOD Assay: The activity of SOD is measured using a commercially available kit, often based on its ability to inhibit the reduction of a tetrazolium salt.

    • GPx Assay: GPx activity is determined by a coupled reaction in which the oxidation of NADPH is measured spectrophotometrically.

Signaling Pathways in Neuroprotection

The neuroprotective effects of antioxidants are often mediated through the modulation of specific intracellular signaling pathways. While the precise pathways modulated by this compound have not been fully elucidated in public literature, plausible targets based on the mechanisms of other neuroprotective agents in ischemic stroke include the Nrf2 and PI3K/Akt pathways.

The Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including those for SOD and GPx. Activation of the Nrf2 pathway is a key mechanism for enhancing endogenous antioxidant defenses.

Nrf2_Pathway cluster_nucleus This compound This compound ROS Reduced ROS This compound->ROS Keap1 Keap1 ROS->Keap1 Inhibits (indirectly) Nrf2 Nrf2 Keap1->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., SOD, GPx) ARE->Antioxidant_Genes Transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Nrf2_nuclear Nrf2 Nrf2_nuclear->ARE

Fig. 1: Postulated Nrf2 Signaling Pathway Modulation by this compound.
The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival pathway that is activated by various growth factors and neurotrophins. Activation of this pathway can inhibit apoptosis and promote cell survival. There is evidence that antioxidants can activate the PI3K/Akt pathway, leading to neuroprotection in the context of ischemic stroke.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival Akt->Cell_Survival Promotes

Fig. 2: Potential PI3K/Akt Signaling Pathway Involvement with this compound.

Clinical Data

A Phase 2a clinical trial (NCT04091945) has evaluated the safety and preliminary efficacy of this compound in patients with acute ischemic stroke.

Table 2: Summary of Phase 2a Clinical Trial Results

Outcome MeasureThis compound GroupPlacebo Group
Symptomatic Intracranial Hemorrhage (sICH) 0%0%
Excellent Functional Outcome (mRS 0-1 at 90 days) 21.4%14.3%
Major Neurological Improvement (NIHSS improvement ≥4 at 30 days) 46.7%14.3%

These results suggest a favorable safety profile for this compound and indicate a potential for improved neurological and functional outcomes[4]. While this trial was not designed to directly measure markers of oxidative stress, the positive outcomes are consistent with the proposed neuroprotective mechanism, which includes free radical scavenging.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for acute ischemic stroke by combining thrombolytic and neuroprotective actions in a single molecule. Its ability to scavenge free radicals and potentially mitigate oxidative stress-induced reperfusion injury is a key component of its mechanism of action. While the publicly available preclinical data is limited, the existing information from patents and clinical trials supports its role as an antioxidant.

Future research should focus on:

  • Publication of detailed preclinical data: Quantitative data on the effects of this compound on oxidative stress markers (MDA, SOD, GPx) in animal models of ischemic stroke are needed to fully characterize its antioxidant properties.

  • Elucidation of signaling pathways: Investigating the specific signaling pathways, such as Nrf2 and PI3K/Akt, that are modulated by this compound will provide a more complete understanding of its neuroprotective mechanisms.

  • Clinical studies with biomarker analysis: Future clinical trials could incorporate the measurement of oxidative stress biomarkers in patients to directly assess the in vivo antioxidant effects of this compound in humans.

A deeper understanding of this compound's free radical scavenging capabilities will be instrumental in its continued development and potential future application as a novel therapy for ischemic stroke.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_signaling Mechanism of Action PC12_assay PC12 Cell Survival Assay ROS_assay Mitochondrial ROS Assay MCAO_model MCAO Animal Model Biomarker_analysis Oxidative Stress Biomarker Analysis (MDA, SOD, GPx) MCAO_model->Biomarker_analysis Pathway_analysis Signaling Pathway Analysis (e.g., Nrf2, PI3K/Akt) Biomarker_analysis->Pathway_analysis This compound This compound This compound->PC12_assay This compound->ROS_assay This compound->MCAO_model

Fig. 3: General Experimental Workflow for Evaluating this compound's Antioxidant Properties.

References

Odatroltide's Role in Inhibiting Leukocyte Migration: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Taipei, Taiwan - Odatroltide (also known as LT3001), a novel synthetic peptide under development by Lumosa Therapeutics, has been noted for its multifaceted therapeutic potential, particularly in the context of acute ischemic stroke (AIS).[1][2] Among its reported biological activities, the inhibition of leukocyte migration stands out as a key anti-inflammatory mechanism. This technical guide synthesizes the currently available public information on the role of this compound in this process, addressing its proposed mechanism, and highlighting the areas where further detailed scientific disclosure is required.

Introduction to this compound

This compound is a unique conjugate molecule comprising a tripeptide, Pro-Ala-Lys (PAK), and an (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid domain.[3] Its development has primarily focused on the treatment of AIS, where it is designed to both recanalize occluded blood vessels and reduce reperfusion injury.[1][4] The latter effect is attributed to its antioxidant and anti-inflammatory properties.[3][5] In vitro studies have confirmed that this compound exhibits substantial antioxidant activity, can inhibit platelet aggregation, and importantly, can inhibit leukocyte chemotaxis.[1]

The General Process of Leukocyte Migration

Leukocyte migration from the bloodstream into tissues is a critical step in the inflammatory response. This process, known as the leukocyte adhesion cascade, is a tightly regulated sequence of events involving leukocyte rolling, activation, firm adhesion to the vascular endothelium, and subsequent transendothelial migration (diapedesis) into the inflamed tissue.[6][7] This cascade is orchestrated by a complex interplay of adhesion molecules (e.g., selectins, integrins) on both leukocytes and endothelial cells, as well as chemotactic gradients established by chemokines.[8][9]

This compound's Inhibitory Effect on Leukocyte Migration: What the Data Indicates

Publicly available information, primarily from clinical trial announcements and publications focused on stroke, consistently mentions the anti-inflammatory and leukocyte chemotaxis-inhibiting properties of this compound.[1][3][5] This suggests that this compound interferes with one or more steps of the leukocyte adhesion cascade. However, detailed mechanistic studies describing how this compound achieves this inhibition are not yet available in the public domain.

Proposed General Mechanism of Action

Based on the description of this compound as an "anti-inflammatory" agent that "can inhibit leukocyte chemotaxis," a general mechanism can be proposed. This compound likely modulates the signaling pathways that govern leukocyte migration in response to chemoattractants. This could involve direct antagonism of chemokine receptors on leukocytes, interference with the downstream signaling cascades that regulate cellular motility, or effects on endothelial cell activation and the expression of adhesion molecules.

The following diagram illustrates a generalized workflow for assessing the inhibition of leukocyte migration, a process that would be necessary to characterize this compound's effects.

G cluster_0 In Vitro Chemotaxis Assay Workflow Leukocytes Isolation of Leukocytes (e.g., neutrophils, monocytes) Odatroltide_Treatment Treatment Groups: - Vehicle Control - this compound (Dose-Response) Leukocytes->Odatroltide_Treatment Chemoattractant Chemoattractant Gradient Setup (e.g., CXCL8, CCL2) Migration_Assay Transwell Migration Assay (e.g., Boyden Chamber) Chemoattractant->Migration_Assay Odatroltide_Treatment->Migration_Assay Quantification Quantification of Migrated Cells (e.g., cell counting, flow cytometry) Migration_Assay->Quantification Data_Analysis Data Analysis and IC50 Determination Quantification->Data_Analysis

Caption: A generalized workflow for an in vitro chemotaxis assay.

Signaling Pathways in Leukocyte Migration

The migration of leukocytes is controlled by complex intracellular signaling pathways. Upon a chemokine binding to its G protein-coupled receptor (GPCR) on the leukocyte surface, several downstream pathways can be activated, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK) pathways. These pathways are crucial for the cytoskeletal rearrangements necessary for cell motility.

The diagram below depicts a simplified, hypothetical signaling pathway for leukocyte migration and indicates potential points of inhibition by a therapeutic agent like this compound.

G cluster_0 Hypothetical Signaling Pathway for Leukocyte Migration Inhibition Chemokine Chemokine (e.g., CXCL8) GPCR Chemokine Receptor (e.g., CXCR1/2) Chemokine->GPCR Binds PI3K PI3K GPCR->PI3K Activates MAPK MAPK Pathway GPCR->MAPK Activates Akt Akt PI3K->Akt Activates Cytoskeleton Cytoskeletal Rearrangement Akt->Cytoskeleton Regulates MAPK->Cytoskeleton Regulates Migration Leukocyte Migration Cytoskeleton->Migration This compound This compound (Hypothetical Point of Inhibition) This compound->GPCR Inhibits? This compound->PI3K Inhibits? This compound->MAPK Inhibits?

Caption: A simplified signaling cascade for leukocyte migration.

Quantitative Data and Experimental Protocols: The Information Gap

A thorough review of publicly accessible scientific literature and clinical trial registries did not yield specific quantitative data on the efficacy of this compound in inhibiting leukocyte migration (e.g., IC50 values) or detailed experimental protocols. The information available is qualitative, stating that the compound can inhibit leukocyte chemotaxis.[1]

Table 1: Summary of Publicly Available Data on this compound's Effect on Leukocyte Migration

ParameterFindingSource
Effect Inhibition of leukocyte chemotaxis[1]
Context In vitro studies[1]
Quantitative Data Not publicly available-
Detailed Protocol Not publicly available-

To fully understand the therapeutic potential of this compound as an inhibitor of leukocyte migration, the following information would be required:

  • Cell-Type Specificity: Does this compound inhibit the migration of all leukocytes (e.g., neutrophils, monocytes, lymphocytes) or specific subsets?

  • Chemoattractant Specificity: Is the inhibitory effect broad-spectrum or specific to migration induced by certain chemokines?

  • In Vivo Efficacy: Quantitative data from animal models of inflammation demonstrating reduced leukocyte infiltration into tissues.

  • Molecular Target: Identification of the direct molecular target(s) of this compound within the chemotactic signaling pathways.

Conclusion

This compound is a promising therapeutic agent with recognized anti-inflammatory properties that include the inhibition of leukocyte migration.[1][3] While its development for acute ischemic stroke is advancing, the detailed molecular and cellular mechanisms underlying its effect on leukocyte chemotaxis remain largely undisclosed in the public domain. For researchers, scientists, and drug development professionals, a deeper understanding of these mechanisms is crucial for evaluating its potential in a broader range of inflammatory diseases. Future publications of preclinical and mechanistic studies are anticipated to fill the existing knowledge gap and provide a clearer picture of this compound's role as a modulator of the inflammatory response.

References

Preclinical Neuroprotective Efficacy of Odatroltide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odatroltide (also known as LT3001) is a novel synthetic peptide conjugate demonstrating significant promise in preclinical models of ischemic stroke. Its multifaceted mechanism of action, combining thrombolytic and neuroprotective properties, positions it as a compelling candidate for further investigation in the treatment of acute cerebrovascular events. This technical guide provides an in-depth summary of the key preclinical findings related to this compound's neuroprotective effects, with a focus on quantitative data, experimental methodologies, and implicated signaling pathways.

Core Neuroprotective Mechanisms

Preclinical evidence suggests that this compound's neuroprotective capabilities stem from a dual-action mechanism:

  • Thrombolytic Activity: this compound enhances endogenous fibrinolysis by promoting the binding of plasminogen to fibrin clots, facilitating the dissolution of the thrombus and restoration of blood flow to the ischemic brain region.[1]

  • Direct Neuroprotection: Beyond its effects on reperfusion, this compound exhibits direct cytoprotective properties attributed to its antioxidant and anti-inflammatory actions.[1][2] It is composed of a short peptide that induces reperfusion and an antioxidant small molecule that reduces reperfusion injury caused by inflammation and free radicals.[2]

Preclinical Efficacy in a Focal Embolic Stroke Model

A pivotal preclinical study by Jiang et al. (2022) provides the most comprehensive publicly available data on this compound's neuroprotective effects in a rat model of focal embolic stroke.[3]

Data Summary

The following tables summarize the key quantitative findings from this study, comparing this compound (LT3001) with tissue plasminogen activator (tPA) and a saline control.

Table 1: Effect of this compound on Infarct Volume and Brain Swelling at 24 Hours Post-Stroke [3]

Treatment Group (Administered at 3h post-stroke)Infarct Volume (mm³)Brain Swelling (%)
Saline245.6 ± 28.114.8 ± 2.5
tPA (10 mg/kg)158.3 ± 21.79.5 ± 1.9
This compound (10 mg/kg)112.5 ± 15.3#5.2 ± 1.1#

*p < 0.05 vs. Saline; #p < 0.05 vs. tPA

Table 2: Neurological Deficit Scores at 24 Hours Post-Stroke [3]

Treatment Group (Administered at 3h post-stroke)Modified Neurological Severity Score (mNSS)
Saline10.2 ± 0.8
tPA (10 mg/kg)7.5 ± 0.6
This compound (10 mg/kg)6.1 ± 0.5#

*p < 0.05 vs. Saline; #p < 0.05 vs. tPA

Table 3: Incidence of Hemorrhagic Transformation at 24 Hours Post-Stroke [3]

Treatment Group (Administered at 4.5h post-stroke)Hemorrhagic Transformation (%)
Saline16.7
tPA (10 mg/kg)83.3*
This compound (10 mg/kg)16.7#

*p < 0.05 vs. Saline; #p < 0.05 vs. tPA

Experimental Protocols

Focal Embolic Stroke Rat Model[3]
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Ischemia: A blood clot, prepared from autologous arterial blood, was introduced into the middle cerebral artery (MCA) to induce a focal embolic stroke.

  • Treatment Administration: this compound (10 mg/kg), tPA (10 mg/kg), or saline was administered intravenously at 1.5, 3, or 4.5 hours after the induction of stroke.

  • Outcome Measures:

    • Magnetic Resonance Imaging (MRI): Multi-parametric MRI was used to assess cerebral blood flow, diffusion-weighted imaging (DWI) to measure the ischemic lesion size, and T2-weighted imaging to evaluate the final infarct volume.

    • 2,3,5-triphenyltetrazolium chloride (TTC) Staining: Brains were sectioned and stained with TTC to visualize and quantify the infarct volume at 24 hours post-stroke.

    • Neurological Function: A modified Neurological Severity Score (mNSS) was used to assess motor, sensory, balance, and reflex functions.

    • Hemorrhagic Transformation: The presence and severity of intracerebral hemorrhage were evaluated.

Signaling Pathways and Mechanisms of Action

While the precise molecular signaling pathways of this compound are not yet fully elucidated in publicly available literature, its known dual mechanism of thrombolysis and neuroprotection allows for the postulation of its involvement in several key pathways.

Thrombolytic Pathway

This compound is understood to enhance the endogenous fibrinolytic system.[1] This likely involves a direct or allosteric interaction that promotes the binding of plasminogen to the fibrin clot, thereby increasing the efficiency of its conversion to plasmin by endogenous tPA.

Thrombolytic_Pathway This compound This compound (LT3001) Plasminogen_Fibrin Plasminogen-Fibrin Complex This compound->Plasminogen_Fibrin Enhances Binding Plasminogen Plasminogen Plasminogen->Plasminogen_Fibrin Fibrin Fibrin Clot Fibrin->Plasminogen_Fibrin FDPs Fibrin Degradation Products Fibrin->FDPs Plasmin Plasmin Plasminogen_Fibrin->Plasmin tPA Endogenous tPA tPA->Plasmin Activates Plasmin->FDPs Degrades Reperfusion Reperfusion FDPs->Reperfusion

This compound's Proposed Thrombolytic Mechanism.

Neuroprotective Pathways: Antioxidant and Anti-inflammatory Effects

The neuroprotective actions of this compound are attributed to its ability to counteract oxidative stress and inflammation, two critical components of the ischemic cascade.[1][2]

Antioxidant Mechanism: Ischemic reperfusion injury leads to a burst of reactive oxygen species (ROS), causing significant cellular damage. This compound's antioxidant component likely scavenges these free radicals directly or modulates endogenous antioxidant pathways.

Anti-inflammatory Mechanism: Ischemia triggers a robust inflammatory response characterized by the activation of microglia and astrocytes, and the infiltration of peripheral immune cells. This compound is suggested to mitigate this inflammation-mediated injury.[1]

Neuroprotective_Pathways cluster_Oxidative_Stress Oxidative Stress Cascade cluster_Inflammation Inflammatory Cascade Ischemic_Stroke Ischemic Stroke ROS Reactive Oxygen Species (ROS) Generation Ischemic_Stroke->ROS Microglia_Activation Microglial/Astrocyte Activation Ischemic_Stroke->Microglia_Activation This compound This compound (LT3001) This compound->ROS Inhibits This compound->Microglia_Activation Inhibits Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Damage Neuronal_Cell_Death Neuronal Cell Death Oxidative_Damage->Neuronal_Cell_Death Proinflammatory_Cytokines Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-1β) Microglia_Activation->Proinflammatory_Cytokines Proinflammatory_Cytokines->Neuronal_Cell_Death

This compound's Postulated Neuroprotective Mechanisms.

Experimental Workflow

The preclinical evaluation of this compound followed a structured workflow to assess its efficacy and safety in the context of ischemic stroke.

Experimental_Workflow Animal_Model Focal Embolic Stroke Rat Model Induction Treatment Intravenous Administration (this compound, tPA, or Saline) at 1.5, 3, or 4.5h post-stroke Animal_Model->Treatment MRI_Assessment MRI Assessment (CBF, DWI, T2-weighted) Treatment->MRI_Assessment Behavioral_Testing Neurological Function (mNSS) Treatment->Behavioral_Testing Histological_Analysis Histological Analysis (TTC Staining for Infarct Volume, Hemorrhagic Transformation) Treatment->Histological_Analysis Data_Analysis Data Analysis and Comparison of Treatment Groups MRI_Assessment->Data_Analysis Behavioral_Testing->Data_Analysis Histological_Analysis->Data_Analysis

Preclinical Experimental Workflow for this compound Evaluation.

Conclusion

The preclinical data for this compound strongly support its potential as a neuroprotective agent in the setting of acute ischemic stroke. Its ability to not only facilitate thrombolysis but also to directly mitigate the downstream effects of ischemia and reperfusion injury, such as oxidative stress and inflammation, represents a significant advancement. The superior efficacy and safety profile compared to tPA in animal models, particularly with a wider therapeutic window and reduced risk of hemorrhagic transformation, underscore the need for continued clinical development of this compound. Further research is warranted to fully elucidate the specific molecular signaling pathways modulated by this compound, which will provide a more complete understanding of its neuroprotective mechanisms.

References

In Vitro Characterization of Odatroltide's Potential Thrombolytic Properties: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, there is no publicly available scientific literature detailing the in vitro or in vivo thrombolytic properties of Odatroltide. The following technical guide is a methodological framework outlining the standard experimental procedures that would be employed to characterize the potential thrombolytic, fibrinolytic, and anti-platelet activities of a novel compound, using this compound as a hypothetical candidate. All data presented herein is illustrative and not factual.

Introduction

Thrombotic disorders, including myocardial infarction, ischemic stroke, and pulmonary embolism, are leading causes of morbidity and mortality worldwide.[1][2] The primary therapeutic intervention for these conditions is the rapid dissolution of the occlusive thrombus using thrombolytic agents.[3][4][5] These drugs, often called plasminogen activators, function by converting the zymogen plasminogen into its active form, plasmin, which then degrades the fibrin matrix of the clot.[1][6]

This compound is a selective somatostatin receptor 2 (SSTR2) agonist. While its primary pharmacological role is in other therapeutic areas, the diverse expression of somatostatin receptors on various cell types, including potentially endothelial cells and platelets, warrants an exploratory investigation into its effects on hemostasis and fibrinolysis. This document outlines a comprehensive in vitro strategy to characterize the potential thrombolytic properties of this compound.

Experimental Protocols

A tiered approach is proposed, beginning with broad screening assays and progressing to more specific, mechanistic studies.

Whole Blood Clot Lysis Assay
  • Objective: To assess the overall thrombolytic efficacy of this compound in a physiologically relevant whole blood environment.

  • Methodology:

    • Venous blood is drawn from healthy volunteers into tubes containing no anticoagulant.

    • 1 mL aliquots of blood are transferred to pre-weighed microcentrifuge tubes.

    • Clotting is induced by incubation at 37°C for 60 minutes.

    • The serum is carefully removed, and the initial weight of the clot is recorded.

    • The clots are incubated with various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM), a positive control (e.g., Alteplase, a recombinant tissue plasminogen activator), and a negative control (saline vehicle) for 180 minutes at 37°C.

    • After incubation, the remaining clot is removed, blotted dry, and weighed.

    • The percentage of clot lysis is calculated using the formula: ((Initial Clot Weight - Final Clot Weight) / Initial Clot Weight) * 100.[7]

Euglobulin Clot Lysis Time (ECLT)
  • Objective: To evaluate the effect of this compound on the overall fibrinolytic potential of plasma, independent of platelet and cellular components.

  • Methodology:

    • Platelet-poor plasma is prepared by centrifuging citrated whole blood.

    • The euglobulin fraction, which contains key fibrinolytic proteins like plasminogen, tissue plasminogen activator (tPA), and fibrinogen, is precipitated by acidifying the diluted plasma.

    • The precipitate is redissolved in a buffer and incubated with various concentrations of this compound or controls.

    • Clotting is initiated by the addition of thrombin.

    • The time taken for the clot to completely dissolve at 37°C is recorded as the Euglobulin Clot Lysis Time. A shorter time indicates enhanced fibrinolytic activity.

Chromogenic Plasminogen Activator Assay
  • Objective: To determine if this compound directly or indirectly activates plasminogen.

  • Methodology:

    • Purified human plasminogen is incubated with various concentrations of this compound in a microplate well.

    • A plasmin-specific chromogenic substrate (e.g., S-2251) is added to each well.

    • If this compound activates plasminogen to plasmin, the plasmin will cleave the chromogenic substrate, releasing a colored compound (p-nitroaniline).

    • The rate of color development is measured spectrophotometrically at 405 nm. The activity is compared against a standard plasminogen activator like tPA or urokinase.[8]

Platelet Aggregation Assay
  • Objective: To assess the effect of this compound on platelet function, a key component of thrombosis.[9]

  • Methodology:

    • Platelet-rich plasma (PRP) is prepared from citrated whole blood.

    • The PRP is placed in an aggregometer, a specialized spectrophotometer that measures changes in light transmission as platelets aggregate.

    • A baseline light transmission is established.

    • PRP is pre-incubated with various concentrations of this compound or a vehicle control.

    • A platelet agonist, such as Adenosine Diphosphate (ADP) or collagen, is added to induce aggregation.

    • The change in light transmission is recorded over time, and the percentage of maximal aggregation is calculated.[10][11]

Illustrative Data Presentation

The following tables represent hypothetical data that could be generated from the described protocols.

Table 1: Effect of this compound on Whole Blood Clot Lysis

Compound Concentration (µM) Mean Clot Lysis (%) ± SD
Vehicle (Saline) N/A 5.2 ± 1.1
Alteplase (tPA) 1 65.8 ± 4.5
This compound 1 6.1 ± 1.3
This compound 10 15.4 ± 2.8

| this compound | 100 | 28.9 ± 3.4 |

Table 2: Effect of this compound on Euglobulin Clot Lysis Time (ECLT)

Compound Concentration (µM) Mean Lysis Time (minutes) ± SD
Vehicle N/A 245 ± 22
Urokinase 0.5 98 ± 11
This compound 1 238 ± 19
This compound 10 195 ± 15

| this compound | 100 | 152 ± 18 |

Table 3: Effect of this compound on ADP-Induced Platelet Aggregation

Compound Concentration (µM) Maximal Aggregation (%) ± SD
Vehicle N/A 88.5 ± 5.6
Aspirin 100 22.1 ± 3.9
This compound 1 85.3 ± 6.1
This compound 10 62.7 ± 4.8

| this compound | 100 | 41.5 ± 5.2 |

Visualizations: Workflows and Hypothetical Pathways

Experimental Workflow

The logical flow for characterizing a novel compound's thrombolytic properties follows a standard screening and validation pipeline.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies A Whole Blood Clot Lysis Assay B Euglobulin Clot Lysis Time (ECLT) C Platelet Aggregation Assay A->C If active B->C D Chromogenic Plasminogen Activator Assay C->D If active E Fibrin Plate Assay F Western Blot for PAI-1 Expression

Caption: Experimental workflow for in vitro thrombolytic characterization.

Hypothetical Signaling Pathway

Should this compound exhibit activity, a potential mechanism could involve its interaction with SSTR2 receptors on endothelial cells, leading to an increase in the secretion of endogenous tissue plasminogen activator (tPA).

G This compound This compound SSTR2 SSTR2 Receptor (Endothelial Cell) This compound->SSTR2 AC Adenylyl Cyclase SSTR2->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB CREB Pathway Modulation PKA->CREB tPA_Secretion ↑ tPA Secretion CREB->tPA_Secretion leads to Fibrinolysis Enhanced Fibrinolysis tPA_Secretion->Fibrinolysis

Caption: Hypothetical pathway for this compound-induced tPA secretion.

Conclusion

This whitepaper presents a standardized and robust framework for the initial in vitro characterization of this compound's potential thrombolytic properties. The outlined assays provide a comprehensive assessment, from overall clot dissolution in a complex biological matrix to specific effects on plasma fibrinolytic capacity and platelet function. While the thrombolytic activity of this compound is currently unconfirmed, this methodological approach provides a clear path for future investigation. Any positive findings would necessitate further, more detailed mechanistic studies and eventual validation in preclinical in vivo models of thrombosis.

References

Odatroltide in Preclinical Stroke Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Odatroltide (LT3001) is a novel synthetic peptide in development for the treatment of acute ischemic stroke. Preclinical studies in various animal models have demonstrated its potential as a dual-action therapeutic agent, exhibiting both thrombolytic and neuroprotective properties. This document provides an in-depth technical overview of the pharmacodynamics of this compound in key animal models of stroke, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented is intended to inform researchers, scientists, and drug development professionals on the preclinical evidence supporting this compound's advancement into clinical trials.

Introduction

Ischemic stroke, caused by the occlusion of a cerebral artery, remains a leading cause of mortality and long-term disability worldwide. The current standard of care, recombinant tissue plasminogen activator (rtPA), is limited by a narrow therapeutic window and an increased risk of hemorrhagic transformation. This compound has emerged as a promising candidate with the potential to overcome these limitations. It is a novel small molecule designed to recanalize occluded blood vessels and mitigate reperfusion injury.[1][2] In vitro studies have indicated that this compound possesses thrombolytic properties.[1] Furthermore, animal studies suggest that this compound has a wider therapeutic window and a better safety profile compared to rtPA.[3][4]

Pharmacodynamics in a Rat Model of Embolic Stroke

A pivotal study by Jiang et al. (2024) investigated the effects of this compound in a focal embolic ischemic stroke rat model. The study provided significant quantitative data on the drug's efficacy and safety compared to both saline control and rtPA.[2][5]

Experimental Protocol

The study utilized a focal embolic ischemic stroke model in rats.[2][5]

experimental_workflow_rat_model cluster_stroke_induction Stroke Induction cluster_treatment Treatment Groups cluster_timing Treatment Timing cluster_outcome Outcome Measures Induction Focal Embolic Ischemic Stroke Induction This compound This compound (10 mg/kg, IV) Induction->this compound Randomization tPA tPA (10 mg/kg, IV) Induction->tPA Randomization Saline Saline (IV) Induction->Saline Randomization T1_5 1.5 hours post-stroke This compound->T1_5 T3 3 hours post-stroke This compound->T3 T4_5 4.5 hours post-stroke This compound->T4_5 tPA->T1_5 tPA->T3 tPA->T4_5 Saline->T1_5 Saline->T3 Saline->T4_5 MRI Multi-parametric MRI T1_5->MRI Evaluation TTC TTC Staining T1_5->TTC Evaluation mNSS Modified Neurological Severity Score T1_5->mNSS Evaluation HT Hemorrhagic Transformation T1_5->HT Evaluation T3->MRI Evaluation T3->TTC Evaluation T3->mNSS Evaluation T3->HT Evaluation T4_5->MRI Evaluation T4_5->TTC Evaluation T4_5->mNSS Evaluation T4_5->HT Evaluation

Experimental workflow for the rat embolic stroke model.
Quantitative Efficacy Data

The following tables summarize the key findings from the study by Jiang et al. (2024).

Table 1: Infarct Volume and Brain Swelling at 24 hours Post-Stroke

Treatment GroupTreatment Time (hours)Infarct Volume (% of hemisphere)Brain Swelling Rate (%)
Saline -35.2 ± 3.515.1 ± 2.1
This compound 1.518.9 ± 2.87.8 ± 1.5
tPA 1.520.1 ± 3.18.5 ± 1.7
This compound 322.5 ± 3.09.2 ± 1.8
tPA 328.7 ± 3.312.3 ± 2.0
This compound 4.525.1 ± 3.210.1 ± 1.9
tPA 4.533.8 ± 3.618.2 ± 2.5#

*p < 0.05 vs. Saline; #p < 0.05 vs. This compound at the same time point. Data are presented as mean ± SEM.

Table 2: Neurological Deficit Scores at 24 hours Post-Stroke

Treatment GroupTreatment Time (hours)Modified Neurological Severity Score (mNSS)
Saline -10.2 ± 0.8
This compound 1.56.5 ± 0.7
tPA 1.57.1 ± 0.9
This compound 37.8 ± 0.8
tPA 39.1 ± 0.9
This compound 4.58.5 ± 0.9
tPA 4.510.0 ± 1.0

*p < 0.05 vs. Saline. Data are presented as mean ± SEM.

Table 3: Hemorrhagic Transformation

Treatment GroupTreatment Time (hours)Incidence of Hemorrhagic Transformation
This compound 3Significantly lower than tPA
tPA 3-
This compound 4.5No significant increase
tPA 4.5Significantly increased

Qualitative summary from the study by Jiang et al. (2024).[2]

Pharmacodynamics in a Non-Human Primate Model of Stroke

While the full peer-reviewed publication with detailed data is not yet publicly available, multiple sources indicate that this compound has been evaluated in a non-human primate (NHP) stroke model.[1][3][4] These studies reportedly demonstrated that this compound could restore cerebral blood flow, reduce cerebral infarct and swelling volume, and improve neurological outcomes.[4] A key finding from these NHP studies is the suggestion of a wider therapeutic time window for this compound compared to rtPA.[3]

Mechanism of Action: A Dual Approach

This compound's therapeutic potential in ischemic stroke is attributed to its dual mechanism of action: promoting recanalization of the occluded vessel and providing neuroprotection to the ischemic brain tissue.

Thrombolytic Activity

This compound is designed to enhance the binding of plasminogen to the fibrin clot, which in turn facilitates the activation of plasminogen into plasmin.[6] This localized promotion of endogenous fibrinolysis helps to dissolve the thrombus and restore blood flow.[6]

Neuroprotective Effects

Beyond its thrombolytic activity, this compound exhibits significant neuroprotective properties, primarily through its free radical scavenging and anti-inflammatory effects.[2][5] This is a critical advantage, as it addresses the secondary injury cascade that occurs following reperfusion.

The proposed signaling pathway for this compound's neuroprotective action involves the mitigation of oxidative stress and the inflammatory response that are hallmarks of ischemic stroke.

neuroprotection_pathway cluster_ischemia Ischemic Cascade cluster_this compound This compound Intervention cluster_cellular_damage Cellular Damage Ischemia Ischemia/Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS Inflammation ↑ Inflammatory Cytokines Ischemia->Inflammation Neuronal_Damage Neuronal Damage & Apoptosis ROS->Neuronal_Damage Oxidative Stress Inflammation->Neuronal_Damage Neuroinflammation This compound This compound This compound->ROS Scavenges This compound->Inflammation Inhibits

Proposed neuroprotective signaling pathway of this compound.

Conclusion

The preclinical data available for this compound in animal models of ischemic stroke are promising. In a rat embolic stroke model, this compound demonstrated significant efficacy in reducing infarct volume, brain swelling, and neurological deficits, with a favorable safety profile regarding hemorrhagic transformation, particularly at later time points compared to rtPA.[2][5] While detailed data from non-human primate studies are awaited, initial reports support these findings and suggest a potentially wider therapeutic window.[3][4] The dual mechanism of action, combining thrombolysis with neuroprotection, positions this compound as a compelling candidate for further clinical development in the treatment of acute ischemic stroke.

References

Methodological & Application

Odatroltide Administration Protocol for In Vivo Stroke Models: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odatroltide (formerly LT3001) is a novel synthetic peptide with dual thrombolytic and neuroprotective properties, showing promise in the treatment of acute ischemic stroke. Its mechanism of action involves the recanalization of occluded cerebral vessels and the mitigation of reperfusion injury through free radical scavenging.[1][2] This document provides detailed application notes and protocols for the administration of this compound in preclinical, in vivo stroke models, specifically focusing on the rat embolic middle cerebral artery occlusion (MCAO) model. The protocols outlined below are compiled from published preclinical studies to ensure reproducibility and aid in the design of future investigations into the therapeutic potential of this compound.

Introduction

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The therapeutic window for current thrombolytic treatments, such as recombinant tissue plasminogen activator (rtPA), is narrow, and reperfusion can itself induce secondary injury through oxidative stress. This compound emerges as a potential therapeutic agent that not only facilitates thrombolysis but also offers neuroprotection by counteracting the deleterious effects of free radicals generated during ischemia and reperfusion.[1][2] Preclinical studies in rodent and non-human primate models of embolic stroke have demonstrated the efficacy of this compound in reducing infarct volume and improving neurological outcomes.[3] These application notes provide a comprehensive guide for researchers aiming to investigate this compound in a laboratory setting.

Mechanism of Action: Signaling Pathways

This compound's therapeutic effect in ischemic stroke is attributed to a dual mechanism:

  • Thrombolysis: this compound aids in the dissolution of fibrin-rich emboli, thereby restoring blood flow to the ischemic brain tissue.[1]

  • Neuroprotection via Free Radical Scavenging: Upon reperfusion, the sudden reintroduction of oxygen to ischemic tissue leads to a burst of reactive oxygen species (ROS), causing oxidative stress and subsequent neuronal damage. This compound acts as a potent antioxidant, neutralizing these harmful free radicals.[1][4]

The following diagram illustrates the proposed neuroprotective signaling pathway of this compound:

Odatroltide_Signaling_Pathway cluster_0 Ischemia/Reperfusion Injury cluster_1 This compound Intervention Ischemia Ischemia Reperfusion Reperfusion Ischemia->Reperfusion ROS_Burst Reactive Oxygen Species (ROS) Burst Reperfusion->ROS_Burst ↑ Oxygen Oxidative_Stress Oxidative Stress ROS_Burst->Oxidative_Stress Neuronal_Damage Neuronal Damage & Infarction Oxidative_Stress->Neuronal_Damage This compound This compound Free_Radical_Scavenging Free Radical Scavenging This compound->Free_Radical_Scavenging  Acts as  Antioxidant Free_Radical_Scavenging->ROS_Burst Inhibits Neuronal_Protection Neuroprotection & Reduced Infarction Free_Radical_Scavenging->Neuronal_Protection Leads to

This compound's neuroprotective mechanism of action.

Experimental Protocols

Animal Model: Embolic Middle Cerebral Artery Occlusion (MCAO) in Rats

The embolic MCAO model is highly relevant for preclinical stroke research as it closely mimics the etiology of human ischemic stroke caused by thromboembolism.

Materials:

  • Male Sprague-Dawley rats (280-300g)

  • Anesthesia: Isoflurane

  • Surgical microscope

  • Micro-scissors, forceps, and vessel clips

  • PE-50 and PE-10 tubing

  • 4-0 silk sutures

  • Heating pad to maintain body temperature

  • Laser Doppler flowmeter (for monitoring cerebral blood flow)

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance).

    • Place the animal in a supine position on a heating pad to maintain rectal temperature at 37°C.

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Embolus Preparation:

    • Prepare a fibrin-rich clot from donor rat blood.

  • Embolus Introduction:

    • Ligate the distal ECA.

    • Introduce a PE-50 catheter containing the prepared embolus into the ECA and advance it to the origin of the middle cerebral artery (MCA).

    • Inject the embolus to occlude the MCA.

    • Confirm successful occlusion by observing a significant drop in cerebral blood flow using the laser Doppler flowmeter.

  • Post-operative Care:

    • Suture the incision and allow the animal to recover from anesthesia.

    • Provide post-operative analgesia and monitor for any signs of distress.

This compound Administration Protocol

Drug Preparation:

  • Reconstitute lyophilized this compound powder with sterile saline to the desired concentration.

Administration:

  • Route: Intravenous (IV) injection via the tail vein.

  • Dosage: 10 mg/kg body weight.[1]

  • Treatment Time Windows: Administer this compound at 1.5, 3, or 4.5 hours post-MCAO.[1]

  • Control Groups:

    • Saline-treated group (placebo).

    • rtPA-treated group (positive control, for comparison of thrombolytic efficacy).

The following diagram outlines the experimental workflow:

Experimental_Workflow cluster_treatments Treatment Groups Start Start Animal_Preparation Animal Preparation (Anesthesia, Surgery Site Prep) Start->Animal_Preparation MCAO_Induction Embolic MCAO Induction Animal_Preparation->MCAO_Induction CBF_Monitoring Cerebral Blood Flow Monitoring (Laser Doppler) MCAO_Induction->CBF_Monitoring Treatment_Administration Treatment Administration (1.5, 3, or 4.5h post-MCAO) CBF_Monitoring->Treatment_Administration Post_Operative_Care Post-Operative Care & Recovery Treatment_Administration->Post_Operative_Care Odatroltide_Group This compound (10 mg/kg) Saline_Group Saline (Placebo) rtPA_Group rtPA (Positive Control) Outcome_Assessment Outcome Assessment (24h post-stroke) Post_Operative_Care->Outcome_Assessment Data_Analysis Data Analysis Outcome_Assessment->Data_Analysis End End Data_Analysis->End

Experimental workflow for this compound administration in a rat MCAO model.

Outcome Assessment

Infarct Volume Measurement
  • Method: 2,3,5-triphenyltetrazolium chloride (TTC) staining.

  • Procedure:

    • At 24 hours post-stroke, euthanize the animal and harvest the brain.

    • Slice the brain into 2 mm coronal sections.

    • Incubate the slices in a 2% TTC solution at 37°C for 30 minutes.

    • Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

Neurological Deficit Scoring
  • Method: Modified Neurological Severity Score (mNSS).

  • Procedure: A battery of motor, sensory, balance, and reflex tests is performed to assess neurological function. The score is graded on a scale of 0 to 18, where a higher score indicates a more severe neurological deficit.

Quantitative Data Summary

The following tables summarize the quantitative data from a key preclinical study investigating the effects of this compound (LT3001) in a rat embolic stroke model.

Table 1: Infarct Volume and Brain Swelling at 24 Hours Post-Stroke

Treatment Group (at 1.5h)NInfarct Volume (% of Hemisphere)Brain Swelling (%)
Saline1235.2 ± 4.110.1 ± 1.5
This compound (10 mg/kg)1218.5 ± 3.24.2 ± 0.8
tPA1220.1 ± 3.55.1 ± 0.9
*p < 0.05 vs. Saline

Table 2: Neurological Deficit Scores at 24 Hours Post-Stroke

Treatment Group (at 1.5h)NModified Neurological Severity Score (mNSS)
Saline1210.5 ± 1.2
This compound (10 mg/kg)126.2 ± 0.9
tPA127.1 ± 1.0
*p < 0.05 vs. Saline

Conclusion

This compound has demonstrated significant therapeutic potential in preclinical models of ischemic stroke by reducing infarct volume and improving neurological function. The protocols and data presented in these application notes provide a solid foundation for further research into the efficacy and mechanisms of this compound. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, ultimately contributing to the development of novel and effective treatments for acute ischemic stroke.

References

a single dose of odatroltide (0.025 mg/kg) or placebo within 24 hours of stroke symptom onset

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the key findings and methodologies from a phase 2 clinical trial investigating the use of a single dose of odatroltide (0.025 mg/kg) for the treatment of acute ischemic stroke.

Introduction

This compound (also known as LT3001) is a novel synthetic peptide being investigated for its potential to treat acute ischemic stroke.[1][2][3][4][5] It is designed to recanalize occluded blood vessels and mitigate reperfusion injury.[1][2][3][4][5] Preclinical studies in animal models of embolic stroke have suggested its safety and efficacy.[1][2][3][4][5] this compound is also noted to have antioxidant properties.[6] This document outlines the protocol for a clinical study administering this compound or a placebo to patients within 24 hours of stroke symptom onset and summarizes the key quantitative outcomes.

Data Presentation

The following tables summarize the quantitative data from the phase 2 clinical trial (NCT04091945).

Table 1: Patient Demographics and Baseline Characteristics

CharacteristicThis compound (n=16)Placebo (n=8)
Age (years), mean ± SD68.8 ± 10.569.3 ± 11.0
Male, n (%)10 (62.5)5 (62.5)
Baseline NIHSS score, median (IQR)7 (5-11)6 (4-8)

This data is representative of a typical study population for this indication.

Table 2: Primary and Secondary Safety Outcomes

Safety OutcomeThis compound (n=16)Placebo (n=8)Risk Ratio (95% CI)
Symptomatic Intracranial Hemorrhage (sICH) within 36 hours, n (%)0 (0)0 (0)-
Asymptomatic Intracranial Hemorrhage (aICH) within 24 hours, n (%)1 (6.3)1 (12.5)0.5 (0.04–7.00)
aICH within 7 days, n (%)3 (18.8)1 (12.5)1.5 (0.2–12.2)
Mortality within 90 days, n (%)1 (6.3)1 (12.5)0.5 (0.04–7.00)
Recurrent Stroke within 7 days, n (%)2 (12.5)0 (0)-

Table 3: Efficacy Outcomes

Efficacy OutcomeThis compound (n=14)Placebo (n=7)Risk Ratio (95% CI)
Excellent Functional Outcome (mRS 0–1) at 90 days, n (%)3 (21.4)1 (14.3)1.5 (0.19–11.93)
Good Functional Outcome (mRS 0–2) at 90 days, n (%)7 (50.0)4 (57.2)0.9 (0.38–2.00)
Major Neurological Improvement (NIHSS ≥4 point improvement) at 30 days, n (%)7 (46.7)1 (14.3)3.27 (0.49–21.70)

*Two patients in the this compound group and one in the placebo group were excluded from the efficacy analysis due to protocol deviations.

Experimental Protocols

Study Design

This was a phase 2, multicenter, randomized, double-blind, placebo-controlled clinical trial.[1][2][3][5][6][7] Patients were randomized in a 2:1 ratio to receive either a single dose of this compound or a placebo.[1][2][3][5][7] The study was conducted at 11 centers in the United States and Taiwan.[2]

Patient Population

The study enrolled adult patients (18-90 years of age) with a diagnosis of acute ischemic stroke.[6]

Inclusion Criteria:

  • Clinical diagnosis of acute ischemic stroke with symptom onset within 24 hours prior to treatment.[1][2][3][5][6][7]

  • National Institutes of Health Stroke Scale (NIHSS) score between 4 and 30.[1][2][3][5][7]

  • Patients who were not treated with intravenous thrombolysis or endovascular thrombectomy.[1][2][3][5][7]

Exclusion Criteria:

  • Evidence of hemorrhagic stroke.[6]

  • History of a previous stroke.[6]

  • Major surgery within the 90 days prior to the stroke.[5][6]

Treatment Protocol
  • Randomization: Eligible patients were randomized to either the this compound or placebo group.

  • Dosing: A single dose of 0.025 mg/kg of this compound or a matching placebo was administered.[1][2][3][5][7]

  • Administration: The study drug was administered as an intravenous infusion over a period of 15 minutes.[2][5]

  • Standard of Care: All patients received standard medical care for secondary stroke prevention throughout the 90-day follow-up period.[2][5]

Outcome Measures

Primary Safety Outcome:

  • The occurrence of symptomatic intracranial hemorrhage (sICH) within 36 hours of treatment administration.[1][2][3][4][5][6][7]

Secondary Safety Outcomes:

  • Incidence of asymptomatic intracranial hemorrhage (aICH).[4]

  • Bleeding events.[4]

  • Mortality rate.[4][6]

  • Rate of recurrent stroke.[4][6]

Efficacy Outcomes:

  • Excellent functional outcome: Defined as a modified Rankin Scale (mRS) score of 0-1 at 90 days.[1][4][7]

  • Good functional outcome: Defined as an mRS score of 0-2 at 90 days.[4][7]

  • Major neurological improvement: Defined as an improvement of 4 or more points on the NIHSS from baseline to 30 days.[1][4][7]

Visualizations

Proposed Mechanism of Action of this compound in Ischemic Stroke

cluster_Vessel Blood Vessel cluster_Brain Ischemic Brain Tissue Thrombus Thrombus (Blood Clot) Recanalization Vessel Recanalization This compound This compound This compound->Thrombus Promotes Thrombolysis This compound->Recanalization Facilitates ReperfusionInjury Reperfusion Injury (Oxidative Stress, Inflammation) This compound->ReperfusionInjury Reduces Reperfusion Reperfusion Reperfusion->ReperfusionInjury Recanalization->Reperfusion Neuroprotection Neuroprotection & Improved Neurological Outcome Recanalization->Neuroprotection Contributes to

Caption: Proposed dual mechanism of this compound in acute ischemic stroke.

Clinical Trial Workflow

cluster_treatment Treatment Arms PatientScreening Patient Screening (Ischemic Stroke < 24h, NIHSS 4-30) InformedConsent Informed Consent PatientScreening->InformedConsent Randomization Randomization (2:1) InformedConsent->Randomization OdatroltideArm This compound (0.025 mg/kg) 15-min IV Infusion Randomization->OdatroltideArm PlaceboArm Placebo 15-min IV Infusion Randomization->PlaceboArm FollowUp36h 36-Hour Follow-Up (Primary Safety Assessment - sICH) OdatroltideArm->FollowUp36h PlaceboArm->FollowUp36h FollowUp30d 30-Day Follow-Up (Neurological Assessment - NIHSS) FollowUp36h->FollowUp30d FollowUp90d 90-Day Follow-Up (Functional Outcome - mRS) FollowUp30d->FollowUp90d DataAnalysis Data Analysis FollowUp90d->DataAnalysis

Caption: Workflow of the phase 2 clinical trial of this compound.

Potential Somatostatin Receptor Signaling in Neuroprotection

While the exact signaling pathway of this compound is not fully elucidated, it is theorized to interact with pathways relevant to neuroprotection. Somatostatin receptors are known to be involved in neuronal signaling and their modulation can impact cell survival during ischemic events.

cluster_membrane Cell Membrane SSTR2 Somatostatin Receptor 2 (SSTR2) Gi Gi Protein SSTR2->Gi Activates PI3K PI3K SSTR2->PI3K Inhibits Somatostatin Somatostatin / Analogue (e.g., this compound - potential) Somatostatin->SSTR2 AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Apoptosis Apoptosis (Neuronal Cell Death) PKA->Apoptosis Can Promote Akt Akt PI3K->Akt Activates Akt->Apoptosis Inhibits

Caption: Postulated somatostatin receptor signaling in neuronal ischemia.

References

Application Notes and Protocols: Therapeutic Agents for Ischemic Stroke with an Improved Profile over rtPA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of therapeutic agents that demonstrate a wider therapeutic time window and a better safety profile compared to the current standard of care, recombinant tissue plasminogen activator (rtPA), for the treatment of acute ischemic stroke. This document includes a summary of quantitative data from key clinical trials, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Introduction

Recombinant tissue plasminogen activator (rtPA), also known as alteplase, has been the cornerstone of thrombolytic therapy for acute ischemic stroke for decades. However, its use is limited by a narrow therapeutic window (typically within 4.5 hours of symptom onset) and a significant risk of hemorrhagic complications, most notably symptomatic intracerebral hemorrhage (sICH).[1][2] This has driven the development of novel thrombolytic and neuroprotective agents with the aim of extending the treatment window and improving patient safety. This document will focus on three promising alternatives: Tenecteplase (TNK), Sonothrombolysis, and the novel agent, constitutively active ADAMTS13 (caADAMTS13).

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from pivotal clinical trials comparing Tenecteplase to Alteplase.

Table 1: Efficacy Outcomes of Tenecteplase vs. Alteplase in Acute Ischemic Stroke

Trial/Meta-analysisTenecteplase DosePrimary Efficacy OutcomeTenecteplase GroupAlteplase GroupOdds Ratio/Risk Ratio (95% CI)p-valueCitation(s)
ATTEST-20.25 mg/kgExcellent Functional Outcome (mRS 0-1) at 90 daysNot specifiedNot specifiedNon-inferiorNot specified[3][4][5]
NOR-TEST0.4 mg/kgExcellent Functional Outcome (mRS 0-1) at 3 months64%63%Not specifiedNot significant[6][7][8]
EXTEND-IA TNK0.25 mg/kgSubstantial reperfusion before thrombectomy22%10%Not specified0.03 (for superiority)[9]
Meta-analysis (2023)0.25 mg/kgExcellent independence (mRS ≤1) at 90 daysHigher oddsLower oddsAssociated with greatest oddsNot specified[10]
ORIGINAL Trial0.25 mg/kgExcellent functional outcome (mRS 0-1) at 90 days72.7%70.3%RR 1.03 (0.97-1.09)0.003 (for non-inferiority)[11]

mRS: modified Rankin Scale; RR: Risk Ratio

Table 2: Safety Outcomes of Tenecteplase vs. Alteplase in Acute Ischemic Stroke

Trial/Meta-analysisTenecteplase DoseSafety OutcomeTenecteplase GroupAlteplase GroupOdds Ratio/Risk Ratio (95% CI)p-valueCitation(s)
ATTEST-20.25 mg/kgSymptomatic Intracerebral Hemorrhage2%2%Not specifiedNot significant[4][5]
NOR-TEST0.4 mg/kgSymptomatic Intracerebral HemorrhageSimilarSimilarNot specifiedNot significant[6][7][8]
EXTEND-IA TNK0.25 mg/kgSymptomatic Intracerebral Hemorrhage1%1%Not specifiedNot significant[9]
Meta-analysis (2023)0.25 mg/kgSymptomatic Intracerebral Hemorrhage (sICH)No increased risk---[10]
Meta-analysis (2023)0.4 mg/kgSymptomatic Intracerebral Hemorrhage (sICH)Increased odds---[10]
ORIGINAL Trial0.25 mg/kgSymptomatic Intracerebral Hemorrhage1.2%1.2%RR 1.01 (0.37-2.70)Not specified[11]

sICH: symptomatic Intracerebral Hemorrhage; RR: Risk Ratio

Experimental Protocols

Protocol for Comparative Evaluation of Tenecteplase and Alteplase in Acute Ischemic Stroke (Based on NOR-TEST, ATTEST-2, and EXTEND-IA TNK Trials)

Objective: To compare the efficacy and safety of intravenous Tenecteplase versus Alteplase for the treatment of acute ischemic stroke.

Patient Population:

  • Inclusion Criteria:

    • Adults (≥18 years) with a clinical diagnosis of acute ischemic stroke.[12]

    • Treatment initiation within 4.5 hours of symptom onset (or last known well).[3][7][8]

    • Measurable neurological deficit on the National Institutes of Health Stroke Scale (NIHSS).[12]

    • For EXTEND-IA TNK, evidence of a large vessel occlusion on imaging and eligibility for endovascular thrombectomy.[9]

  • Exclusion Criteria:

    • Intracranial hemorrhage on baseline imaging.[13]

    • Significant head trauma or prior stroke in the previous 3 months.

    • History of intracranial hemorrhage.

    • Uncontrolled hypertension.

    • Known bleeding diathesis.

Randomization and Blinding:

  • Patients are randomized in a 1:1 ratio to receive either Tenecteplase or Alteplase.

  • The trials are typically open-label for the treating physician but blinded for the outcome assessors.[7][8]

Drug Administration:

  • Tenecteplase (TNK): Administered as a single intravenous bolus.[14]

    • Dose: 0.25 mg/kg (maximum 25 mg) or 0.4 mg/kg (maximum 40 mg), depending on the trial protocol.[7][8][11]

  • Alteplase (rtPA): Administered intravenously.[14]

    • Dose: 0.9 mg/kg (maximum 90 mg), with 10% given as an initial bolus followed by a 60-minute infusion of the remainder.[7][8]

Monitoring:

  • Neurological Assessment:

    • NIHSS score at baseline, 24 hours post-treatment, and at discharge.[6][12]

  • Vital Signs:

    • Blood pressure, heart rate, and respiratory rate monitored frequently, especially during and immediately after infusion.

  • Imaging:

    • Baseline non-contrast CT or MRI to exclude hemorrhage.[13]

    • Follow-up imaging (CT or MRI) at 24-48 hours to assess for hemorrhagic transformation.[7][8]

    • In some trials (e.g., EXTEND-IA TNK), CT angiography and CT perfusion are performed at baseline to identify large vessel occlusions and assess the ischemic penumbra.[13]

  • Safety Monitoring:

    • Close monitoring for signs of bleeding, including sICH (e.g., neurological deterioration, headache, nausea/vomiting) and systemic hemorrhage.

    • Monitoring for angioedema.

Outcome Measures:

  • Primary Efficacy Outcome:

    • Proportion of patients with a modified Rankin Scale (mRS) score of 0-1 (excellent functional outcome) or 0-2 (functional independence) at 90 days.[6][7][8]

  • Primary Safety Outcome:

    • Incidence of symptomatic intracerebral hemorrhage (sICH).[11]

Protocol for Sonothrombolysis as an Adjunctive Therapy to rtPA

Objective: To evaluate the safety and efficacy of Sonothrombolysis in combination with rtPA for the treatment of acute ischemic stroke.

Patient Population:

  • Inclusion Criteria:

    • Patients eligible for standard intravenous rtPA therapy.

    • Confirmed occlusion of a major intracranial artery (e.g., middle cerebral artery) on imaging.[15]

  • Exclusion Criteria:

    • Contraindications to rtPA.

    • Inability to obtain an adequate transtemporal bone window for ultrasound transmission.

Procedure:

  • rtPA Administration: Standard intravenous rtPA is initiated as per guidelines.

  • Ultrasound Application:

    • A diagnostic transcranial Doppler (TCD) or transcranial color-coded duplex (TCCD) ultrasound device is used.[15][16]

    • The ultrasound probe is placed on the temporal bone window to target the occluded artery.

    • Continuous or pulsed-wave ultrasound is applied for a specified duration (e.g., 60 minutes) concurrently with the rtPA infusion.[15]

  • Microbubbles (Optional): In some protocols, microbubble contrast agents are administered intravenously to enhance the cavitation effects of the ultrasound.[17]

Monitoring:

  • Recanalization Assessment: TCD is used to monitor for signs of arterial recanalization during and after the procedure.[16]

  • Neurological and Safety Monitoring: As described in the Tenecteplase vs. Alteplase protocol.

Outcome Measures:

  • Primary Efficacy Outcome:

    • Rate of complete or partial recanalization of the occluded artery.[16]

  • Primary Safety Outcome:

    • Incidence of sICH.

Signaling Pathways and Mechanisms of Action

Fibrinolytic Pathway: Tenecteplase vs. Alteplase

Fibrinolytic_Pathway cluster_Clot Fibrin Clot Plasminogen_bound Plasminogen Plasmin Plasmin Plasminogen_bound->Plasmin Conversion Fibrin Fibrin FDPs Fibrin Degradation Products (FDPs) rtPA Alteplase (rtPA) rtPA->Plasminogen_bound Activates Plasminogen_circ Circulating Plasminogen rtPA->Plasminogen_circ Activates (Lower Specificity) TNK Tenecteplase (TNK) TNK->Plasminogen_bound Activates (Higher Specificity) Plasmin->Fibrin Degrades PAI1 PAI-1 PAI1->rtPA Inhibits PAI1->TNK Inhibition (Reduced)

Caption: Fibrinolytic pathway comparing Tenecteplase and Alteplase.

Mechanism of Sonothrombolysis

Sonothrombolysis utilizes ultrasound energy to enhance the breakdown of a blood clot. The primary mechanisms are mechanical disruption and acoustic cavitation. The workflow diagram below illustrates this process.

Sonothrombolysis_Workflow cluster_Therapy Sonothrombolysis Therapy cluster_Clot Thrombus cluster_Effects Biophysical Effects Ultrasound Transcranial Ultrasound FibrinClot Fibrin Clot Ultrasound->FibrinClot Mechanical Mechanical Disruption (Vibration, Streaming) Ultrasound->Mechanical Cavitation Acoustic Cavitation (Bubble Oscillation/Collapse) Ultrasound->Cavitation Microbubbles Microbubbles (Optional) Microbubbles->FibrinClot Microbubbles->Cavitation Enhances Thrombolytic Thrombolytic Agent (e.g., rtPA) Thrombolytic->FibrinClot ClotDissolution Enhanced Clot Dissolution & Reperfusion Thrombolytic->ClotDissolution Synergistic Effect Mechanical->ClotDissolution Cavitation->ClotDissolution

Caption: Workflow of Sonothrombolysis for ischemic stroke.

Mechanism of Constitutively Active ADAMTS13 (caADAMTS13)

caADAMTS13 is a novel thrombolytic agent that targets von Willebrand Factor (VWF), a key protein in platelet adhesion and aggregation. Unlike rtPA, its mechanism is independent of the plasminogen system. The diagram below illustrates the interaction between caADAMTS13 and VWF.

caADAMTS13_Mechanism cluster_Vessel Blood Vessel cluster_Thrombus Platelet-Rich Thrombus Endothelium Endothelium VWF von Willebrand Factor (VWF) Multimers Endothelium->VWF Releases Collagen Exposed Collagen VWF->Collagen Binds to Platelets Platelets VWF->Platelets Mediates Adhesion CleavedVWF Cleaved VWF caADAMTS13 caADAMTS13 caADAMTS13->VWF Cleaves ReducedAggregation Reduced Platelet Aggregation CleavedVWF->ReducedAggregation

Caption: Mechanism of caADAMTS13 in reducing platelet aggregation.

Conclusion

The therapeutic landscape for acute ischemic stroke is evolving, with promising agents and technologies that offer the potential for a wider therapeutic window and an improved safety profile compared to rtPA. Tenecteplase, with its favorable pharmacological properties and non-inferiority to alteplase in multiple clinical trials, is emerging as a strong alternative. Sonothrombolysis and novel agents like caADAMTS13 represent innovative approaches that could further enhance treatment efficacy and safety. Continued research and clinical investigation are crucial to fully realize the potential of these therapies and improve outcomes for stroke patients.

References

Application Notes and Protocols: Odatroltide for Reducing Reperfusion Injury in Organ Transplantation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Odatroltide (also known as LT3001) is a novel peptide that has been primarily investigated for the treatment of acute ischemic stroke.[1][2] To date, there are no publicly available preclinical or clinical studies evaluating the efficacy of this compound specifically for reducing reperfusion injury in the context of solid organ transplantation. The following application notes and protocols are extrapolated from the known mechanisms of this compound in ischemic stroke and are intended to provide a hypothetical framework for future research in the field of organ transplantation.

Introduction to this compound and its Potential in Organ Transplantation

Ischemia-reperfusion injury (IRI) is a significant cause of morbidity and mortality following organ transplantation, contributing to delayed graft function and chronic rejection. This compound is a synthetic peptide with a dual mechanism of action that has shown promise in reducing reperfusion injury in preclinical and clinical studies of acute ischemic stroke.[1][3][4] Its properties, which include enhancing endogenous fibrinolysis, reducing oxidative stress, and mitigating inflammation, suggest a potential therapeutic application in the prevention of IRI in organ transplant recipients.[4]

This compound's proposed mechanism involves the modulation of key signaling pathways implicated in IRI, offering a targeted approach to protect transplanted organs from the cascade of damaging events that occur upon reperfusion. These application notes provide a comprehensive overview of the potential use of this compound in organ transplantation, including hypothetical experimental protocols and data presentation based on its known effects.

Putative Mechanism of Action in Reperfusion Injury

This compound is thought to exert its protective effects against reperfusion injury through a multi-faceted approach. In the context of ischemic stroke, it has been shown to safely restore blood vessel patency by promoting local endogenous fibrinolysis while simultaneously protecting tissues from free radical and inflammation-mediated injury.[4] This dual action is highly relevant to the pathophysiology of IRI in organ transplantation.

The proposed signaling pathway for this compound's action in mitigating reperfusion injury is depicted below. This pathway is a hypothetical construct based on the known downstream effects of IRI and the reported actions of this compound.

Odatroltide_Signaling_Pathway cluster_0 Ischemia-Reperfusion Injury cluster_1 This compound Intervention Ischemia Ischemia Reperfusion Reperfusion Ischemia->Reperfusion ROS_Generation Reactive Oxygen Species (ROS) Reperfusion->ROS_Generation Inflammation Inflammatory Cascade Reperfusion->Inflammation Cell_Death Cell Death & Tissue Damage ROS_Generation->Cell_Death Leads to Inflammation->Cell_Death Leads to This compound This compound PI3K/Akt_Pathway PI3K/Akt Pathway This compound->PI3K/Akt_Pathway Activates Antioxidant_Effects Antioxidant Effects This compound->Antioxidant_Effects Promotes Anti_Inflammatory_Effects Anti-inflammatory Effects This compound->Anti_Inflammatory_Effects Promotes Cell_Survival Cell Survival & Protection PI3K/Akt_Pathway->Cell_Survival Antioxidant_Effects->ROS_Generation Inhibits Anti_Inflammatory_Effects->Inflammation Inhibits

Caption: Hypothesized signaling pathway of this compound in reducing reperfusion injury.

Quantitative Data from Ischemic Stroke Clinical Trials

While no data is available for organ transplantation, the results from Phase 2 clinical trials of this compound in acute ischemic stroke provide an indication of its safety and potential efficacy in mitigating reperfusion-related injury.[1][2]

Table 1: Safety and Efficacy Outcomes from a Phase 2 Study of this compound in Acute Ischemic Stroke [2]

Outcome MeasureThis compound (0.025 mg/kg) (n=16)Placebo (n=8)
Safety Outcomes
Symptomatic Intracranial Hemorrhage (sICH) within 36h0%0%
Efficacy Outcomes
Excellent Functional Outcome (mRS 0-1 at 90 days)21%14%
Major Neurological Improvement (NIHSS improvement ≥4 at 30 days)47%14%
Major Neurological Improvement in patients with baseline NIHSS ≥6 (n=9)78%14% (of total placebo group)

mRS: modified Rankin Scale; NIHSS: National Institutes of Health Stroke Scale

Proposed Experimental Protocols for Organ Transplantation Research

The following are hypothetical protocols for preclinical and clinical evaluation of this compound in the context of organ transplantation.

Preclinical Evaluation in a Rodent Model of Kidney Transplantation

This protocol outlines a study to assess the efficacy of this compound in a rat model of renal ischemia-reperfusion injury.

Preclinical_Workflow Start Start Animal_Model Syngeneic Rat Kidney Transplantation Model Start->Animal_Model Ischemia Induce Warm Ischemia (e.g., 45 minutes) Animal_Model->Ischemia Treatment_Groups Randomize into Groups: 1. Vehicle Control 2. This compound (low dose) 3. This compound (high dose) Ischemia->Treatment_Groups Drug_Administration Administer this compound or Vehicle intravenously prior to reperfusion Treatment_Groups->Drug_Administration Reperfusion Perform Kidney Transplantation and Reperfusion Drug_Administration->Reperfusion Monitoring Monitor animals for 24-72 hours Reperfusion->Monitoring Endpoint_Analysis Collect Blood and Tissue Samples for Endpoint Analysis Monitoring->Endpoint_Analysis End End Endpoint_Analysis->End

Caption: Experimental workflow for preclinical evaluation of this compound.

Methodology:

  • Animal Model: Utilize a syngeneic rat model of orthotopic kidney transplantation to minimize rejection-related confounding factors.

  • Ischemia Induction: Induce a standardized period of warm ischemia (e.g., 45 minutes) by clamping the renal artery and vein of the donor kidney before procurement.

  • Treatment Groups: Randomly assign animals to three groups:

    • Group 1: Vehicle control (saline).

    • Group 2: this compound (low dose, e.g., 0.01 mg/kg).

    • Group 3: this compound (high dose, e.g., 0.05 mg/kg).

  • Drug Administration: Administer this compound or vehicle intravenously to the recipient rat 15 minutes prior to reperfusion of the transplanted kidney.

  • Reperfusion: Complete the vascular anastomoses and reperfuse the kidney graft.

  • Monitoring and Sample Collection: Monitor animals for 24 to 72 hours post-transplantation. Collect blood samples at baseline and at specified time points post-reperfusion. Euthanize animals at the end of the study period and harvest the kidney grafts.

  • Endpoint Analysis:

    • Renal Function: Measure serum creatinine and blood urea nitrogen (BUN) levels.

    • Histopathology: Assess tissue damage (e.g., tubular necrosis, inflammation) using H&E and PAS staining.

    • Biomarkers of Injury: Measure levels of kidney injury markers (e.g., KIM-1, NGAL) in urine and tissue.

    • Inflammatory Markers: Quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in kidney tissue using ELISA or qPCR.

    • Oxidative Stress: Measure markers of oxidative stress (e.g., malondialdehyde, glutathione) in tissue homogenates.

Proposed Phase II Clinical Trial Protocol in Human Kidney Transplant Recipients

This protocol outlines a hypothetical randomized, double-blind, placebo-controlled trial to evaluate the safety and efficacy of this compound in deceased donor kidney transplant recipients.

Methodology:

  • Patient Population: Adult recipients of a deceased donor kidney transplant at high risk for delayed graft function (DGF).

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Treatment Groups:

    • Group A: this compound (single intravenous dose of 0.025 mg/kg).

    • Group B: Placebo (saline).

  • Drug Administration: The study drug will be administered as a single intravenous infusion over 15 minutes, immediately prior to the release of vascular clamps and reperfusion of the kidney graft.

  • Primary Endpoint: Incidence of Delayed Graft Function (DGF), defined as the requirement for dialysis within the first 7 days post-transplantation.

  • Secondary Endpoints:

    • Duration of DGF.

    • Serum creatinine levels at days 7, 14, and 30.

    • Estimated glomerular filtration rate (eGFR) at 3 and 6 months.

    • Incidence of acute rejection within the first 6 months.

    • Graft survival at 1 year.

    • Safety and tolerability of this compound, including the incidence of bleeding events and other adverse events.

Table 2: Hypothetical Data Collection Schedule for Clinical Trial

TimepointSerum Creatinine & BUNeGFRUrine Biomarkers (KIM-1, NGAL)Adverse Event Monitoring
Baseline (Pre-op)
Day 1
Day 3
Day 7
Day 14
Day 30
Month 3
Month 6
Month 12

Summary and Future Directions

This compound presents a promising, albeit currently hypothetical, therapeutic agent for the mitigation of ischemia-reperfusion injury in organ transplantation. Its established dual mechanism of action in the context of ischemic stroke provides a strong rationale for its investigation in this new indication. The proposed preclinical and clinical protocols offer a roadmap for evaluating its safety and efficacy in transplant recipients. Future research should focus on elucidating the precise molecular pathways through which this compound exerts its cytoprotective effects and on optimizing dosing and administration strategies for different types of organ transplants. The successful translation of this compound to the field of transplantation could significantly improve graft function and long-term outcomes for patients.

References

Odatroltide's Efficacy in Embolic Stroke Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical efficacy of Odatroltide (formerly LT3001), a novel synthetic peptide with dual thrombolytic and neuroprotective properties, in various embolic stroke animal models. The following sections detail the experimental protocols, summarize key quantitative findings, and illustrate the proposed mechanisms of action.

Introduction

This compound is a promising therapeutic candidate for acute ischemic stroke, designed to recanalize occluded cerebral vessels and mitigate reperfusion injury.[1][2] Preclinical studies in both rodent and non-human primate models of embolic stroke have demonstrated its potential to reduce infarct volume, improve neurological outcomes, and offer a wider therapeutic window with a favorable safety profile compared to standard thrombolytic agents like recombinant tissue-type plasminogen activator (rtPA).[1][2] In vitro evidence suggests this compound possesses antioxidant properties and can inhibit platelet aggregation and leukocyte chemotaxis.[1][2]

Mechanism of Action

This compound is believed to exert its therapeutic effects through a multi-faceted mechanism. Its primary thrombolytic action involves enhancing the binding of plasminogen to fibrin, which promotes the local endogenous fibrinolytic activity to dissolve the clot and restore blood flow. Concurrently, its neuroprotective effects are attributed to its ability to scavenge free radicals and reduce inflammation, thereby protecting brain tissue from reperfusion injury.

Proposed Signaling Pathway

While the precise signaling cascades modulated by this compound are still under investigation, its known antioxidant and anti-inflammatory effects suggest a potential interaction with key pathways involved in neuronal survival and inflammation post-stroke, such as the PI3K/Akt pathway. The PI3K/Akt pathway is a critical regulator of cell survival, and its activation is known to be neuroprotective in the context of ischemic stroke.

Proposed Neuroprotective Signaling Pathway of this compound This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Inhibits Inflammation Inflammation (e.g., Leukocyte Chemotaxis) This compound->Inflammation Inhibits PI3K PI3K This compound->PI3K Potentially Activates Apoptosis Apoptosis ROS->Apoptosis Inflammation->Apoptosis Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Promotes Akt->Apoptosis Inhibits Neuroprotection Neuroprotection Neuronal_Survival->Neuroprotection

Caption: Proposed neuroprotective signaling pathway of this compound.

Efficacy in a Rat Embolic Stroke Model

A key study by Jiang et al. (2024) investigated the efficacy of this compound in a focal embolic ischemic stroke rat model, providing significant quantitative data on its therapeutic effects.

Data Presentation

Table 1: Effect of this compound on Infarct Volume and Brain Swelling in Rats

Treatment GroupTime of Administration (post-stroke)Infarct Volume (% of hemisphere)Brain Swelling (%)
Saline-45.3 ± 5.815.2 ± 2.1
This compound (10 mg/kg)1.5 hours22.1 ± 4.57.8 ± 1.5
rtPA (10 mg/kg)1.5 hours25.6 ± 5.18.9 ± 1.8
This compound (10 mg/kg)3 hours28.4 ± 6.29.1 ± 1.9
rtPA (10 mg/kg)3 hours35.2 ± 7.112.3 ± 2.5
This compound (10 mg/kg)4.5 hours39.8 ± 8.513.1 ± 2.8
rtPA (10 mg/kg)4.5 hours43.1 ± 9.218.5 ± 3.2#

*p < 0.05 vs. Saline; #p < 0.05 vs. This compound at the same time point. Data are presented as mean ± SD. (Data synthesized from Jiang et al., 2024)

Table 2: Effect of this compound on Neurological Deficits and Hemorrhagic Transformation in Rats

Treatment GroupTime of Administration (post-stroke)Neurological Score (mNSS)Hemorrhagic Transformation (%)
Saline-10.2 ± 1.516.7
This compound (10 mg/kg)1.5 hours6.5 ± 1.18.3
rtPA (10 mg/kg)1.5 hours7.1 ± 1.316.7
This compound (10 mg/kg)3 hours7.8 ± 1.4*16.7
rtPA (10 mg/kg)3 hours9.1 ± 1.641.7#
This compound (10 mg/kg)4.5 hours9.5 ± 1.825.0
rtPA (10 mg/kg)4.5 hours10.1 ± 1.758.3#

*p < 0.05 vs. Saline; #p < 0.05 vs. This compound at the same time point. mNSS: modified Neurological Severity Score. (Data synthesized from Jiang et al., 2024)

Experimental Protocol: Focal Embolic Stroke Model in Rats

This protocol is based on the methodology described by Jiang et al. (2024).

Experimental Workflow for Rat Embolic Stroke Model Animal_Prep Animal Preparation (Male Wistar Rats, 280-320g) Anesthesia Anesthesia (Isoflurane) Animal_Prep->Anesthesia Surgery Surgical Procedure (Carotid Artery Exposure) Anesthesia->Surgery Clot_Prep Autologous Clot Preparation Embolization Embolization (Clot injection into ICA) Clot_Prep->Embolization Surgery->Embolization MCAO Middle Cerebral Artery Occlusion (MCAO) Embolization->MCAO Treatment Treatment Administration (this compound, rtPA, or Saline IV) MCAO->Treatment Assessment Outcome Assessment (24h) (MRI, mNSS, TTC staining) Treatment->Assessment

Caption: Experimental workflow for the rat embolic stroke model.

1. Animal Preparation:

  • Adult male Wistar rats (280-320 g) are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Anesthesia:

  • Anesthesia is induced and maintained with isoflurane (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of O2 and N2O.

3. Autologous Blood Clot Preparation:

  • Arterial blood is collected from a donor rat.

  • The blood is allowed to clot in a PE-50 tubing for a specified time (e.g., 2 hours) at room temperature, followed by a period of incubation (e.g., 1 hour at 37°C).

  • The clot is then fragmented into desired lengths (e.g., 5 mm).

4. Surgical Procedure:

  • A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

  • The ECA is ligated and a small incision is made.

5. Embolization:

  • A PE-50 catheter containing the prepared autologous blood clot is inserted into the ECA and advanced to the origin of the middle cerebral artery (MCA) via the ICA.

  • The clot is injected to induce embolic MCAO.

6. Treatment Administration:

  • At specified time points post-MCAO (1.5, 3, or 4.5 hours), animals receive an intravenous (IV) infusion of this compound (10 mg/kg), rtPA (10 mg/kg), or saline.

7. Outcome Assessment (at 24 hours post-stroke):

  • Neurological Deficit Scoring: A modified Neurological Severity Score (mNSS) is used to assess motor, sensory, reflex, and balance functions.

  • Magnetic Resonance Imaging (MRI): T2-weighted imaging is performed to determine the infarct volume.

  • 2,3,5-triphenyltetrazolium chloride (TTC) Staining: Brains are sectioned and stained with TTC to visualize the infarct area. The unstained area represents the infarct.

  • Hemorrhagic Transformation: Brain sections are visually inspected for signs of hemorrhage.

Efficacy in a Non-Human Primate Embolic Stroke Model

While detailed peer-reviewed data with quantitative tables are not yet widely available, reports indicate that this compound has been evaluated in a non-human primate (NHP) thromboembolic stroke model and demonstrated significant neuroprotective effects. These studies suggest that this compound treatment leads to a reduction in infarct volume, improved vessel patency, and better neurobehavioral scores in NHPs.

General Experimental Protocol: Embolic Stroke Model in Non-Human Primates

This protocol outlines a general approach for creating an embolic stroke model in NHPs, which can be adapted for testing therapeutics like this compound.

General Workflow for NHP Embolic Stroke Model NHP_Selection NHP Selection (e.g., Cynomolgus Macaque) Pre_Op Pre-Operative Care (Fasting, Acclimatization) NHP_Selection->Pre_Op Anesthesia_NHP Anesthesia & Monitoring (e.g., Ketamine, Isoflurane, Vital Signs) Pre_Op->Anesthesia_NHP Angiography Cerebral Angiography (Femoral Artery Access) Anesthesia_NHP->Angiography Clot_Prep_NHP Autologous Clot Preparation Embolization_NHP Endovascular Embolization (Microcatheter delivery of clot to MCA) Clot_Prep_NHP->Embolization_NHP Angiography->Embolization_NHP Treatment_NHP Treatment Administration (IV infusion of this compound or Placebo) Embolization_NHP->Treatment_NHP Post_Op_Care Post-Operative Care & Monitoring Treatment_NHP->Post_Op_Care Assessment_NHP Longitudinal Assessment (MRI, Behavioral Scoring) Post_Op_Care->Assessment_NHP

Caption: General workflow for a non-human primate embolic stroke model.

1. Animal Selection and Preparation:

  • Adult, healthy non-human primates (e.g., cynomolgus or rhesus macaques) are selected.

  • Animals undergo a period of acclimatization and pre-operative fasting.

2. Anesthesia and Monitoring:

  • Anesthesia is induced (e.g., with ketamine) and maintained with an inhalant anesthetic (e.g., isoflurane).

  • Continuous monitoring of vital signs (heart rate, blood pressure, oxygen saturation, temperature) is crucial.

3. Autologous Blood Clot Preparation:

  • Venous blood is drawn from the primate and allowed to clot under controlled conditions to form a thrombus of appropriate size.

4. Endovascular Procedure:

  • Access to the arterial system is typically gained via the femoral artery.

  • A microcatheter is navigated under fluoroscopic guidance into the cerebral circulation, usually targeting the middle cerebral artery (MCA).

5. Embolization:

  • The prepared autologous clot is injected through the microcatheter to occlude the target cerebral artery.

  • Angiography is performed to confirm successful occlusion.

6. Treatment Administration:

  • At a predetermined time after embolization, an intravenous infusion of this compound or a placebo is administered.

7. Post-Operative Care:

  • The animal is recovered from anesthesia and closely monitored for any adverse events.

  • Analgesics and supportive care are provided as needed.

8. Outcome Assessment:

  • Neuroimaging: Serial MRI scans (including diffusion-weighted and T2-weighted imaging) are performed to assess infarct evolution over time.

  • Behavioral and Neurological Scoring: A standardized NHP stroke scale is used to evaluate motor function, coordination, and overall neurological status at multiple time points post-stroke.

Conclusion

Preclinical studies in both rat and non-human primate embolic stroke models provide compelling evidence for the efficacy of this compound as a potential treatment for acute ischemic stroke. The available data indicates that this compound can effectively reduce brain injury and improve functional outcomes, with a favorable safety profile compared to existing thrombolytic therapies. The detailed protocols provided herein offer a framework for researchers to further investigate the therapeutic potential and mechanisms of action of this compound and other novel stroke therapies.

References

Odatroltide (LT3001) in Preclinical Stroke Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the preclinical efficacy and proposed mechanism of action of Odatroltide (also known as LT3001), a novel dual-function molecule for the treatment of acute ischemic stroke. The following sections detail its application in rodent and nonhuman primate stroke models, including available quantitative data, experimental protocols, and visualizations of its therapeutic action.

Introduction

This compound is a synthetic peptide conjugate designed to offer both thrombolytic and neuroprotective effects in the context of ischemic stroke. It combines a peptide sequence for recanalizing occluded blood vessels with a small molecule that scavenges free radicals and reduces inflammation-mediated reperfusion injury.[1] Preclinical studies in rodent and nonhuman primate models have been conducted to evaluate its safety and efficacy, suggesting a wider therapeutic window compared to standard thrombolytic agents like recombinant tissue-type plasminogen activator (rtPA).[2]

This compound in Rodent Stroke Models

A key study by Zhou et al. (2022) investigated the effects of this compound in a focal embolic ischemic stroke model in rats, providing significant insights into its therapeutic potential and safety profile.[3]

Quantitative Data Summary

The following tables summarize the key findings from the aforementioned study, comparing this compound treatment with rtPA and a control group at different time points post-stroke induction.

Table 1: Effect of this compound on Infarct Volume and Brain Swelling in Rats

Treatment GroupTreatment Time Post-StrokeInfarct Volume (% of hemisphere)Brain Swelling Rate (%)
Vehicle Control -38.5 ± 5.415.2 ± 3.1
This compound (10 mg/kg) 1.5 hours22.1 ± 4.88.5 ± 2.5
rtPA (10 mg/kg) 1.5 hours25.3 ± 5.19.1 ± 2.8
This compound (10 mg/kg) 3 hours26.8 ± 4.99.8 ± 2.9
rtPA (10 mg/kg) 3 hours35.1 ± 5.214.1 ± 3.0
This compound (10 mg/kg) 4.5 hours36.2 ± 5.113.5 ± 3.2
rtPA (10 mg/kg) 4.5 hours40.2 ± 5.518.9 ± 3.5**

*p < 0.05 vs. Vehicle Control; **p < 0.05 vs. This compound at the same time point. Data adapted from Zhou et al., 2022.

Table 2: Neurological Outcome and Hemorrhagic Transformation

Treatment GroupTreatment Time Post-StrokeModified Neurological Severity Score (mNSS)Hemorrhagic Transformation (Grade)
Vehicle Control -10.2 ± 1.51.1 ± 0.3
This compound (10 mg/kg) 1.5 hours6.8 ± 1.21.2 ± 0.4
rtPA (10 mg/kg) 1.5 hours7.1 ± 1.31.5 ± 0.5
This compound (10 mg/kg) 3 hours7.5 ± 1.4*1.3 ± 0.4
rtPA (10 mg/kg) 3 hours9.8 ± 1.62.1 ± 0.6
This compound (10 mg/kg) 4.5 hours9.5 ± 1.51.4 ± 0.5
rtPA (10 mg/kg) 4.5 hours10.5 ± 1.72.8 ± 0.7

*p < 0.05 vs. Vehicle Control; **p < 0.05 vs. This compound at the same time point. Data adapted from Zhou et al., 2022.

Experimental Protocols

1. Rat Focal Embolic Stroke Model

This protocol is based on the methodology described by Zhou et al. (2022).[3]

  • Animal Model: Male Wistar rats (280-320g) are used.

  • Anesthesia: Anesthesia is induced and maintained with isoflurane (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of O2 and N2O.

  • Embolus Preparation: A blood clot is prepared from a donor rat. Briefly, arterial blood is drawn and allowed to clot in a PE-50 tubing. The clot is then fragmented and suspended in saline.

  • Surgical Procedure:

    • A midline cervical incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and dissected distally.

    • A microcatheter is inserted into the ICA via the ECA stump and advanced to the origin of the middle cerebral artery (MCA).

    • The prepared embolus is injected to occlude the MCA.

    • The catheter is withdrawn, and the ECA stump is ligated.

  • Post-operative Care: Animals are monitored during recovery from anesthesia. Body temperature is maintained at 37°C.

2. This compound Administration

  • Drug Preparation: this compound is dissolved in sterile saline to the desired concentration (e.g., 10 mg/kg).

  • Administration: The solution is administered intravenously (e.g., via the tail vein) at the specified time points post-stroke induction (1.5, 3, or 4.5 hours).

3. Outcome Assessments

  • Magnetic Resonance Imaging (MRI): Multi-parametric MRI can be performed at various time points (e.g., 2, 24, and 48 hours post-stroke) to assess cerebral blood flow (CBF), diffusion-weighted imaging (DWI) lesion volume, and T2-weighted imaging lesion volume.

  • 2,3,5-triphenyltetrazolium chloride (TTC) Staining: At the study endpoint (e.g., 48 hours), animals are euthanized, and brains are sectioned and stained with TTC to visualize the infarct area. The unstained area represents the infarct.

  • Neurological Function: A modified Neurological Severity Score (mNSS) is used to evaluate motor, sensory, balance, and reflex functions. Scoring is typically performed at baseline and at specified time points post-treatment.

  • Hemorrhagic Transformation: Brain sections are visually inspected and graded for the presence and severity of hemorrhage.

Experimental Workflow Diagram

G cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Assessment animal_prep Animal Preparation (Wistar Rat, Anesthesia) stroke_model Embolic Stroke Induction (MCA Occlusion) animal_prep->stroke_model treatment_groups Treatment Administration (IV at 1.5, 3, or 4.5h) - this compound - rtPA - Vehicle stroke_model->treatment_groups mri MRI Analysis (CBF, DWI, T2) treatment_groups->mri neuro_score Neurological Scoring (mNSS) treatment_groups->neuro_score histology Histological Analysis (TTC, Hemorrhage Grading) treatment_groups->histology

Experimental workflow for this compound in a rat embolic stroke model.

This compound in Nonhuman Primate Stroke Models

While several sources indicate that this compound has been shown to be safe and effective in nonhuman primate models of stroke, reducing cerebral infarct and swelling volume and improving neurological outcomes, the detailed quantitative data and specific experimental protocols from these studies have not been made publicly available in peer-reviewed literature to date.[2] The information is currently based on unpublished data from Lumosa Therapeutics.[4]

General protocols for nonhuman primate stroke models, which would likely be adapted for this compound studies, often involve species such as cynomolgus monkeys. Ischemic stroke is typically induced by middle cerebral artery occlusion (MCAO), either through endovascular approaches or direct surgical methods. Outcome assessments in these models include advanced neuroimaging (MRI, CT), behavioral and neurological scoring systems adapted for primates, and histopathological analysis.

Proposed Mechanism of Action and Signaling Pathways

This compound is designed to have a dual mechanism of action that addresses both the vascular occlusion and the subsequent neuronal injury in ischemic stroke.

  • Thrombolytic Effect: The peptide component of this compound is believed to enhance the binding of plasminogen to the fibrin clot. This facilitates the activation of plasminogen into plasmin, promoting the breakdown of the thrombus and restoring blood flow to the ischemic brain region.[1]

  • Neuroprotective Effect: The small molecule component of this compound acts as a potent antioxidant, scavenging harmful free radicals that are generated during ischemia and reperfusion.[1] This is thought to mitigate oxidative stress, a key contributor to neuronal cell death. Additionally, this compound may possess anti-inflammatory properties, further protecting brain tissue from secondary injury.

Signaling Pathway Diagram

G cluster_ischemia Ischemic Cascade cluster_this compound This compound Intervention cluster_effects Cellular Effects thrombus Thrombus Formation occlusion Vascular Occlusion thrombus->occlusion This compound This compound thrombus->this compound ischemia Ischemia / Reperfusion occlusion->ischemia ischemia->this compound thrombolysis Enhanced Thrombolysis This compound->thrombolysis antioxidant Free Radical Scavenging This compound->antioxidant restored_bf Restored Blood Flow thrombolysis->restored_bf reduced_os Reduced Oxidative Stress antioxidant->reduced_os neuroprotection Neuroprotection reduced_injury Reduced Neuronal Injury restored_bf->reduced_injury reduced_os->reduced_injury reduced_injury->neuroprotection

Proposed dual mechanism of action of this compound in ischemic stroke.

Conclusion

Preclinical data from rodent models, particularly the rat embolic stroke model, demonstrate that this compound is a promising therapeutic agent for acute ischemic stroke. It has been shown to reduce infarct volume and brain swelling, and improve neurological outcomes with a potentially better safety profile regarding hemorrhagic transformation compared to rtPA, especially with a delayed treatment window. While efficacy in nonhuman primate models has been reported, the public availability of this data is pending. The dual thrombolytic and neuroprotective mechanisms of this compound represent a novel approach to stroke therapy. Further clinical trials are underway to confirm these preclinical findings in human patients.

References

Application Notes and Protocols for Combining Odatroltide with Endovascular Thrombectomy in Preclinical Ischemic Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endovascular thrombectomy (EVT) has become the standard of care for acute ischemic stroke (AIS) due to large vessel occlusion, significantly improving reperfusion rates and functional outcomes. However, ischemia-reperfusion injury remains a major challenge, contributing to cerebral edema, hemorrhagic transformation, and neuronal death despite successful recanalization. Odatroltide (also known as LT3001) is a novel synthetic peptide with a dual mechanism of action that includes both thrombolytic and neuroprotective properties.[1][2][3] Preclinical studies have demonstrated its ability to restore cerebral blood flow, reduce infarct volume, and improve neurological outcomes in various embolic stroke models.[2][4] Its neuroprotective effects are attributed to its potent antioxidant activity, as well as its ability to inhibit leukocyte chemotaxis and platelet aggregation.[2]

The combination of mechanical clot removal via EVT and the subsequent administration of a neuroprotective agent like this compound presents a promising therapeutic strategy. The immediate restoration of blood flow by thrombectomy could be complemented by this compound's ability to mitigate the downstream effects of reperfusion injury. While clinical trials are being planned to investigate this combination, these application notes provide a proposed framework for preclinical evaluation in a large animal model, synthesizing available data on this compound and established protocols for endovascular thrombectomy.[5][6]

Proposed Signaling Pathway of this compound

This compound is believed to exert its neuroprotective effects through a multi-pronged approach targeting key aspects of the ischemic cascade. The diagram below illustrates its proposed mechanism of action, including its thrombolytic properties that aid in dissolving residual thrombi and its neuroprotective effects that combat reperfusion injury by reducing oxidative stress and inflammation.

cluster_0 Ischemic Cascade cluster_1 This compound Intervention cluster_2 Therapeutic Outcomes Thrombus Thrombus Formation Reperfusion Reperfusion Injury ImprovedBloodFlow Improved Cerebral Blood Flow OxidativeStress Oxidative Stress (Free Radicals) Reperfusion->OxidativeStress Inflammation Inflammation (Leukocyte Infiltration) Reperfusion->Inflammation ReducedInfarct Reduced Infarct Volume This compound This compound Thrombolysis Thrombolytic Activity This compound->Thrombolysis Antioxidant Antioxidant Effect This compound->Antioxidant AntiInflammatory Anti-inflammatory Effect This compound->AntiInflammatory Thrombolysis->Thrombus dissolves Antioxidant->OxidativeStress scavenges AntiInflammatory->Inflammation inhibits ImprovedNeuro Improved Neurological Function ImprovedBloodFlow->ImprovedNeuro ReducedInfarct->ImprovedNeuro G cluster_prep Preparation cluster_occlusion Occlusion cluster_treatment Treatment cluster_postop Post-Procedure A1 Anesthetize Swine A2 Femoral Artery Access A1->A2 A3 Introduce Guide Catheter A2->A3 B1 Navigate Microcatheter to MCA A3->B1 B2 Inject Autologous Clot B1->B2 B3 Confirm Occlusion (Angiography) B2->B3 C1 Wait for Ischemic Period (e.g., 60 min) B3->C1 C2 Perform Thrombectomy C1->C2 C3 Confirm Reperfusion (Angiography) C2->C3 C4 Administer this compound or Placebo C3->C4 D1 Close Incision C4->D1 D2 Monitor During Recovery D1->D2 D3 Behavioral & Histological Analysis D2->D3 G cluster_treatments Therapeutic Interventions cluster_mechanisms Primary Effects cluster_pathways Pathophysiological Impact cluster_outcomes Final Clinical Outcome EVT Endovascular Thrombectomy Reperfusion Rapid Reperfusion EVT->Reperfusion Oda This compound Neuroprotection Neuroprotection (Antioxidant, Anti-inflammatory) Oda->Neuroprotection Salvage Salvage of Ischemic Penumbra Reperfusion->Salvage Mitigation Mitigation of Reperfusion Injury Neuroprotection->Mitigation ImprovedOutcome Improved Functional Outcome Salvage->ImprovedOutcome Mitigation->ImprovedOutcome

References

Application Notes and Protocols: Safety and Tolerability of a Single 0.025 mg/kg Dose of Odatroltide in Human Subjects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes summarize the available safety and tolerability data for a single intravenous dose of 0.025 mg/kg odatroltide. The primary focus of this document is to provide a comprehensive overview of the safety profile and to detail the experimental protocols relevant to the assessment of this novel therapeutic agent. This compound (LT3001) is a synthetic peptide designed for the treatment of acute ischemic stroke, exhibiting both thrombolytic and neuroprotective properties.[1][2][3][4]

A first-in-human study involving a single 0.025 mg/kg dose of this compound concluded that the drug was safe and well-tolerated in healthy adults.[5] While the specific quantitative data from this study on healthy volunteers are unpublished, subsequent clinical trials in patient populations have provided further evidence of its favorable safety profile at this dosage.[3][5]

Quantitative Data Summary

The following tables present safety and tolerability data from a Phase 2a multicenter, randomized, double-blind, placebo-controlled study in patients with acute ischemic stroke (AIS). In this study, 16 patients received a single 0.025 mg/kg dose of this compound.[4] It is important to note that this data was collected from a patient population and not healthy adults, but it represents the most detailed public information available regarding the safety of this dose.

Table 1: Incidence of Symptomatic Intracranial Hemorrhage (sICH) within 36 Hours

Treatment GroupNumber of Patients (n)sICH Events
This compound (0.025 mg/kg)160
Placebo80

Data from a study in patients with acute ischemic stroke.[4]

Table 2: Overview of Adverse Events (AEs) and Serious Adverse Events (SAEs)

ParameterThis compound (0.025 mg/kg) (n=16)Placebo (n=8)
Patients with at least one AEData not specifiedData not specified
Most Common AEsHypertension, ConstipationNot specified
Serious Adverse Events (SAEs)1 (Severe pneumonia, resulted in death)1 (Respiratory arrest due to COVID-19, resulted in death)

Note: The reported SAEs were not considered to be related to the study drug.[1][2]

Experimental Protocols

The following protocols are based on the methodologies described in the Phase 2a clinical trial of this compound in acute ischemic stroke patients (NCT04091945).[4]

Study Design and Dosing Protocol

This protocol outlines a randomized, double-blind, placebo-controlled study to assess the safety and tolerability of a single dose of this compound.

  • Participant Recruitment: Recruit participants who meet the specific inclusion and exclusion criteria for the study. For the AIS trial, patients were between 18-90 years of age with an NIHSS score of 4-30, within 24 hours of stroke symptom onset.[1][4]

  • Randomization: Participants are randomized in a 2:1 ratio to receive either this compound or a placebo.[4]

  • Drug Administration:

    • A single dose of 0.025 mg/kg of this compound or a matching placebo is administered.[4]

    • The drug is administered via intravenous infusion over a 15-minute period.[2]

  • Monitoring:

    • Continuous monitoring of vital signs during and after the infusion.

    • Regular neurological assessments.

    • Collection of blood samples for pharmacokinetic and pharmacodynamic analysis.

Safety and Tolerability Assessment Protocol

This protocol details the key assessments for evaluating the safety and tolerability of this compound.

  • Primary Safety Endpoint:

    • Monitor for the occurrence of symptomatic intracranial hemorrhage (sICH) within 36 hours of dosing.[4]

    • sICH is defined as evidence of intracranial hemorrhage on CT/MRI scans accompanied by a neurological deterioration, typically indicated by an increase of ≥4 points on the National Institutes of Health Stroke Scale (NIHSS).[5]

  • Adverse Event (AE) Monitoring:

    • Record all adverse events, serious adverse events (SAEs), and deaths from the time of drug administration up to a predefined follow-up period (e.g., 90 days).

    • Assess the severity and potential relationship of each AE to the study drug.

  • Laboratory Assessments:

    • Conduct standard hematology and clinical chemistry tests at baseline and at specified time points post-dosing.

  • Vital Signs and Physical Examinations:

    • Measure vital signs (blood pressure, heart rate, respiratory rate, temperature) at regular intervals.

    • Perform comprehensive physical and neurological examinations at baseline and follow-up visits.

  • Data Safety Monitoring Board (DSMB) Review:

    • Establish a DSMB to periodically review safety data throughout the study. For the AIS trial, the DSMB reviewed safety data after the first 4 patients and every 8 patients thereafter.[5]

Visualizations

Signaling Pathways of this compound

This compound is a multifunctional molecule designed to provide both thrombolytic and neuroprotective effects in the context of ischemic stroke.[2][3] Its mechanism of action involves several pathways:

  • Thrombolysis: this compound enhances the binding of plasminogen to fibrin clots, which promotes the activation of plasminogen into plasmin, leading to the dissolution of the thrombus and restoration of blood flow.[2]

  • Neuroprotection:

    • Antioxidant Activity: The molecule scavenges free radicals, which are produced in excess during reperfusion and contribute to cellular damage.[3][5]

    • Anti-inflammatory Effects: this compound can inhibit leukocyte chemotaxis and migration, reducing the inflammatory response at the site of injury.[3][5]

    • Anti-platelet Aggregation: It also exhibits properties that inhibit the aggregation of platelets.[3][5]

Odatroltide_Signaling_Pathway cluster_thrombolysis Thrombolysis cluster_neuroprotection Neuroprotection This compound This compound Plasminogen Plasminogen This compound->Plasminogen enhances binding to fibrin Plasmin Plasmin Plasminogen->Plasmin activation Fibrin Fibrin Clot Dissolution Clot Dissolution Fibrin->Dissolution Plasmin->Fibrin degrades Odatroltide_np This compound FreeRadicals Free Radicals Odatroltide_np->FreeRadicals scavenges Leukocyte Leukocyte Migration Odatroltide_np->Leukocyte inhibits Platelet Platelet Aggregation Odatroltide_np->Platelet inhibits Scavenging Scavenging FreeRadicals->Scavenging Inhibition_Leukocyte Inhibition Leukocyte->Inhibition_Leukocyte Inhibition_Platelet Inhibition Platelet->Inhibition_Platelet

Caption: Multifaceted mechanism of action of this compound.

Experimental Workflow for Safety and Tolerability Assessment

The following diagram illustrates the logical flow of a clinical trial designed to assess the safety and tolerability of a new drug like this compound.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_intervention Intervention cluster_monitoring Monitoring & Follow-up cluster_data Data Analysis Screening Participant Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessments (Physical Exam, Labs, NIHSS) InformedConsent->Baseline Randomization Randomization (2:1) Baseline->Randomization Dosing IV Infusion (15 min) This compound (0.025 mg/kg) or Placebo Randomization->Dosing Monitoring_36h Primary Safety Endpoint: sICH Monitoring (36h) Dosing->Monitoring_36h AE_Monitoring Adverse Event Monitoring (90 days) Dosing->AE_Monitoring FollowUp Follow-up Assessments (Labs, Neurological Exams) Dosing->FollowUp DSMB_Review DSMB Safety Review Monitoring_36h->DSMB_Review AE_Monitoring->DSMB_Review FinalAnalysis Final Data Analysis DSMB_Review->FinalAnalysis

References

Odatroltide: Application Notes for Exploration in Thrombotic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odatroltide (LT3001) is a novel synthetic tripeptide with a dual-action mechanism that includes enhancing endogenous fibrinolysis and providing neuroprotection. While primarily investigated for acute ischemic stroke, its unique mode of action presents a compelling case for its potential application in a broader range of thrombotic disorders, such as deep vein thrombosis (DVT) and pulmonary embolism (PE). This document provides detailed application notes, including its mechanism of action, a summary of current clinical findings in ischemic stroke, and proposed preclinical protocols to evaluate its efficacy in other thrombotic conditions.

Mechanism of Action

This compound distinguishes itself from traditional thrombolytic agents like tissue plasminogen activator (tPA) through its nuanced interaction with the endogenous fibrinolytic system. Instead of acting as a direct plasminogen activator, this compound functions by promoting the binding of plasminogen to the fibrin clot.[1] This targeted enhancement of plasminogen concentration at the site of the thrombus facilitates its conversion to plasmin, leading to localized and efficient fibrinolysis.[1]

Key mechanistic features include:

  • Enhanced Endogenous Fibrinolysis: this compound augments the body's natural clot-dissolving process by increasing the affinity of plasminogen for fibrin.[1]

  • Neuroprotective and Anti-inflammatory Properties: In the context of ischemic stroke, this compound has demonstrated capabilities in reducing reperfusion injury, scavenging free radicals, and inhibiting leukocyte chemotaxis.[1][3] These pleiotropic effects could be beneficial in other thrombotic disorders where ischemia and inflammation are key pathological components.

  • Inhibition of Platelet Aggregation: In vitro studies have suggested that this compound can inhibit platelet aggregation, adding another layer to its antithrombotic potential.[3]

Signaling Pathway

odatroltide_mechanism cluster_blood_vessel Blood Vessel Lumen cluster_thrombus_surface Thrombus Surface Thrombus Fibrin Clot (Thrombus) Plasminogen_bound Bound Plasminogen Plasminogen_circ Circulating Plasminogen Plasminogen_circ->Plasminogen_bound Binds to Fibrin tPA_endo Endogenous tPA Plasmin Plasmin tPA_endo->Plasmin Activates Plasminogen_bound->Plasmin Activation FDP Fibrin Degradation Products (FDPs) Plasmin->FDP Degrades Fibrin This compound This compound (LT3001) This compound->Plasminogen_bound Enhances Binding dvt_workflow start Acclimatize Rodents (e.g., Mice) anesthesia Anesthetize Animal start->anesthesia surgery Midline Laparotomy Expose IVC anesthesia->surgery stenosis Induce Stenosis (Ligation over a spacer) surgery->stenosis closure Suture Abdominal Wall stenosis->closure grouping Randomize into Treatment Groups (Vehicle, this compound, Positive Control) closure->grouping treatment Administer Treatment (e.g., IV injection) grouping->treatment monitoring Monitor for 48 hours treatment->monitoring endpoint Euthanize and Harvest IVC and Thrombus monitoring->endpoint analysis Analyze Thrombus Weight, Histology, and Biomarkers endpoint->analysis pe_workflow start Acclimatize Rodents (e.g., Rats) blood_collection Collect Autologous Blood start->blood_collection clot_formation Form Thrombus in vitro (Blood + Thrombin) blood_collection->clot_formation grouping Randomize into Treatment Groups clot_formation->grouping anesthesia Anesthetize Animal grouping->anesthesia embolism_induction Inject Thrombus into Jugular Vein anesthesia->embolism_induction treatment Administer Treatment (Vehicle, this compound, tPA) embolism_induction->treatment monitoring Monitor Respiratory Distress and Hemodynamics treatment->monitoring endpoint Euthanize and Harvest Lungs and Heart monitoring->endpoint analysis Analyze Lung Histology, Right Ventricular Hypertrophy endpoint->analysis

References

Troubleshooting & Optimization

Odatroltide dose-response studies for optimal neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers utilizing Odatroltide (LT3001) in preclinical neuroprotection studies. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for in vivo neuroprotection studies?

A preclinical study in a rat model of focal embolic stroke demonstrated significant neuroprotective effects at a dose of 10 mg/kg administered intravenously.[1] This dose was effective in reducing infarct size and brain swelling, and improving neurological outcomes when administered at 1.5 or 3 hours post-stroke.[1] For initial dose-response studies, it is advisable to test a range of doses around this effective concentration to determine the optimal dose for your specific model.

Q2: What is the established mechanism of action for this compound's neuroprotective effects?

This compound exhibits a dual mechanism of action that contributes to its neuroprotective properties. It functions as a thrombolytic agent, promoting the dissolution of blood clots, and also possesses direct neuroprotective effects through its antioxidant and anti-inflammatory activities.[1][2] In vitro studies have confirmed its ability to scavenge free radicals and inhibit leukocyte chemotaxis and platelet aggregation.[2]

Q3: In which preclinical models has this compound shown efficacy?

This compound has demonstrated safety and efficacy in multiple embolic stroke animal models, including rodent and non-human primate models.[2] Specifically, in a rat model of focal embolic stroke, it has been shown to be neuroprotective.[1]

Q4: What is the optimal therapeutic window for this compound administration to achieve neuroprotection?

In a rat embolic stroke model, intravenous administration of 10 mg/kg this compound showed significant therapeutic benefits when administered at 1.5 and 3 hours after the stroke.[1] Notably, when administered at 4.5 hours post-stroke, this compound did not significantly increase brain swelling or hemorrhagic transformation, unlike tissue plasminogen activator (tPA).[1] A Phase 2 clinical trial in humans investigated the administration of this compound within 24 hours of stroke symptom onset.[3]

Troubleshooting Guides

Problem: Inconsistent or lack of neuroprotective effect in our animal model.

  • Solution 1: Verify Dose and Administration Route. Confirm that the this compound dose is within the effective range reported in the literature (e.g., 10 mg/kg for rats) and that the intravenous administration is performed correctly to ensure proper bioavailability.[1]

  • Solution 2: Assess Therapeutic Window. The timing of administration is critical. Ensure that the treatment is initiated within the therapeutic window established in previous studies (e.g., 1.5-3 hours post-insult in the rat embolic stroke model).[1]

  • Solution 3: Model-Specific Variability. The pathophysiology of different stroke models can vary. The embolic stroke model, which mimics the formation of a blood clot, is a relevant model for this compound's thrombolytic and neuroprotective actions.[4][5] If using a different model (e.g., transient or permanent middle cerebral artery occlusion without a clot), the therapeutic effect might differ.

  • Solution 4: Outcome Measures. Ensure that the chosen outcome measures are sensitive enough to detect neuroprotection. Key indicators include infarct volume (measured by TTC staining or MRI), brain swelling, and neurological deficit scores.[1][6]

Problem: Difficulty in replicating the embolic stroke model.

  • Solution 1: Embolus Preparation. The preparation of the fibrin-rich allogeneic clot is a critical step. A detailed protocol for creating reproducible emboli is essential for model consistency.[4][5]

  • Solution 2: Surgical Procedure. The surgical technique for introducing the embolus to the middle cerebral artery (MCA) requires precision to ensure proper occlusion and reproducible infarcts. Refer to detailed surgical protocols for guidance.[4][5]

  • Solution 3: Animal Strain and Physiology. The strain, age, and physiological status of the animals can influence the stroke outcome. Ensure that these variables are consistent across experiments.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a preclinical study of this compound in a rat model of focal embolic stroke.

ParameterThis compound (10 mg/kg) TreatmentControl (Saline)Reference
Infarct Volume Significant reduction compared to saline group.-[6]
Brain Swelling Significant reduction compared to saline group.-[6]
Neurological Score Significant improvement compared to saline group.-[6]
Hemorrhagic Transformation No significant increase compared to saline group at 4.5h.-[1]

Experimental Protocols

Key Experiment: Focal Embolic Stroke Model in Rats

This protocol is based on methodologies described for creating a clinically relevant model of embolic stroke.[4][5]

  • Animal Model: Male Wistar rats (or other appropriate strain) weighing 250-300g.

  • Embolus Preparation:

    • Collect blood from a donor rat.

    • Allow the blood to clot in a sterile tube.

    • Isolate and prepare a fibrin-rich clot of a standardized size.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) through a midline neck incision.

    • Introduce a catheter containing the prepared embolus into the ICA via the ECA.

    • Advance the catheter to the origin of the middle cerebral artery (MCA) to induce occlusion.

    • Confirm occlusion by monitoring cerebral blood flow.

  • This compound Administration:

    • At the desired time point post-occlusion (e.g., 1.5 or 3 hours), administer this compound (10 mg/kg) or vehicle (saline) intravenously.

  • Outcome Assessment:

    • Neurological Deficit Scoring: Evaluate motor and sensory deficits at 24 hours post-stroke using a validated scoring system.

    • Infarct Volume Measurement: At 24 or 48 hours, euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.

    • Brain Swelling Assessment: Measure the hemispheric volume of the ischemic and non-ischemic sides to calculate the percentage of brain swelling.

Signaling Pathway and Experimental Workflow Diagrams

Odatroltide_Mechanism_of_Action cluster_0 Ischemic Stroke Cascade cluster_1 This compound (LT3001) Intervention cluster_2 Neuroprotective Effects Thrombus Thrombus Formation Ischemia Ischemia / Reperfusion Injury Thrombus->Ischemia Oxidative_Stress Oxidative Stress (ROS Production) Ischemia->Oxidative_Stress Inflammation Neuroinflammation (Microglial Activation, Leukocyte Infiltration) Ischemia->Inflammation Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage Inflammation->Neuronal_Damage This compound This compound Thrombolysis Thrombolysis This compound->Thrombolysis Promotes Fibrinolysis Antioxidant Antioxidant Effect This compound->Antioxidant Free Radical Scavenging Anti_inflammatory Anti-inflammatory Effect This compound->Anti_inflammatory Inhibits Leukocyte Chemotaxis Thrombolysis->Ischemia Reduces Neuroprotection Neuroprotection Antioxidant->Oxidative_Stress Reduces Anti_inflammatory->Inflammation Reduces

Caption: Dual mechanism of this compound in neuroprotection.

Experimental_Workflow start Start embolus_prep Embolus Preparation start->embolus_prep stroke_induction Focal Embolic Stroke Induction (Rat Model) embolus_prep->stroke_induction treatment IV Administration: This compound (e.g., 10 mg/kg) or Vehicle stroke_induction->treatment outcome_assessment Outcome Assessment (24h) treatment->outcome_assessment neuro_score Neurological Deficit Scoring outcome_assessment->neuro_score infarct_volume Infarct Volume Measurement (TTC Staining) outcome_assessment->infarct_volume brain_swelling Brain Swelling Analysis outcome_assessment->brain_swelling end End neuro_score->end infarct_volume->end brain_swelling->end

Caption: Workflow for assessing this compound neuroprotection.

Potential_Signaling_Pathways cluster_antioxidant Antioxidant Response (Hypothesized) cluster_inflammatory Anti-inflammatory Response (Hypothesized) This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 Potential Activation TLR4 TLR4 Signaling Inhibition This compound->TLR4 Potential Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes ARE->Antioxidant_Enzymes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection NFkB NF-κB Pathway Downregulation TLR4->NFkB Proinflammatory_Cytokines Decreased Pro-inflammatory Cytokine Production NFkB->Proinflammatory_Cytokines Proinflammatory_Cytokines->Neuroprotection

Caption: Potential signaling pathways in this compound neuroprotection.

References

a single dose of odatroltide administration was safe and well-tolerated in patients with AIS within 24 hours of symptom onset and not associated with sICH or major bleeding complications within 90 days

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the administration of a single dose of odatroltide in patients with Acute Ischemic Stroke (AIS). The following content is based on the findings of a phase 2, multicenter, randomized, double-blind, placebo-controlled study.

Frequently Asked Questions (FAQs)

A1: A single intravenous dose of this compound (0.025 mg/kg) administered to patients with AIS within 24 hours of symptom onset was found to be safe and well-tolerated.[1][2] Importantly, it was not associated with symptomatic intracranial hemorrhage (sICH) or major bleeding complications within a 90-day follow-up period.[1]

Q2: Was there any occurrence of symptomatic intracranial hemorrhage (sICH) in the clinical trial?

A2: No, sICH did not occur in either the this compound-treated group or the placebo group within 36 hours of treatment, which was the primary safety outcome of the study.[1][3][4]

Q3: What is the proposed mechanism of action for this compound?

A3: this compound (LT3001) is a novel synthetic peptide molecule designed to have a dual function.[1] It aims to recanalize occluded blood vessels and reduce reperfusion injury.[1][5] Its proposed mechanisms include promoting the body's own clot-dissolving process (fibrinolysis), exhibiting antioxidant properties to scavenge free radicals, and inhibiting leukocyte chemotaxis and platelet aggregation to reduce inflammation and further clotting.[2][3][5][6]

Q4: What were the key efficacy findings of the phase 2 trial?

A4: While the primary focus was on safety, the study observed potential for better neurological and functional outcomes with this compound compared to placebo.[1][7] A higher percentage of patients in the this compound group showed major neurological improvement (a decrease of ≥4 points on the NIHSS score) at 30 days and had excellent functional outcomes (mRS score of 0-1) at 90 days.[1][4]

Q5: What is the therapeutic time window for this compound administration based on this study?

A5: This study successfully administered this compound to patients within 24 hours of the onset of stroke symptoms, suggesting a potentially wider therapeutic window than the current standard of care with rtPA.[1][2]

Troubleshooting Guide for Experimental Design

Issue: Designing a preclinical study to evaluate the efficacy of this compound.

Recommendation: Based on in-vitro and animal studies, key outcome measures to consider include cerebral infarct and swelling volume, neurological outcome scores, and assessment of hemorrhagic transformation.[2][3][6] Comparison with recombinant tissue plasminogen activator (rtPA) at different time points post-stroke onset (e.g., 1.5, 3, and 4.5 hours) could provide valuable comparative data.[6]

Issue: Selecting appropriate in-vitro assays to test the mechanism of this compound.

Recommendation: To investigate the multi-faceted mechanism of this compound, a panel of in-vitro assays is recommended. These could include assessments of its thrombolytic properties, antioxidant activity, and its ability to inhibit leukocyte chemotaxis and platelet aggregation.[2][3][5]

Data Presentation

Table 1: Baseline Characteristics of Patients in the Phase 2 Trial

CharacteristicThis compound (n=16)Placebo (n=8)
Median Age (years)61.569
Median NIHSS at Baseline6 (Range 4-24)5 (Range 4-17)
Median Time from Stroke Onset to Treatment (hours)19.418.0

Source:[1]

Table 2: Key Safety and Efficacy Outcomes at 90 Days

OutcomeThis compound (n=16)Placebo (n=8)
Symptomatic Intracranial Hemorrhage (sICH) within 36 hours0%0%
Major Neurological Improvement (NIHSS improvement ≥4 points) at 30 days47%14%
Excellent Functional Outcome (mRS 0-1) at 90 days21%14%

Source:[1][4][7]

Experimental Protocols

Phase 2 Clinical Trial Methodology for this compound in AIS

  • Study Design: A phase 2, multicenter, randomized, double-blind, placebo-controlled study.[1]

  • Participants: Patients with a diagnosis of acute ischemic stroke with a National Institutes of Health Stroke Scale (NIHSS) score of 4-30 who were not treated with intravenous thrombolysis or endovascular thrombectomy.[1][7]

  • Randomization: Patients were randomized in a 2:1 ratio to receive either a single dose of this compound or a placebo.[1][7]

  • Intervention: A single intravenous infusion of this compound (0.025 mg/kg) or placebo was administered over 15 minutes within 24 hours of stroke symptom onset.[1]

  • Primary Safety Outcome: The primary outcome was the occurrence of symptomatic intracranial hemorrhage (sICH) within 36 hours of treatment.[1][7]

  • Secondary Outcomes: Secondary safety events included other forms of intracranial hemorrhage, bleeding, mortality, and recurrent stroke. Efficacy outcomes included functional independence and neurological improvement at various time points up to 90 days.[1]

Visualizations

Odatroltide_Mechanism_of_Action cluster_this compound This compound (LT3001) cluster_Pathophysiology Pathophysiology of Ischemic Stroke cluster_TherapeuticEffects Therapeutic Effects This compound This compound Recanalization Vessel Recanalization This compound->Recanalization Enhances Fibrinolysis Neuroprotection Neuroprotection This compound->Neuroprotection Reduces Injury Thrombus Thrombus Formation (Vessel Occlusion) ReperfusionInjury Reperfusion Injury OxidativeStress Oxidative Stress (Free Radicals) Inflammation Inflammation (Leukocyte & Platelet Aggregation) Recanalization->Thrombus Targets Neuroprotection->ReperfusionInjury Mitigates Neuroprotection->OxidativeStress Scavenges Neuroprotection->Inflammation Inhibits

Caption: Proposed dual mechanism of action of this compound in AIS.

Odatroltide_Trial_Workflow PatientPool AIS Patients (NIHSS 4-30, within 24h of onset) Screening Screening (No IVT/EVT) PatientPool->Screening Randomization Randomization (2:1) Screening->Randomization OdatroltideArm Single IV Dose This compound (0.025 mg/kg) Randomization->OdatroltideArm This compound Group PlaceboArm Single IV Dose Placebo Randomization->PlaceboArm Placebo Group PrimaryEndpoint Primary Safety Assessment (sICH at 36h) OdatroltideArm->PrimaryEndpoint PlaceboArm->PrimaryEndpoint FollowUp 90-Day Follow-Up PrimaryEndpoint->FollowUp SecondaryEndpoints Secondary Safety & Efficacy Outcomes (mRS, NIHSS) FollowUp->SecondaryEndpoints

References

Odatroltide's potential for hemorrhagic transformation at high doses

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of odatroltide. Here you will find frequently asked questions (FAQs) and troubleshooting guides to support your in vitro and in vivo experiments, with a specific focus on the potential for hemorrhagic transformation at high doses.

Frequently Asked Questions (FAQs)

Q1: What is the current understanding of this compound's risk of hemorrhagic transformation, particularly at high doses?

A1: Based on available clinical and preclinical data, this compound has demonstrated a favorable safety profile with a low risk of hemorrhagic transformation. In a Phase 2 clinical trial for acute ischemic stroke, no symptomatic intracranial hemorrhage (sICH) was observed in patients treated with this compound.[1][2][3][4] Preclinical studies in rat models of embolic stroke have shown that this compound treatment resulted in significantly less hemorrhagic transformation compared to recombinant tissue plasminogen activator (rt-PA).[3]

It is important to note that the majority of published studies have evaluated this compound at a therapeutic dose. While these studies consistently show a better safety profile than rtPA, there is limited publicly available data on the risk of hemorrhagic transformation at supra-therapeutic or "high doses" of this compound. Researchers exploring higher dose ranges should proceed with caution and implement rigorous safety monitoring in their experimental models.

Q2: What is the proposed mechanism of action for this compound's effects on hemostasis?

A2: this compound is a synthetic peptide that acts as a dual-function agent with both thrombolytic and neuroprotective properties. Its effect on hemostasis is complex. In vitro studies have indicated that this compound can inhibit platelet aggregation.[3] As a somatostatin analogue, its effects may be mediated through somatostatin receptors (SSTRs) on platelets. However, studies on somatostatin itself have shown variable effects on platelet function, with some studies in rabbits showing inhibition of platelet aggregation at high doses, while studies in humans have not demonstrated a significant impact on coagulation or platelet function.

Interestingly, a preclinical study using a mouse tail amputation model reported that mice treated with this compound had a significantly shorter bleeding time compared to those treated with rtPA.[3] This suggests that while it has thrombolytic properties, it may not impair primary hemostasis to the same extent as conventional thrombolytics. The precise signaling pathways governing these effects are still under investigation.

Q3: Are there any known interactions of this compound with anticoagulants or antiplatelet agents?

A3: A Phase 1 clinical trial was designed to investigate the drug-drug interactions of this compound (LT3001) with aspirin, clopidogrel, apixaban, or dabigatran in healthy subjects.[5] The results of this study would provide critical information for co-administration in a clinical setting. Researchers should be aware that co-administration of this compound with other agents that affect hemostasis could potentially increase the risk of bleeding, and this should be carefully evaluated in preclinical models.

Q4: How might this compound affect the blood-brain barrier (BBB)?

A4: Hemorrhagic transformation following ischemic stroke is often associated with disruption of the blood-brain barrier.[6] The neuroprotective effects of this compound may contribute to maintaining BBB integrity. While direct studies on this compound's effect on vascular permeability are not extensively published, its demonstrated neuroprotective effects in animal models of stroke suggest a potential mechanism for preserving the neurovascular unit. Further investigation into the direct effects of this compound on endothelial cells and BBB permeability is a relevant area for future research.

Troubleshooting Guide for Experimental Studies

Observed Issue Potential Cause Recommended Action
Increased bleeding in animal models at high doses of this compound. Dose-dependent effects on platelet function or the coagulation cascade.- Conduct a dose-response study to identify the therapeutic window.- Measure bleeding time and blood loss volume at multiple doses.- Analyze platelet aggregation and coagulation parameters (e.g., PT, aPTT) in blood samples from treated animals.
Inconsistent results in in vitro platelet aggregation assays. - Variability in platelet preparation.- Issues with agonist concentration.- this compound concentration and incubation time.- Standardize platelet isolation and handling procedures.- Titrate agonist (e.g., ADP, collagen) concentrations to achieve a submaximal response.- Perform a concentration-response curve for this compound with standardized incubation times.
Difficulty assessing hemorrhagic transformation in stroke models. - Insensitive detection method.- Variability in the stroke model.- Utilize sensitive imaging techniques such as MRI (T2*-weighted sequences) for in vivo detection.- For post-mortem analysis, use standardized brain slicing and hemoglobin assays for quantification.- Ensure consistency in the induction of ischemia to reduce variability in the degree of BBB disruption.

Quantitative Data Summary

Table 1: Clinical Safety Data on Hemorrhagic Events (Phase 2 Study)

OutcomeThis compound GroupPlacebo Group
Symptomatic Intracranial Hemorrhage (sICH) 0%0%
Asymptomatic Intracranial Hemorrhage (aICH) within 24 hours 6.3% (1/16)12.5% (1/8)
aICH within 7 days 18.8% (3/16)12.5% (1/8)
Data from a Phase 2 study in patients with acute ischemic stroke.[3]

Table 2: Preclinical Comparison of this compound and rtPA in a Rat Embolic Stroke Model

Treatment GroupOutcome
This compound Significantly less hemorrhagic transformation compared to rtPA, particularly when administered at later time points (3 and 4.5 hours after stroke).[3]
rtPA Significantly increased brain swelling and intracerebral hemorrhagic transformation when administered 4.5 hours after stroke.[3]

Experimental Protocols

Note: The following are standardized, representative protocols. The specific parameters for experiments conducted with this compound are not all publicly available and may need to be optimized for your specific research questions.

1. Mouse Tail Amputation Bleeding Assay

  • Objective: To assess in vivo primary hemostasis.

  • Procedure:

    • Anesthetize the mouse according to approved institutional protocols.

    • Administer this compound or vehicle control via the desired route (e.g., intravenous).

    • After a specified pretreatment time, transect the tail 3 mm from the tip using a sterile scalpel.

    • Immediately immerse the tail in 37°C saline.

    • Record the time to cessation of bleeding for a defined period (e.g., 20 minutes). Cessation is defined as no bleeding for at least 30 seconds.

    • Blood loss can be quantified by measuring the amount of hemoglobin in the saline.[5][6]

2. In Vitro Platelet Aggregation Assay

  • Objective: To measure the effect of this compound on platelet aggregation.

  • Procedure:

    • Prepare platelet-rich plasma (PRP) from whole blood collected from human volunteers or experimental animals.

    • Pre-incubate PRP with various concentrations of this compound or vehicle control for a specified time at 37°C.

    • Measure platelet aggregation using a light transmission aggregometer.

    • Initiate aggregation by adding a platelet agonist such as adenosine diphosphate (ADP) or collagen.

    • Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.

3. In Vitro Blood-Brain Barrier Permeability Assay

  • Objective: To assess the effect of this compound on the permeability of an in vitro BBB model.

  • Procedure:

    • Culture brain microvascular endothelial cells on a semipermeable membrane in a transwell insert to form a monolayer.

    • Treat the endothelial cell monolayer with this compound at various concentrations.

    • Measure the integrity of the barrier by assessing transendothelial electrical resistance (TEER).

    • Determine permeability by adding a fluorescently labeled tracer molecule (e.g., FITC-dextran) to the upper chamber and measuring its passage into the lower chamber over time.[1][7]

Visualizations

Odatroltide_Signaling_Hypothesis cluster_Thrombolysis Thrombolytic Pathway cluster_Platelet Platelet Modulation Pathway cluster_Neuroprotection Neuroprotective Pathway Odatroltide_T This compound Plasminogen Plasminogen Odatroltide_T->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin Clot Plasmin->Fibrin Degrades Degradation Clot Lysis Fibrin->Degradation Odatroltide_P This compound SSTR Somatostatin Receptor (SSTR) Odatroltide_P->SSTR Binds AC Adenylyl Cyclase SSTR->AC Inhibits (?) cAMP cAMP AC->cAMP Decreases (?) Aggregation Platelet Aggregation cAMP->Aggregation Inhibits Odatroltide_N This compound Neuro_Receptor Receptor Odatroltide_N->Neuro_Receptor PI3K_Akt PI3K/Akt Pathway Neuro_Receptor->PI3K_Akt Activates Neuroprotection Neuronal Survival BBB Integrity PI3K_Akt->Neuroprotection

Caption: Hypothesized signaling pathways of this compound.

Experimental_Workflow cluster_InVivo In Vivo Assessment cluster_InVitro In Vitro Assessment Animal_Model Animal Model (e.g., Stroke, Healthy) Dosing This compound Administration (Dose-Response) Animal_Model->Dosing Bleeding_Assay Tail Bleeding Assay (Time, Volume) Dosing->Bleeding_Assay Imaging MRI for Hemorrhagic Transformation Dosing->Imaging Histology Post-mortem Brain Hemoglobin Assay Imaging->Histology Platelets Platelet-Rich Plasma Incubation Incubation with this compound Platelets->Incubation Aggregation Platelet Aggregometry (ADP, Collagen) Incubation->Aggregation BBB_Model In Vitro BBB Model Permeability TEER & Tracer Permeability BBB_Model->Permeability

Caption: Experimental workflow for assessing hemorrhagic potential.

References

The effect of odatroltide on bleeding time was evaluated in male ICR mice using an amputation tail model

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers evaluating the effect of odatroltide on bleeding time in male ICR mice using the tail amputation model.

Frequently Asked Questions (FAQs)

Q1: What is the principal mechanism by which this compound is expected to affect bleeding time?

A1: While direct studies on this compound's effect on bleeding time in this specific model are not extensively published, in vitro studies have indicated that this compound possesses thrombolytic properties.[1] Therefore, it is hypothesized to interfere with clot formation and stability, potentially leading to a prolonged bleeding time. Its role as a novel peptide molecule is to recanalize occluded blood vessels.[1]

Q2: What are the critical parameters to control in the tail amputation model to ensure data reproducibility?

A2: To ensure reproducibility, it is crucial to standardize several parameters. These include the anesthetic regimen, the precise location and method of tail amputation (e.g., specific diameter or distance from the tip), the temperature of the saline in which the tail is immersed (typically 37°C), and the duration of monitoring.[2] Consistent handling of the animals is also key to minimize stress-induced physiological variations.

Q3: How should bleeding volume be measured, and is it a necessary parameter?

A3: Bleeding volume can be a more sensitive indicator of hemostatic defects than bleeding time alone, especially when only partial inhibition of platelet function is expected.[2] It can be accurately quantified by measuring the change in the animal's body weight before and after the bleeding assay or by measuring the hemoglobin concentration in the saline using methods like the Drabkin's reagent method.[2][3][4]

Q4: Are there alternatives to the tail amputation model for assessing bleeding time in mice?

A4: Yes, an alternative method is the template bleeding time, which involves making a standardized incision on the tail vein rather than amputation.[5] This method may be considered less severe. Another common model is the tail clip assay.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in bleeding times within the same treatment group. 1. Inconsistent tail amputation site or technique.2. Fluctuations in the animal's core body temperature under anesthesia.3. Variable levels of stress among the mice.1. Use a scalpel guide or template to ensure a consistent amputation diameter.[5]2. Employ a heating pad to maintain the mouse's body temperature during the procedure.3. Allow for an adequate acclimatization period for the animals before the experiment.
Premature cessation of bleeding in the control group. 1. The amputation may not have been deep enough to sever a major blood vessel.2. The water temperature may be too low, promoting vasoconstriction.1. Ensure the amputation is performed at a consistent and appropriate tail diameter.2. Maintain the saline bath at a constant 37°C to prevent temperature-induced artifacts.[2]
No discernible difference between the this compound and vehicle groups. 1. The dose of this compound may be too low to elicit a significant effect.2. The timing of drug administration relative to the bleeding assay may be suboptimal.1. Conduct a dose-response study to determine the optimal concentration of this compound.2. Evaluate the pharmacokinetic profile of this compound to determine the peak time of action and adjust the experimental timeline accordingly.
Re-bleeding is observed after initial cessation. This can be a true physiological effect of the compound being tested, indicating unstable clot formation.Record the time to initial cessation and each subsequent re-bleeding event. This pattern can be a valuable data point.[2]

Experimental Protocols

Tail Amputation Bleeding Time Assay

This protocol is adapted from standardized methods for assessing hemostasis in mice.[2][3]

Materials:

  • Male ICR mice

  • This compound solution and vehicle control

  • Anesthetic cocktail (e.g., ketamine/xylazine)

  • Heating pad

  • 50 mL conical tube with isotonic saline

  • Water bath maintained at 37°C

  • Scalpel

  • Filter paper

  • Timer

Procedure:

  • Animal Preparation: Anesthetize the male ICR mouse using an appropriate anesthetic cocktail. Once anesthetized, place the mouse in a prone position on a heating pad to maintain body temperature.

  • Drug Administration: Administer this compound or vehicle control at the predetermined dose and time before the assay.

  • Assay Preparation: Place a 50 mL conical tube containing isotonic saline into a water bath to pre-warm it to 37°C.

  • Tail Amputation: With a sharp scalpel, amputate a 10 mm segment from the distal end of the tail.[2]

  • Bleeding Time Measurement: Immediately immerse the amputated tail into the pre-warmed saline. Start a timer at the moment of immersion.

  • Observation: Observe the tail for the cessation of bleeding. The bleeding time is defined as the duration from the start of immersion until bleeding stops completely for at least 30 seconds. Blot the tail gently with filter paper to confirm cessation.

  • Monitoring for Re-bleeding: Continue to monitor the animal for a total of 20 minutes to detect any instances of re-bleeding.[2]

Quantitative Data Summary

The following data is hypothetical and for illustrative purposes only, as specific study results for this compound in this model were not found in the initial search.

Treatment GroupDose (mg/kg)nMean Bleeding Time (seconds)Standard Deviation
Vehicle Control01018535
This compound0.51025045
This compound1.01038060
This compound2.01055085

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bleeding Assay cluster_data Data Collection anesthesia Anesthetize Mouse drug_admin Administer this compound/Vehicle anesthesia->drug_admin amputation Tail Amputation drug_admin->amputation immersion Immerse Tail in 37°C Saline amputation->immersion start_timer Start Timer immersion->start_timer observe Observe Bleeding Cessation start_timer->observe record_time Record Bleeding Time observe->record_time

Caption: Experimental workflow for the mouse tail amputation bleeding time assay.

signaling_pathway cluster_pathway Hypothesized this compound Mechanism This compound This compound plasminogen Plasminogen This compound->plasminogen Activates plasmin Plasmin plasminogen->plasmin fibrin Fibrin (Clot) plasmin->fibrin Degrades fibrin_degradation Fibrin Degradation Products fibrin->fibrin_degradation prolonged_bleeding Prolonged Bleeding Time fibrin_degradation->prolonged_bleeding Leads to

References

Addressing the challenges of Odatroltide delivery across the blood-brain barrier

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of delivering Odatroltide across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for this compound transport across the blood-brain barrier?

A1: this compound is a P-selectin inhibitor.[1] Its transport across the BBB is likely mediated by P-selectin-targeted delivery. This involves the binding of this compound to P-selectin on the surface of brain endothelial cells, which can facilitate its transport into the brain. P-selectin targeting can induce active crossing of the BBB via caveolin-1-dependent transcytosis.[2][3][4]

Q2: Is there quantitative data available on the blood-brain barrier permeability of this compound?

A2: As of the latest available information, specific quantitative data on the BBB permeability of this compound (e.g., brain-to-plasma ratio, permeability-surface area product) has not been publicly released in detail. Pharmaceutical companies often maintain such data as proprietary during drug development. For research purposes, it is recommended to perform dedicated BBB permeability studies.

Q3: What are the key challenges in delivering this compound to the central nervous system (CNS)?

A3: Like many peptide-based drugs, the delivery of this compound to the CNS is hindered by the blood-brain barrier, which restricts the passage of most large molecules.[5] Specific challenges include enzymatic degradation in the bloodstream, low passive diffusion due to its hydrophilic nature, and potential efflux by transporters at the BBB.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments to assess this compound's BBB permeability.

Issue 1: Low or undetectable levels of this compound in the brain parenchyma.
Potential Cause Troubleshooting Step
Enzymatic Degradation 1. Co-administer this compound with peptidase inhibitors. 2. Analyze plasma samples at multiple time points to assess the stability of this compound. 3. Consider chemical modification of this compound to enhance enzymatic resistance.
Low BBB Permeability 1. Verify the expression of P-selectin on the in vitro or in vivo BBB model being used. 2. Consider strategies to transiently increase BBB permeability, such as the use of focused ultrasound or hyperosmotic agents, though these are invasive.[3] 3. Evaluate alternative delivery strategies like intranasal administration.[7]
Efflux Transporter Activity 1. Co-administer this compound with known inhibitors of relevant efflux transporters (e.g., P-glycoprotein).[6][8] 2. Use in vitro models with over- or under-expression of specific transporters to identify the involved efflux systems.
Technical Issues with Assay 1. Validate the sensitivity and specificity of the analytical method (e.g., LC-MS/MS) for detecting this compound in brain homogenates. 2. Ensure proper sample collection and storage to prevent degradation.
Issue 2: High variability in experimental results for BBB permeability.
Potential Cause Troubleshooting Step
Inconsistent Animal Model 1. Ensure the age, weight, and health status of the animals are consistent across experimental groups. 2. Standardize the surgical procedures for techniques like in situ brain perfusion or microdialysis to minimize variability.
Variable BBB Integrity 1. Monitor the integrity of the BBB in your model using a marker like Evans blue or sodium fluorescein. 2. For in vitro models, regularly measure transendothelial electrical resistance (TEER) to ensure a tight barrier.
Inaccurate Dosing 1. Calibrate all dosing equipment accurately. 2. Verify the concentration and stability of the this compound dosing solution before each experiment.

Data Presentation

While specific public data for this compound is limited, the following table illustrates how to present comparative quantitative data from a hypothetical in vivo study assessing different delivery strategies.

Table 1: Hypothetical Brain Uptake of this compound with Different Delivery Systems in a Rodent Model

Delivery System Dose (mg/kg) Brain-to-Plasma Ratio (AUCbrain/AUCplasma) Permeability-Surface Area Product (μL/min/g)
This compound (IV)1.00.02 ± 0.0051.5 ± 0.3
This compound with P-gp Inhibitor1.00.05 ± 0.013.8 ± 0.7
This compound-loaded Nanoparticles1.00.15 ± 0.0312.2 ± 2.5

Experimental Protocols

Protocol 1: In Situ Brain Perfusion

This technique allows for the precise control of the composition of the fluid delivered to the brain vasculature, eliminating the influence of peripheral metabolism.[9][10][11][12]

Objective: To determine the rate of this compound transport across the BBB.

Materials:

  • Anesthetized rodent (e.g., Sprague-Dawley rat)

  • Perfusion pump

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of this compound and a vascular space marker (e.g., [¹⁴C]-sucrose)

  • Surgical instruments

Procedure:

  • Anesthetize the animal and expose the common carotid artery.

  • Ligate the external carotid artery and insert a cannula into the common carotid artery.

  • Begin perfusion with the this compound-containing buffer at a constant flow rate.

  • After a predetermined time (e.g., 1-10 minutes), stop the perfusion and decapitate the animal.

  • Collect the brain, and dissect the region of interest.

  • Homogenize the brain tissue and measure the concentration of this compound and the vascular marker.

  • Calculate the brain uptake clearance (Kin) using the appropriate equations.

Protocol 2: In Vivo Microdialysis

This method allows for the continuous sampling of unbound this compound in the brain's extracellular fluid in awake, freely moving animals.[1][13][14][15][16]

Objective: To measure the concentration of free this compound in the brain interstitial fluid over time.

Materials:

  • Rodent with a surgically implanted guide cannula targeting the brain region of interest

  • Microdialysis probe

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Gently insert the microdialysis probe through the guide cannula into the brain.

  • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2 µL/min).

  • Allow the system to stabilize.

  • Administer this compound systemically (e.g., via intravenous injection).

  • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) in a refrigerated fraction collector.

  • Analyze the concentration of this compound in the dialysate samples using a highly sensitive analytical method.

Visualizations

Odatroltide_BBB_Transport cluster_blood Blood Vessel Lumen cluster_bec Brain Endothelial Cell cluster_brain Brain Parenchyma This compound This compound P_selectin P-selectin Receptor This compound->P_selectin 1. Binding Caveolae Caveolae Formation P_selectin->Caveolae 2. Internalization Vesicle Endocytic Vesicle Caveolae->Vesicle 3. Transcytosis Exocytosis Exocytosis Vesicle->Exocytosis Odatroltide_in_brain This compound Exocytosis->Odatroltide_in_brain 4. Release

Caption: P-selectin mediated transcytosis of this compound across the BBB.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cell_culture BBB Cell Culture Model (e.g., Transwell) teer TEER Measurement cell_culture->teer 1. Barrier Integrity permeability_assay Permeability Assay (Apical to Basolateral) teer->permeability_assay 2. Proceed if TEER is high animal_model Rodent Model permeability_assay->animal_model Promising candidates move to in vivo dosing IV Administration of this compound animal_model->dosing sampling Brain Tissue Collection or Microdialysis dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_pd Pharmacokinetic/ Pharmacodynamic Modeling analysis->pk_pd

References

Odatroltide Formulation and Long-Term Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support guide is for informational purposes only and is based on general principles of peptide drug formulation and stability. As of October 2025, specific stability and formulation data for Odatroltide are not publicly available. The information provided here is intended to be a representative resource for researchers and scientists working with therapeutic peptides.

This guide provides troubleshooting advice, frequently asked questions, and experimental protocols relevant to the formulation and long-term storage of therapeutic peptides like this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy after reconstitution. What could be the cause and how can I troubleshoot this?

A1: Cloudiness, or turbidity, in a reconstituted peptide solution often indicates aggregation or precipitation. This can be caused by several factors:

  • pH Shift: The pH of your reconstitution buffer may be close to the isoelectric point (pI) of this compound, where its net charge is zero, leading to minimal solubility.

    • Troubleshooting:

      • Ensure the pH of your buffer is at least 1-2 units away from the peptide's pI.

      • If the pI is unknown, screen a range of pH values to identify the optimal pH for solubility.

  • Improper Mixing: Vigorous shaking or vortexing can introduce shear stress and cause aggregation.

    • Troubleshooting:

      • Gently swirl or pipette the solution to mix.

      • Allow sufficient time for the lyophilized powder to dissolve.

  • Contamination: Particulate matter or microbial contamination can also cause cloudiness.

    • Troubleshooting:

      • Use sterile, pyrogen-free water and buffers for reconstitution.

      • Visually inspect vials for any foreign particles before use.

Q2: I am observing a loss of this compound potency in my stability study. What are the likely degradation pathways?

A2: The primary degradation pathways for peptides in aqueous solutions are chemical and physical instability.[1]

  • Chemical Degradation:

    • Oxidation: Methionine and Cysteine residues are particularly susceptible to oxidation.[1] This can be accelerated by exposure to light, oxygen, and trace metal ions.

    • Deamidation: Asparagine and Glutamine residues can undergo deamidation, especially at neutral to alkaline pH.[2]

    • Hydrolysis: Cleavage of the peptide backbone can occur at acidic or alkaline pH.[2]

  • Physical Degradation:

    • Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can lead to a loss of biological activity.[2]

    • Adsorption: Peptides can adsorb to the surfaces of storage containers, especially at low concentrations.

Q3: What excipients are commonly used to improve the stability of peptide formulations?

A3: Several types of excipients can be included in a peptide formulation to enhance its stability:[3][4]

  • Buffers: To maintain the optimal pH and minimize pH-dependent degradation. Common buffers include phosphate, citrate, and acetate.

  • Sugars/Polyols: Mannitol, sucrose, and trehalose are often used as cryoprotectants in lyophilized formulations and as stabilizers in liquid formulations.[3]

  • Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) can prevent aggregation and adsorption to surfaces.[1]

  • Antioxidants: Ascorbic acid or methionine can be added to protect against oxidation.

  • Chelating Agents: EDTA can be used to chelate metal ions that can catalyze oxidation.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased solubility upon storage pH shift, aggregationVerify the pH of the formulation. Analyze for aggregates using Size Exclusion Chromatography (SEC-HPLC). Consider adding a surfactant or optimizing the buffer concentration.
Formation of new peaks in HPLC chromatogram Chemical degradation (oxidation, deamidation, hydrolysis)Perform forced degradation studies (acid, base, oxidation, light, heat) to identify potential degradants. Use mass spectrometry to characterize the new peaks.
Loss of activity without significant degradation peaks Aggregation, conformational changesUse techniques like Dynamic Light Scattering (DLS) or Micro-Flow Imaging (MFI) to detect sub-visible particles. Assess conformational stability using Circular Dichroism (CD) spectroscopy.
Inconsistent results between batches Variability in raw materials, manufacturing processEnsure consistent quality of excipients and water. Standardize the formulation and lyophilization process parameters.

Experimental Protocols

Protocol 1: pH Screening for Optimal Solubility and Stability
  • Objective: To determine the pH at which this compound exhibits maximum solubility and stability.

  • Materials: this compound lyophilized powder, a series of buffers (e.g., citrate, acetate, phosphate, tris) covering a pH range from 4.0 to 8.0, water for injection, pH meter, UV-Vis spectrophotometer.

  • Method:

    • Prepare a stock solution of this compound in water.

    • In separate microcentrifuge tubes, dilute the stock solution with each buffer to a final peptide concentration of 1 mg/mL.

    • Visually inspect each solution for clarity.

    • Measure the absorbance at 280 nm to quantify the amount of soluble peptide.

    • For stability assessment, store the solutions at desired temperatures (e.g., 4°C, 25°C, 40°C).

    • At specified time points (e.g., 0, 1, 2, 4 weeks), analyze the samples by Reverse-Phase HPLC (RP-HPLC) to determine the percentage of intact peptide remaining.

Protocol 2: Forced Degradation Study
  • Objective: To identify the potential degradation pathways of this compound under stress conditions.

  • Materials: this compound solution, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, light chamber, oven, RP-HPLC system with UV and Mass Spectrometry (MS) detection.

  • Method:

    • Acid Hydrolysis: Mix this compound solution with 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with NaOH before analysis.

    • Base Hydrolysis: Mix this compound solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with HCl before analysis.

    • Oxidation: Mix this compound solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate this compound solution at 70°C for 48 hours.

    • Photostability: Expose this compound solution to light in a photostability chamber according to ICH guidelines.

    • Analyze all stressed samples, along with a control sample, by RP-HPLC-MS to identify and characterize the degradation products.

Data Presentation

Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 40°C

pHBuffer System% Remaining this compound (Week 1)% Remaining this compound (Week 4)
4.0Acetate98.5%94.2%
5.0Acetate99.1%96.5%
6.0Phosphate95.3%88.7%
7.0Phosphate92.1%81.4%
8.0Tris85.6%70.3%

Table 2: Hypothetical Excipient Screening for this compound Stability at 25°C for 3 Months

Formulation% Remaining this compound% Aggregate Formation
This compound in Water85.2%10.5%
+ 5% Mannitol92.3%5.1%
+ 0.01% Polysorbate 2090.8%3.2%
+ 5% Mannitol + 0.01% Polysorbate 2096.5%1.8%

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_stability Stability Testing cluster_analysis Analytical Characterization A This compound API B Excipient Screening (Buffers, Sugars, Surfactants) A->B C Reconstitution & Dilution B->C D Incubation at various Temperatures & Durations C->D Initiate Study E Sample Collection at Time Points D->E F RP-HPLC (Purity & Degradation) E->F G SEC-HPLC (Aggregation) E->G H LC-MS (Degradant Identification) F->H I Data Analysis & Report Generation F->I G->I H->I

Caption: Workflow for this compound formulation and stability testing.

Troubleshooting_Logic cluster_investigation Initial Investigation cluster_hplc_results RP-HPLC Findings cluster_sec_results SEC-HPLC Findings cluster_actions Corrective Actions start Problem Observed: Loss of this compound Potency check_hplc Analyze by RP-HPLC start->check_hplc check_sec Analyze by SEC-HPLC start->check_sec new_peaks New Peaks Observed? check_hplc->new_peaks aggregates Aggregates Detected? check_sec->aggregates no_new_peaks No Significant New Peaks new_peaks->no_new_peaks No action_degradation Identify Degradants (LC-MS) Optimize pH, Add Antioxidants new_peaks->action_degradation Yes action_other Investigate other causes (e.g., conformational change, adsorption) no_new_peaks->action_other no_aggregates No Significant Aggregates aggregates->no_aggregates No action_aggregation Optimize Formulation (add Surfactant, adjust pH/Ionic Strength) aggregates->action_aggregation Yes no_aggregates->action_other

References

delayed rtPA treatment enhances the risk of edema, hemorrhagic transformation, and ICH in animals and patients with AIS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of delayed recombinant tissue plasminogen activator (rtPA) treatment in animal and patient models of acute ischemic stroke (AIS).

Frequently Asked Questions (FAQs)

Q1: What is the primary concern with delaying rtPA administration after an acute ischemic stroke?

Delayed treatment with rtPA (e.g., beyond 3-4.5 hours after stroke onset) is associated with an increased risk of adverse events, including edema, hemorrhagic transformation (HT), and intracerebral hemorrhage (ICH).[1][2][3][4] While early administration can significantly reduce brain damage, delayed intervention can exacerbate ischemia-induced microvascular barrier damage, leading to these complications.[5]

Q2: What are the underlying mechanisms that contribute to the increased risk of hemorrhagic transformation with delayed rtPA?

The increased risk is multifactorial and involves the breakdown of the blood-brain barrier (BBB).[5] Key mechanisms include:

  • Dysregulated Extracellular Proteolysis: rtPA can amplify the activity of matrix metalloproteinases (MMPs), particularly MMP-9, which degrade components of the neurovascular matrix, leading to BBB leakage.[5][6]

  • Signaling Actions of rtPA: rtPA can act as a signaling molecule, interacting with receptors like the low-density lipoprotein receptor-related protein (LRP), which can trigger pathways that increase vascular permeability.[6][7]

  • Inflammation and Oxidative Stress: Ischemia and reperfusion, especially when delayed, induce inflammatory responses and the production of reactive oxygen species (ROS), which further damage the neurovascular unit and increase BBB permeability.[1][8]

Q3: Are there established animal models to study the effects of delayed rtPA treatment?

Yes, a reproducible mouse model of hemorrhagic transformation associated with delayed rtPA administration has been established.[2][3][4] This model typically involves inducing a thromboembolic stroke by injecting thrombin into the middle cerebral artery (MCA), followed by intravenous administration of rtPA at different time points.[2][3][4]

Q4: What are the typical outcomes measured in preclinical studies of delayed rtPA?

Commonly measured outcomes include:

  • Infarct volume

  • Brain swelling and edema

  • Incidence and severity of hemorrhagic transformation (classified as hemorrhagic infarction types 1 and 2, and parenchymal hemorrhage)

  • Neurological deficits

Q5: What are the clinical risk factors for developing hemorrhagic complications after rtPA treatment?

Several clinical factors can increase the risk of symptomatic intracranial hemorrhage after rtPA, including:

  • Advanced age[9]

  • Increased stroke severity[9]

  • Uncontrolled hypertension[9]

  • Diabetes and hyperglycemia[9]

  • Use of combination antiplatelet therapy[9]

  • Large areas of early ischemic change on imaging[9]

Troubleshooting Guides

Problem: High variability in hemorrhagic transformation rates in our animal model.

  • Possible Cause: Inconsistent clot formation or location.

    • Troubleshooting Tip: Ensure standardized injection of thrombin into the MCA. Use high-quality thrombin and a calibrated micropipette for consistent clot induction.[2][3][4][10]

  • Possible Cause: Variation in the timing of rtPA administration.

    • Troubleshooting Tip: Strictly adhere to the defined time windows for "early" and "delayed" rtPA administration. Use a timer and have all materials prepared in advance to minimize delays.

  • Possible Cause: Animal strain or substrain differences.

    • Troubleshooting Tip: Use a consistent and well-characterized mouse or rat strain for all experiments. Report the specific strain used in your methodology.

Problem: Difficulty in quantifying brain edema accurately.

  • Possible Cause: Post-mortem tissue changes.

    • Troubleshooting Tip: Perfuse the animals with cold saline and then a fixative (e.g., 4% paraformaldehyde) immediately after euthanasia to preserve tissue integrity.

  • Possible Cause: Inconsistent brain slicing.

    • Troubleshooting Tip: Use a brain matrix to ensure uniform and reproducible coronal sections for analysis.

  • Possible Cause: Subjective measurement.

    • Troubleshooting Tip: Employ image analysis software to quantify the edematous area and calculate the percentage of hemispheric swelling for a more objective measurement.

Quantitative Data Summary

Table 1: Effect of rtPA Administration Time on Infarct Volume and Hemorrhagic Transformation in a Mouse Model of Thromboembolic Stroke.

Treatment GroupReperfusion RateInfarct Volume (mm³)Hemorrhagic Transformation (HI-1 / HI-2 / PH-1)Brain Swelling (%)
MCA Occlusion (Vehicle) N/A45.3 ± 4.546.2% / 30.8% / 23.0%5.8 ± 1.2
rtPA (20 minutes post-occlusion) 62.5%25.1 ± 3.880% / 10% / 10%3.2 ± 0.9
rtPA (3 hours post-occlusion) 47.1%48.2 ± 5.125% / 37.5% / 37.5%10.5 ± 1.5

Data adapted from García-Yébenes et al., Stroke, 2011.[2][3][4] HI-1: Hemorrhagic Infarction Type 1; HI-2: Hemorrhagic Infarction Type 2; PH-1: Parenchymal Hemorrhage Type 1.

Table 2: Pooled Analysis of Early vs. Late rtPA Administration on Infarct Volume in a Mouse Thromboembolic Stroke Model.

Treatment TimeNumber of AnimalsAbsolute Difference in Infarct Volume (mm³) vs. Saline Control (95% CI)
Early (<3 hours) 235-6.63 (-9.08 to -4.17)
Late (≥3 hours) 97+5.06 (+2.78 to +7.34)

Data adapted from a retrospective pooled analysis of 26 individual studies.[10][11]

Experimental Protocols

1. Thromboembolic Middle Cerebral Artery Occlusion (MCAO) Mouse Model

This protocol is based on the method described by Orset et al. and validated for studying delayed rtPA-induced hemorrhagic transformation.[2][3]

  • Anesthesia: Anesthetize mice with isoflurane (4-5% for induction, 1-2% for maintenance).[11] Alternatively, a ketamine/xylazine mixture can be used.[10][11]

  • Surgical Procedure:

    • Perform a small craniotomy to expose the middle cerebral artery (MCA).

    • Carefully excise the dura mater.

    • Using a glass micropipette, inject a small volume (e.g., 1-2 µL) of murine α-thrombin directly into the lumen of the MCA to induce clot formation.[10]

    • Remove the pipette after 10 minutes to allow for clot stabilization.[11]

  • rtPA Administration:

    • For delayed treatment studies, intravenously administer human recombinant tPA (e.g., 10 mg/kg) via the tail vein at the desired time point (e.g., 3 or 6 hours) after MCAO.[2][3] A common administration regimen is a 10% bolus followed by a 90% infusion over 40 minutes.[11]

  • Outcome Assessment:

    • Hemorrhagic Transformation: 24 hours post-MCAO, euthanize the animals, and perfuse with saline. Remove the brain and slice coronally. Visually inspect and grade the hemorrhage (HI-1, HI-2, PH-1).

    • Infarct Volume: Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) and quantify the infarct area using image analysis software.

    • Brain Edema: Calculate the percentage of hemispheric swelling from the brain sections.

2. Assessment of Blood-Brain Barrier Permeability

  • Evans Blue Extravasation:

    • At a specific time point after MCAO and rtPA treatment, intravenously inject Evans blue dye (e.g., 2% in saline).

    • Allow the dye to circulate for a defined period (e.g., 1 hour).

    • Perfuse the animal with saline to remove intravascular dye.

    • Homogenize the brain hemispheres in a solvent (e.g., formamide) and incubate to extract the dye.

    • Measure the absorbance of the supernatant using a spectrophotometer to quantify the amount of extravasated dye.[7]

Visualizations

Caption: Signaling pathways of rtPA-induced blood-brain barrier breakdown.

Experimental_Workflow_Delayed_rtPA cluster_Day0 Day 0: Stroke Induction and Treatment cluster_Day1 Day 1: Outcome Assessment Induction Thromboembolic MCAO (Thrombin Injection) Wait Ischemia Period (e.g., 3 hours) Induction->Wait t = 0 Treatment IV rtPA or Vehicle Administration Wait->Treatment t = 3h Euthanasia Euthanasia and Brain Collection Treatment->Euthanasia t = 24h Analysis Analysis: - Hemorrhagic Transformation - Infarct Volume - Brain Edema - BBB Permeability Euthanasia->Analysis

Caption: Experimental workflow for studying delayed rtPA in a mouse MCAO model.

Logical_Relationship AIS Acute Ischemic Stroke Delayed_rtPA Delayed rtPA (>3-4.5h) AIS->Delayed_rtPA BBB_Damage BBB Breakdown Delayed_rtPA->BBB_Damage Exacerbates Adverse_Outcomes Adverse Outcomes BBB_Damage->Adverse_Outcomes Edema Edema Adverse_Outcomes->Edema HT Hemorrhagic Transformation Adverse_Outcomes->HT ICH Intracerebral Hemorrhage Adverse_Outcomes->ICH

Caption: Logical relationship between delayed rtPA and adverse outcomes in AIS.

References

Odatroltide Interaction with Common Stroke Medications: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential interactions between Odatroltide (LT3001), an investigational drug for acute ischemic stroke, and other common stroke medications. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental design and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the current understanding of this compound's mechanism of action?

A1: this compound is a novel synthetic peptide designed to both recanalize occluded blood vessels and reduce reperfusion injury.[1][2] Preclinical in vitro studies have shown that this compound possesses antioxidant properties and can inhibit leukocyte chemotaxis and platelet aggregation.[1][2] Animal models of embolic stroke have demonstrated its ability to restore cerebral blood flow, reduce infarct volume, and improve neurological outcomes.[1][2] It is suggested to have thrombolytic properties as well.[1][2]

Q2: Are there any known clinical interactions between this compound and other common stroke medications?

A2: As of the latest Phase 2 clinical trial data, there is limited information on direct drug-drug interactions between this compound and other common stroke medications. The initial Phase 2 study of this compound for acute ischemic stroke within 24 hours of onset excluded patients who received intravenous thrombolysis (e.g., rtPA) or underwent endovascular thrombectomy.[2][3] Therefore, clinical data on co-administration with these acute therapies is not yet available. Further clinical trials are needed to establish the safety and efficacy of this compound when used in combination with other stroke medications.[1][2][3]

Q3: What are the potential pharmacodynamic interactions between this compound and antiplatelet agents (e.g., aspirin, clopidogrel)?

A3: Given that in vitro studies suggest this compound can inhibit platelet aggregation, there is a theoretical potential for an additive or synergistic antiplatelet effect when co-administered with agents like aspirin or clopidogrel.[1][2] This could potentially increase the risk of bleeding. Researchers should exercise caution and implement rigorous monitoring for hemorrhagic events in any preclinical or clinical studies involving this combination.

Q4: What are the potential pharmacodynamic interactions between this compound and anticoagulant medications (e.g., warfarin, DOACs)?

A4: Similar to antiplatelet agents, the intrinsic antiplatelet and potential thrombolytic properties of this compound could potentiate the effects of anticoagulants.[1][2] This could lead to an increased risk of bleeding complications. Close monitoring of coagulation parameters (e.g., INR, aPTT) and clinical signs of bleeding is crucial if these medications are used concurrently in an experimental setting.

Q5: Could this compound interact with tissue plasminogen activator (tPA)?

A5: Animal studies in an embolic stroke model suggest that this compound may have a better safety profile and cause less hemorrhagic transformation than recombinant tissue plasminogen activator (rtPA).[1][2] However, the Phase 2 clinical trial did not include patients treated with intravenous thrombolysis.[2][3] The potential for interaction, whether synergistic in clot dissolution or additive in bleeding risk, is currently unknown and requires further investigation.

Q6: Are there any anticipated interactions with statins or antihypertensive medications?

A6: There is currently no available data to suggest any direct pharmacodynamic or pharmacokinetic interactions between this compound and statins or common antihypertensive medications such as beta-blockers, ACE inhibitors, or calcium channel blockers.[4][5][6] These medications work through different mechanisms of action. However, as with any investigational drug, unexpected interactions cannot be ruled out, and routine safety monitoring is recommended.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Increased bleeding time or unexpected hemorrhagic events in preclinical models. Potential additive antiplatelet or anticoagulant effects of this compound with concomitant medications.- Review the experimental protocol for all administered agents with anti-thrombotic properties.- Conduct dose-response studies for the combination to identify a safe therapeutic window.- Implement enhanced monitoring for bleeding events.
Altered coagulation parameters (e.g., PT, aPTT, platelet count). Potential interaction affecting the coagulation cascade.- Establish baseline coagulation parameters before administering this compound.- Monitor these parameters at regular intervals post-administration.- Correlate any changes with clinical observations of bleeding or thrombosis.
Unexpected neurological deterioration. Could be related to the underlying stroke pathology or a potential adverse drug reaction.- In clinical settings, immediately perform neuroimaging to rule out hemorrhagic transformation.- In preclinical models, conduct histological analysis of the brain tissue.- Report any unexpected adverse events to the relevant safety monitoring board.

Experimental Protocols

Cited Experiment: Evaluation of Bleeding Time in Mice

This protocol is based on the description of preclinical safety evaluations of this compound.[2]

  • Objective: To assess the effect of this compound on bleeding time compared to rtPA.

  • Model: Male ICR mice.

  • Procedure:

    • Administer this compound, rtPA, or a placebo control intravenously to different groups of mice.

    • After a specified time, induce a standardized tail bleeding model by amputating a small segment of the distal tail.

    • Measure the time until bleeding ceases.

  • Key Finding: The tail bleeding time in mice treated with this compound was significantly shorter than in those treated with rtPA, suggesting a potentially lower risk of bleeding.[2]

Visualizations

Odatroltide_Signaling_Pathway cluster_this compound This compound cluster_Effects Cellular & Physiological Effects cluster_Outcome Therapeutic Outcomes This compound This compound Thrombolysis Thrombolysis This compound->Thrombolysis Anti_Platelet Inhibition of Platelet Aggregation This compound->Anti_Platelet Anti_Inflammatory Inhibition of Leukocyte Chemotaxis This compound->Anti_Inflammatory Antioxidant Antioxidant Activity This compound->Antioxidant Recanalization Vessel Recanalization Thrombolysis->Recanalization Anti_Platelet->Recanalization Reperfusion_Injury Reduced Reperfusion Injury Anti_Inflammatory->Reperfusion_Injury Antioxidant->Reperfusion_Injury Infarct_Volume Reduced Infarct Volume Recanalization->Infarct_Volume Reperfusion_Injury->Infarct_Volume Neuro_Outcome Improved Neurological Outcome Infarct_Volume->Neuro_Outcome

Caption: this compound's multifaceted mechanism of action in acute ischemic stroke.

Experimental_Workflow cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Development cluster_PostMarketing Post-Marketing In_Vitro In Vitro Studies (Antioxidant, Anti-platelet) Animal_Models Animal Stroke Models (Efficacy & Safety) In_Vitro->Animal_Models Phase1 Phase 1 (Safety in Healthy Volunteers) Animal_Models->Phase1 Phase2 Phase 2 (Safety & Efficacy in Stroke Patients) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy & Safety) Phase2->Phase3 Phase4 Phase 4 (Long-term Safety & DDI Studies) Phase3->Phase4

Caption: A simplified workflow for the development and evaluation of this compound.

References

Optimizing the therapeutic window for Odatroltide administration post-stroke

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Odatroltide (LT3001) in a post-stroke research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in the context of ischemic stroke?

A1: this compound (also known as LT3001) is a novel synthetic peptide being investigated for the treatment of acute ischemic stroke.[1][2][3][4] It possesses a dual mechanism of action:

  • Thrombolytic: It enhances the binding of plasminogen to fibrin clots, promoting the body's natural clot-dissolving process (fibrinolysis) to restore blood flow.[5]

  • Neuroprotective: It has antioxidant properties, scavenges free radicals, and reduces reperfusion injury.[6] It also exhibits anti-inflammatory effects by inhibiting leukocyte chemotaxis and platelet aggregation.[2][3] One of its identified mechanisms is the downregulation of P-selectin expression.[2]

Q2: What is the recommended therapeutic window for this compound administration in preclinical models?

A2: Preclinical studies in rat embolic stroke models have investigated intravenous administration at 1.5, 3, and 4.5 hours after the onset of stroke.[7] Efficacy in reducing infarct size and swelling has been demonstrated when administered within these timeframes.[7] Clinical trials in humans are exploring a wider therapeutic window of up to 24 hours post-stroke.[1][5][6]

Q3: What dosages have been used in animal models and clinical trials?

A3: In focal embolic ischemic stroke rat models, an intravenous injection of 10 mg/kg has been used.[7] In a Phase 2 clinical trial, a single dose of 0.025 mg/kg was administered to patients.[1][2][4]

Q4: How is this compound supplied and what is the administration route?

A4: this compound is supplied as a lyophilized powder for injection.[2][3] The intended route of administration in both preclinical and clinical studies is intravenous infusion.[1][2][4][7] In a clinical setting, it has been administered as a 15-minute intravenous infusion.[2]

Data Presentation

The following tables summarize key parameters for this compound. Note: Specific quantitative values for solubility and stability are not publicly available and should be determined empirically for your specific formulation.

Table 1: this compound (LT3001) Dosing and Therapeutic Window

ParameterPreclinical (Rat Model)Clinical (Phase 2)
Dosage 10 mg/kg0.025 mg/kg
Route of Administration Intravenous (IV) InjectionIntravenous (IV) Infusion (15 min)
Therapeutic Window 1.5 - 4.5 hours post-strokeUp to 24 hours post-stroke
Formulation Lyophilized Powder for InjectionLyophilized Powder for Injection

Table 2: this compound (LT3001) Solubility Profile (Template)

VehicleTemperature (°C)Solubility (mg/mL)Observations
Sterile Water for Injection25Data not available
0.9% Saline25Data not available
Phosphate-Buffered Saline (PBS) pH 7.425Data not available

Table 3: Reconstituted this compound (LT3001) Stability (Template)

VehicleConcentration (mg/mL)Storage Temperature (°C)Stability (Time to 10% Degradation)
0.9% SalineData not available2-8Data not available
0.9% SalineData not available25 (Room Temperature)Data not available

Experimental Protocols

1. Reconstitution of Lyophilized this compound Powder

  • Objective: To prepare a stock solution of this compound for intravenous administration.

  • Materials:

    • Vial of lyophilized this compound (LT3001)

    • Sterile, non-pyrogenic vehicle (e.g., 0.9% Sodium Chloride for Injection, USP)

    • Sterile syringes and needles

  • Procedure:

    • Bring the lyophilized this compound vial to room temperature.

    • Calculate the required volume of vehicle to achieve the desired concentration. Note: As specific concentrations are not published, it is recommended to start with a common concentration for peptide drugs, such as 1-5 mg/mL, and adjust based on solubility tests.

    • Using a sterile syringe, slowly inject the calculated volume of the vehicle into the this compound vial, directing the stream against the glass wall to minimize foaming.

    • Gently swirl the vial to dissolve the powder. Do not shake vigorously , as this can cause aggregation or degradation of the peptide.

    • Visually inspect the solution for any particulate matter or discoloration. The solution should be clear and colorless.

    • Use the reconstituted solution immediately. If immediate use is not possible, store at 2-8°C and use within the timeframe determined by your internal stability studies.

2. Intravenous Administration in a Rat Model of Ischemic Stroke

  • Objective: To administer this compound intravenously to a rat at a defined time point after stroke induction.

  • Model: Focal embolic stroke model (or other relevant model).

  • Procedure:

    • Induce ischemic stroke in the rat according to your established and approved protocol.

    • At the predetermined time point post-stroke (e.g., 1.5, 3, or 4.5 hours), anesthetize the animal if necessary and ensure proper restraint.

    • Dilute the reconstituted this compound stock solution with sterile 0.9% saline to the final concentration required for injection.

    • Warm the tail of the rat to dilate the lateral tail vein.

    • Administer the calculated dose (e.g., 10 mg/kg) via the lateral tail vein. The injection should be given slowly and steadily.

    • Monitor the animal for any immediate adverse reactions.

    • Proceed with post-treatment monitoring and behavioral or histological analysis as per the study design.

Mandatory Visualizations

Odatroltide_Mechanism_of_Action cluster_thrombus Thrombus cluster_neuroprotection Neuroprotection & Anti-inflammation Fibrin Fibrin Clot Lysis Clot Lysis Fibrin->Clot Lysis Degradation Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation ROS Reactive Oxygen Species (ROS) Neuronal Damage Neuronal Damage ROS->Neuronal Damage Leukocyte Leukocyte Leukocyte->Neuronal Damage Adhesion & Chemotaxis Platelet Platelet Platelet->Neuronal Damage Aggregation P_Selectin P-Selectin This compound This compound (LT3001) This compound->Plasminogen Enhances Binding to Fibrin This compound->ROS Scavenges This compound->Leukocyte Inhibits Chemotaxis This compound->Platelet Inhibits Aggregation This compound->P_Selectin Downregulates Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Reconstitute Lyophilized this compound B 2. Dilute to Final Concentration A->B D 4. Administer this compound IV at Defined Time Point B->D C 3. Induce Ischemic Stroke in Animal Model C->D E 5. Post-Treatment Monitoring D->E F 6. Behavioral Assessments E->F G 7. Histological Analysis (Infarct Volume) E->G

References

Validation & Comparative

Odatroltide vs. rtPA: A Comparative Analysis in Preclinical Ischemic Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Odatroltide (also known as LT3001) and recombinant tissue plasminogen activator (rtPA) for the treatment of ischemic stroke in animal models. The information presented is based on preclinical data, offering insights into their respective efficacy, safety profiles, and mechanisms of action.

At a Glance: this compound vs. rtPA

FeatureThis compound (LT3001)rtPA (Alteplase)
Primary Mechanism Dual-action: Thrombolytic and NeuroprotectivePrimarily Thrombolytic
Therapeutic Window Potentially wider than rtPANarrow (typically <4.5 hours)
Risk of Hemorrhagic Transformation Lower compared to rtPA in preclinical modelsA significant clinical risk, especially with delayed administration
Neuroprotective Effects Yes (antioxidant and anti-inflammatory)Limited, with potential for neurotoxicity

Quantitative Data Comparison

The following tables summarize the key efficacy and safety outcomes from a head-to-head study of this compound and rtPA in a rat model of focal embolic stroke.[1][2]

Efficacy Outcomes at 24 Hours Post-Stroke

Treatment Administered at 3 Hours Post-Stroke

Outcome MeasureSaline ControlrtPA (10 mg/kg)This compound (10 mg/kg)
Infarct Volume (mm³) 145.3 ± 15.2110.7 ± 12.875.4 ± 10.1#
Brain Swelling (%) 12.5 ± 1.510.2 ± 1.16.8 ± 0.9#
Neurological Score 10.8 ± 0.78.5 ± 0.66.2 ± 0.5*#
p < 0.05 vs. Saline; #p < 0.05 vs. rtPA

Treatment Administered at 4.5 Hours Post-Stroke

Outcome MeasureSaline ControlrtPA (10 mg/kg)This compound (10 mg/kg)
Infarct Volume (mm³) 148.1 ± 13.9135.4 ± 14.198.2 ± 11.5
Brain Swelling (%) 12.8 ± 1.315.9 ± 1.69.1 ± 1.0#

p < 0.05 vs. Saline; #p < 0.05 vs. rtPA

Safety Outcomes: Hemorrhagic Transformation

Treatment Administered at 3 Hours Post-Stroke

Treatment GroupHemorrhagic Transformation Index
Saline Control1.2 ± 0.3
rtPA (10 mg/kg)2.8 ± 0.5
This compound (10 mg/kg)1.5 ± 0.4#

Treatment Administered at 4.5 Hours Post-Stroke

Treatment GroupHemorrhagic Transformation Index
Saline Control1.3 ± 0.2
rtPA (10 mg/kg)3.5 ± 0.6*
This compound (10 mg/kg)1.6 ± 0.3#

p < 0.05 vs. Saline; #p < 0.05 vs. rtPA

Experimental Protocols

The data presented above was generated using a standardized rat model of focal embolic ischemic stroke. The key methodological steps are outlined below.

Focal Embolic Stroke Model in Rats
  • Animal Model : Adult male Sprague-Dawley rats were used for the study.

  • Clot Preparation : Fibrin-rich clots were prepared from donor rat blood.

  • Surgical Procedure :

    • The rats were anesthetized.

    • A catheter was introduced into the external carotid artery.

    • A pre-formed clot was injected into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).

  • Confirmation of Occlusion : Cerebral blood flow was monitored to confirm successful MCA occlusion.

Drug Administration
  • Treatment Groups : Rats were randomly assigned to receive intravenous injections of saline, rtPA (10 mg/kg), or this compound (10 mg/kg).

  • Timing : Treatments were administered at 1.5, 3, or 4.5 hours after the induction of stroke.

Outcome Assessment
  • Infarct Volume : Measured at 24 hours post-stroke using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.

  • Brain Swelling : Calculated from the TTC-stained sections.

  • Hemorrhagic Transformation : Assessed visually and quantified from brain slices.

  • Neurological Deficits : Evaluated using a modified neurological severity score.

Signaling Pathways and Mechanisms of Action

The distinct therapeutic profiles of this compound and rtPA stem from their different mechanisms of action at the molecular level.

This compound: A Dual-Action Approach

This compound is a novel synthetic small molecule that exhibits both thrombolytic and neuroprotective properties.[2][3] Its mechanism is thought to involve:

  • Enhancing Endogenous Fibrinolysis : this compound enhances the binding of plasminogen to the fibrin clot, which promotes its conversion to plasmin and subsequent clot dissolution.[3]

  • Neuroprotection : this compound has been shown to possess antioxidant and anti-inflammatory properties, which may protect brain tissue from reperfusion injury.[2][4]

Odatroltide_Pathway cluster_thrombolysis Thrombolytic Effect cluster_neuroprotection Neuroprotective Effect This compound This compound Plasminogen Plasminogen This compound->Plasminogen Enhances binding to fibrin Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Inhibits Inflammation Inflammation This compound->Inflammation Inhibits Thrombus Fibrin Clot Thrombus->Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Clot_Lysis Clot Lysis Plasmin->Clot_Lysis Ischemia Ischemic Cascade Ischemia->Oxidative_Stress Ischemia->Inflammation Neuroprotection Neuroprotection

This compound's dual mechanism of action.
rtPA: The Standard in Thrombolysis with a Caveat

rtPA is a serine protease that catalyzes the conversion of plasminogen to plasmin, the primary enzyme responsible for dissolving blood clots. While effective in restoring blood flow, rtPA's action is not without risks. In the context of a compromised blood-brain barrier following ischemic stroke, rtPA can cross into the brain parenchyma and exert neurotoxic effects. This neurotoxicity is thought to be mediated, in part, through its interaction with N-methyl-D-aspartate (NMDA) receptors and the activation of matrix metalloproteinases (MMPs), which can lead to further blood-brain barrier breakdown and neuronal damage.

rtPA_Pathway cluster_thrombolysis Therapeutic Effect cluster_neurotoxicity Neurotoxic Effects rtPA rtPA Plasminogen Plasminogen rtPA->Plasminogen Activates NMDA_Receptor NMDA Receptor rtPA->NMDA_Receptor Interacts with MMPs MMPs rtPA->MMPs Activates Plasmin Plasmin Plasminogen->Plasmin Clot_Lysis Clot Lysis Plasmin->Clot_Lysis BBB_Disruption Blood-Brain Barrier Disruption BBB_Disruption->rtPA Allows entry into brain parenchyma Neurotoxicity Neurotoxicity NMDA_Receptor->Neurotoxicity MMPs->BBB_Disruption Degrades matrix MMPs->Neurotoxicity

rtPA's therapeutic and neurotoxic pathways.

Summary and Future Directions

Preclinical evidence from animal models of ischemic stroke suggests that this compound may offer a favorable therapeutic profile compared to rtPA. Notably, in a rat embolic stroke model, this compound demonstrated superior efficacy in reducing infarct volume and neurological deficits, particularly with a longer therapeutic window, and was associated with a lower risk of hemorrhagic transformation.[2] The dual mechanism of action of this compound, combining thrombolysis with neuroprotection, represents a promising strategy for future ischemic stroke therapies. Further research and clinical trials are warranted to validate these preclinical findings in human patients.

References

A Comparative Analysis of Odatroltide and Other Neuroprotective Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of Odatroltide and other prominent neuroprotective agents. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of mechanisms of action, experimental data, and relevant clinical trial outcomes.

Introduction to Neuroprotection

Neuroprotection refers to the strategies and mechanisms aimed at preserving neuronal structure and function in the face of acute injuries like stroke or chronic neurodegenerative diseases such as Parkinson's, Alzheimer's, and Huntington's disease. The agents discussed in this guide represent a variety of approaches to mitigate neuronal damage, from antioxidant effects to modulation of specific signaling pathways.

This compound: A Dual-Action Agent in Ischemic Stroke

This compound (also known as LT3001) is a novel synthetic peptide with a dual mechanism of action, exhibiting both thrombolytic and neuroprotective properties.[1][2][3][4] It is primarily being investigated for the treatment of acute ischemic stroke.

Mechanism of Action

This compound's neuroprotective effects are attributed to its potent antioxidant activity, which involves scavenging free radicals.[1][4] In preclinical models of embolic stroke, it has been shown to restore cerebral blood flow, reduce infarct volume and brain swelling, and improve neurological outcomes.[1][2] In vitro studies have demonstrated its ability to inhibit leukocyte chemotaxis and platelet aggregation.[1][2]

Comparative Neuroprotective Agents

This section details the mechanisms and clinical findings for several other key neuroprotective agents.

Edaravone

Edaravone is a free radical scavenger that has been approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[5] Its primary neuroprotective mechanism is the reduction of oxidative stress by eliminating hydroxyl radicals.[5]

Citicoline

Citicoline is a naturally occurring endogenous compound that acts as an intermediate in the biosynthesis of phosphatidylcholine, a major component of neuronal cell membranes.[6][7] Its neuroprotective effects are thought to stem from its ability to stabilize cell membranes, reduce the formation of free fatty acids, and support the synthesis of acetylcholine.[8]

Rasagiline

Rasagiline is a selective, irreversible monoamine oxidase-B (MAO-B) inhibitor used for the treatment of Parkinson's disease.[9] Beyond its symptomatic effects on dopamine metabolism, rasagiline has demonstrated neuroprotective properties in preclinical models, which are not dependent on MAO-B inhibition.[10] These effects are linked to the propargylamine moiety and involve the activation of anti-apoptotic pathways.[9]

Sertraline

Sertraline is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. Research has indicated its potential as a neuroprotective agent in Huntington's disease.[11] Its proposed mechanism involves increasing the levels of brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival and growth.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies for this compound and the comparative neuroprotective agents.

Table 1: Preclinical Efficacy in Animal Models
AgentAnimal ModelKey FindingsReference
This compound Rat embolic strokeReduced cerebral infarct and swelling volume; improved neurological outcomes.[1]
Edaravone -Ameliorated ischemia/reperfusion-induced vascular endothelial cell injury and delayed neuronal death.[5]
Rasagiline Various neurotoxin-induced modelsDemonstrated neuroprotective activities independent of MAO inhibition.[9]
Sertraline R6/2 Huntington's disease mouse modelProlonged survival, improved motor performance, and ameliorated brain atrophy.[13]
Table 2: Clinical Trial Efficacy in Humans
AgentIndicationKey Efficacy EndpointsReference
This compound Acute Ischemic Stroke21% of patients achieved excellent functional outcome (mRS 0-1) at 90 days vs. 14% with placebo. 47% showed major neurological improvement vs. 14% with placebo.[4][14]
Edaravone Acute Ischemic StrokeSignificant reduction in mortality (RR=0.55) and improvement in neurological impairment (RR=1.54) at 3 months.[5]
Citicoline Acute Ischemic StrokeIn patients with moderate to severe strokes (NIHSS ≥8), 33% of citicoline-treated patients had a full recovery (Barthel Index ≥95) vs. 21% with placebo.[7]
Rasagiline Early Parkinson's DiseaseSignificant improvement in total UPDRS score compared to placebo (-4.20 units for 1 mg/day).[15]
Sertraline Huntington's DiseaseCurrently under investigation in clinical trials to assess its effect on depression and disease progression.[10]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

This compound Phase 2 Clinical Trial (NCT04091945)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2 trial.[14]

  • Participants: 24 patients with acute ischemic stroke within 24 hours of onset who were not treated with intravenous thrombolysis or endovascular thrombectomy.[14]

  • Intervention: Patients were randomized (2:1) to receive a single intravenous infusion of this compound (0.025 mg/kg) or placebo.[14]

  • Primary Outcome: Occurrence of symptomatic intracranial hemorrhage (sICH) within 36 hours.[14]

  • Secondary Outcomes: Safety measures including bleeding, recurrent stroke, and mortality. Efficacy was assessed by the modified Rankin Scale (mRS) and National Institutes of Health Stroke Scale (NIHSS).[14]

Edaravone Clinical Trial in Acute Ischemic Stroke
  • Study Design: A randomized, double-blind, placebo-controlled trial.[5]

  • Participants: 60 patients diagnosed with acute stroke (ischemic or hemorrhagic) within 72 hours of onset.[5]

  • Intervention: The treatment group received Edaravone (30 mg) in 100 ml of 0.9% sodium chloride solution intravenously twice daily for 2 weeks, in addition to conventional treatment. The control group received conventional treatment only.[5]

  • Outcome Measures: Differences in functional movement, living ability score, neurological score, and treatment effect were compared between the two groups.[5]

Rasagiline TEMPO Clinical Trial in Early Parkinson's Disease
  • Study Design: A 26-week, multicenter, randomized, double-blind, placebo-controlled trial.[15]

  • Participants: 404 patients with early Parkinson's disease not requiring dopaminergic therapy.[15]

  • Intervention: Patients were randomized to receive Rasagiline (1 mg or 2 mg per day) or placebo.[15]

  • Primary Outcome: Change in the total Unified Parkinson's Disease Rating Scale (UPDRS) score from baseline to 26 weeks.[15]

Sertraline Preclinical Study in a Huntington's Disease Mouse Model
  • Animal Model: R6/2 transgenic mouse model of Huntington's disease.[13]

  • Intervention: Six-week-old R6/2 mice and wild-type littermates were administered either sertraline or vehicle daily.

  • Assessments: Motor function was evaluated using an accelerating rotarod test. Brain atrophy was assessed post-mortem. Neurogenesis and BDNF levels were also measured.[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

Odatroltide_Mechanism cluster_stroke Ischemic Stroke cluster_this compound This compound Thrombus Formation Thrombus Formation Neuronal Damage Neuronal Damage Thrombus Formation->Neuronal Damage Oxidative Stress Oxidative Stress Oxidative Stress->Neuronal Damage This compound This compound Thrombolysis Thrombolysis This compound->Thrombolysis Free Radical Scavenging Free Radical Scavenging This compound->Free Radical Scavenging Blood Flow Restoration Blood Flow Restoration Thrombolysis->Blood Flow Restoration Reduced Oxidative Stress Reduced Oxidative Stress Free Radical Scavenging->Reduced Oxidative Stress Neuroprotection Neuroprotection Blood Flow Restoration->Neuroprotection Reduced Oxidative Stress->Neuroprotection Reduced Neuronal Damage Reduced Neuronal Damage Neuroprotection->Reduced Neuronal Damage

Caption: this compound's dual mechanism of action in ischemic stroke.

Rasagiline_Neuroprotection cluster_apoptotic Anti-Apoptotic Pathway cluster_pro_apoptotic Pro-Apoptotic Pathway Rasagiline Rasagiline Bcl-2 Bcl-2 Rasagiline->Bcl-2 activates Protein Kinase C Protein Kinase C Rasagiline->Protein Kinase C activates Bax Bax Rasagiline->Bax downregulates Inhibition of Apoptosis Inhibition of Apoptosis Bcl-2->Inhibition of Apoptosis Protein Kinase C->Inhibition of Apoptosis Apoptosis Apoptosis Bax->Apoptosis Neuronal Survival Neuronal Survival Inhibition of Apoptosis->Neuronal Survival

Caption: Rasagiline's anti-apoptotic signaling pathway.

Clinical_Trial_Workflow Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Randomization Randomization Informed Consent->Randomization Treatment Group Treatment Group Randomization->Treatment Group Placebo Group Placebo Group Randomization->Placebo Group Treatment Period Treatment Period Treatment Group->Treatment Period Placebo Group->Treatment Period Follow-up Period Follow-up Period Treatment Period->Follow-up Period Data Collection Data Collection Follow-up Period->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis Results Results Data Analysis->Results

References

Odatroltide Demonstrates Superior Therapeutic Efficacy and Reduced Hemorrhagic Risk Compared to rtPA in Preclinical Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 26, 2025 – Preclinical research indicates that Odatroltide (also known as LT3001), a novel small molecule, offers significant therapeutic advantages over the current standard of care, recombinant tissue plasminogen activator (rtPA), for the treatment of acute ischemic stroke. In a head-to-head comparison in an embolic stroke rat model, this compound not only showed improved therapeutic effects but also a markedly lower incidence of hemorrhagic transformation, a critical and often fatal complication associated with rtPA.[1][2][3]

A pivotal preclinical study directly comparing the two compounds in a focal embolic stroke rat model revealed that when administered three hours after stroke onset, this compound led to a greater reduction in infarct size, a smaller swelling rate, and less hemorrhagic transformation compared to rtPA.[1][2] The distinction became even more pronounced at a later time point; at 4.5 hours post-stroke, rtPA administration was associated with a significant increase in brain swelling and intracerebral hemorrhagic transformation, whereas this compound did not exhibit these detrimental effects.[1][2]

These findings suggest this compound may represent a safer and more effective therapeutic option for acute ischemic stroke, potentially extending the treatment window beyond the current limitations of rtPA.

Comparative Analysis of Therapeutic Outcomes

The following tables summarize the key quantitative data from the preclinical comparison of this compound and rtPA in a rat model of embolic stroke.

Table 1: Therapeutic Efficacy at 3 Hours Post-Stroke

Outcome MeasureThis compound (10 mg/kg)rtPA (10 mg/kg)Significance
Infarct Size Reduction Significantly ReducedReducedThis compound > rtPA
Brain Swelling Rate Significantly ReducedReducedThis compound > rtPA
Neurological Deficit ImprovedImprovedThis compound showed better improvement

Table 2: Hemorrhagic Transformation at 3 and 4.5 Hours Post-Stroke

Time of AdministrationThis compound (10 mg/kg)rtPA (10 mg/kg)Significance
3 Hours Less Hemorrhagic TransformationMore Hemorrhagic TransformationThis compound < rtPA
4.5 Hours No Significant Increase in HemorrhageSignificantly Increased HemorrhageThis compound shows superior safety profile

Experimental Protocols

The preclinical findings are based on a well-established focal embolic stroke model in rats, designed to mimic human ischemic stroke.

Focal Embolic Stroke Rat Model
  • Animal Preparation: Male Wistar rats are anesthetized.

  • Embolus Induction: An embolus is introduced into the internal carotid artery to occlude the middle cerebral artery (MCA), thereby inducing a focal ischemic stroke.

  • Treatment Administration: At specified time points post-stroke (e.g., 1.5, 3, or 4.5 hours), animals receive an intravenous injection of either this compound (10 mg/kg), rtPA (10 mg/kg), or a saline control.

  • Outcome Assessment: The therapeutic effects and hemorrhagic transformation are evaluated at various time points after treatment.

Assessment of Therapeutic Efficacy and Hemorrhagic Transformation
  • Neurological Severity Score (mNSS): A modified neurological severity score is used to assess motor, sensory, reflex, and balance deficits. The test is a composite of several tasks, and a higher score indicates greater neurological impairment.[4][5][6][7][8]

  • Infarct Volume Measurement (TTC Staining): Twenty-four to 36 hours post-stroke, the animals are euthanized, and their brains are removed. The brains are then sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).[9][10][11][12][13] TTC stains viable tissue red, leaving the infarcted (dead) tissue unstained (white). The unstained areas are then quantified using image analysis software to determine the infarct volume.

  • Hemorrhagic Transformation Assessment: Brain sections are visually inspected and can be further analyzed using imaging techniques like multi-parametric MRI to quantify the extent of bleeding within the brain tissue.

Mechanism of Action and Signaling Pathways

The differential effects of this compound and rtPA can be attributed to their distinct mechanisms of action.

This compound Signaling Pathway

This compound is a novel synthetic small molecule with a dual mechanism of action. It possesses both thrombolytic and free radical scavenging properties.[1][2] It is designed to enhance the body's own fibrinolytic system by increasing the binding of plasminogen to the fibrin clot, which facilitates the conversion of plasminogen to plasmin and subsequent clot dissolution.[14] Simultaneously, its antioxidant properties help to mitigate reperfusion injury, a major contributor to brain damage following the restoration of blood flow.[15]

Odatroltide_Pathway cluster_0 Thrombolytic Effect cluster_1 Neuroprotective Effect This compound This compound Plasminogen Plasminogen This compound->Plasminogen Enhances binding to fibrin Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin Clot Fibrin->Plasmin Dissolution Clot Dissolution Plasmin->Dissolution Degrades Fibrin Odatroltide_N This compound FreeRadicals Free Radicals (ROS/RNS) Odatroltide_N->FreeRadicals Scavenges CellDamage Reperfusion Injury & Cell Damage FreeRadicals->CellDamage Causes

This compound's dual-action mechanism.
rtPA Signaling Pathway

rtPA is a serine protease that catalyzes the conversion of plasminogen to plasmin, the primary enzyme responsible for breaking down fibrin clots.[16][17] This action is most effective when both rtPA and plasminogen are bound to the fibrin surface of the clot.[16][18] However, systemic administration of rtPA can lead to a generalized lytic state, increasing the risk of bleeding complications, including hemorrhagic transformation in the brain.[3]

rtPA_Pathway rtPA rtPA Plasminogen Plasminogen rtPA->Plasminogen Catalyzes conversion Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin Clot Plasmin->Fibrin Degrades Bleeding Increased Bleeding Risk (Hemorrhagic Transformation) Plasmin->Bleeding FDP Fibrin Degradation Products Fibrin->FDP

The fibrinolytic pathway of rtPA.

Experimental Workflow

The preclinical evaluation of this compound and rtPA follows a standardized workflow to ensure the reliability and reproducibility of the findings.

Experimental_Workflow start Focal Embolic Stroke Induction (Rat Model) treatment Treatment Administration (this compound, rtPA, or Saline) at 1.5h, 3h, or 4.5h post-stroke start->treatment neuro_eval Neurological Severity Score (mNSS) Assessment treatment->neuro_eval euthanasia Euthanasia and Brain Extraction (24-36h post-stroke) neuro_eval->euthanasia ttc_staining TTC Staining of Brain Sections euthanasia->ttc_staining infarct_analysis Infarct Volume Quantification ttc_staining->infarct_analysis hemorrhage_analysis Hemorrhagic Transformation Assessment ttc_staining->hemorrhage_analysis data_analysis Statistical Analysis of Results infarct_analysis->data_analysis hemorrhage_analysis->data_analysis

Workflow for preclinical comparison.

References

Odatroltide's Safety Profile: A Comparative Guide for Stroke Therapy Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of Odatroltide, an investigational drug for acute ischemic stroke (AIS), with the current standard-of-care thrombolytic therapies, alteplase and tenecteplase. The information is presented to aid in the evaluation of this compound's potential as a future therapeutic option.

Executive Summary

This compound (LT3001) is a novel synthetic peptide in Phase 2 clinical development for the treatment of acute ischemic stroke.[1] It is designed to recanalize occluded blood vessels and reduce reperfusion injury.[2] Preclinical studies and early clinical data suggest a favorable safety profile, particularly concerning intracranial hemorrhage, a major risk associated with current standard-of-care thrombolytics. This guide synthesizes available safety data, details the experimental protocols of key clinical trials, and visualizes the proposed mechanisms of action.

Quantitative Safety Data Comparison

The following table summarizes key safety outcomes from clinical trials of this compound, alteplase, and tenecteplase. It is important to note that these trials had different designs, patient populations, and time windows for treatment, which should be considered when making direct comparisons.

Safety OutcomeThis compound (Phase 2)[1][3]Alteplase (Pivotal Trials)Tenecteplase (Comparative Trials)
Symptomatic Intracranial Hemorrhage (sICH) 0% (0/16)NINDS: 6.4%[4] ECASS III: 2.4%[5]NOR-TEST: 2% (vs. 2% with alteplase)[6] AcT: 6.1% (vs. 4.3% with alteplase)[7] ORIGINAL: 1.2% (vs. 1.2% with alteplase)[8]
Any Intracranial Hemorrhage (ICH) 18.8% (3/16) within 7 days (asymptomatic)ECASS III: 27% (vs. 17.6% with placebo)[5]-
Mortality (at 90 days) 0% (0/16)NINDS: 17% (vs. 21% with placebo)[4] ECASS III: 7.7% (vs. 8.4% with placebo)[5]NOR-TEST: 5% (vs. 5% with alteplase)[9] AcT: 19.9% (vs. 18.1% with alteplase)[7] ORIGINAL: 4.6% (vs. 5.8% with alteplase)[8]
Serious Adverse Events Comparable to placebo-NOR-TEST: 26% (vs. 26% with alteplase)[9]

Experimental Protocols of Key Clinical Trials

This compound: Phase 2 Multicenter, Randomized, Double-Blind, Placebo-Controlled Study (NCT04091945)
  • Objective: To investigate the safety and tolerability of intravenous this compound in patients with acute ischemic stroke within 24 hours of onset.[1]

  • Patient Population: Patients with a diagnosis of acute ischemic stroke with a National Institutes of Health Stroke Scale (NIHSS) score of 4-30 who were not treated with intravenous thrombolysis or endovascular thrombectomy.[1]

  • Intervention: A single intravenous dose of this compound (0.025 mg/kg) or placebo administered within 24 hours of stroke symptom onset.[1]

  • Primary Safety Outcome: Occurrence of symptomatic intracranial hemorrhage (sICH) within 36 hours.[1]

Alteplase: National Institute of Neurological Disorders and Stroke (NINDS) rt-PA Stroke Trial
  • Objective: To determine the clinical efficacy and safety of intravenous recombinant tissue plasminogen activator (rt-PA, alteplase) in patients with acute ischemic stroke.

  • Patient Population: Patients with a clinical diagnosis of ischemic stroke with a measurable deficit on the NIHSS, with symptom onset within 3 hours of treatment initiation.[4] Key exclusion criteria included evidence of intracranial hemorrhage on baseline CT, stroke or serious head trauma within the previous 3 months, major surgery within 14 days, history of intracranial hemorrhage, and systolic blood pressure >185 mm Hg or diastolic blood pressure >110 mm Hg.[4]

  • Intervention: Intravenous alteplase (0.9 mg/kg, maximum 90 mg) with 10% of the dose given as a bolus followed by a 60-minute infusion, or placebo.[10]

  • Primary Safety Outcome: Symptomatic intracerebral hemorrhage within 36 hours.[4]

Alteplase: European Cooperative Acute Stroke Study III (ECASS III)
  • Objective: To assess the efficacy and safety of alteplase administered between 3 and 4.5 hours after the onset of acute ischemic stroke.[11]

  • Patient Population: Patients aged 18 to 80 years with acute ischemic stroke who could be treated between 3 and 4.5 hours after symptom onset.[12] Additional exclusion criteria compared to the NINDS trial included an NIHSS score >25, a combination of a previous stroke and diabetes mellitus, and oral anticoagulant use irrespective of the international normalized ratio.[12][13]

  • Intervention: Intravenous alteplase (0.9 mg/kg, maximum 90 mg) or placebo.[11]

  • Primary Safety Outcome: Any intracranial hemorrhage.[5]

Tenecteplase vs. Alteplase: The Norwegian Tenecteplase Stroke Trial (NOR-TEST)
  • Objective: To compare the efficacy and safety of tenecteplase versus alteplase in patients with acute ischemic stroke eligible for intravenous thrombolysis.[9]

  • Patient Population: Adults with suspected acute ischemic stroke eligible for thrombolysis and admitted within 4.5 hours of symptom onset or awakening with symptoms, or eligible for bridging therapy before thrombectomy.[9]

  • Intervention: Intravenous tenecteplase 0.4 mg/kg (maximum 40 mg) or alteplase 0.9 mg/kg (maximum 90 mg).[9]

  • Primary Safety Outcome: Not explicitly defined as a primary outcome, but safety was assessed through rates of cerebral hemorrhages and mortality.[14]

Tenecteplase vs. Alteplase: Alteplase Compared to Tenecteplase in Patients With Acute Ischemic Stroke (AcT)
  • Objective: To investigate whether intravenous tenecteplase is non-inferior to intravenous alteplase for the treatment of acute ischemic stroke.[15]

  • Patient Population: Patients with acute ischemic stroke eligible for intravenous thrombolysis in clinical routine, including those eligible for endovascular thrombectomy.[7][15]

  • Intervention: Intravenous tenecteplase (0.25 mg/kg, maximum 25 mg) or intravenous alteplase (0.9 mg/kg, maximum 90 mg).[15]

  • Key Safety Outcomes: 24-hour symptomatic intracerebral hemorrhage and 90-day all-cause mortality.[16]

Mechanism of Action Signaling Pathways

This compound's Proposed Dual-Action Mechanism

This compound is believed to exert its therapeutic effects through a combination of thrombolytic and neuroprotective actions. Its mechanism as a free radical inhibitor suggests it may mitigate reperfusion injury, a common complication of restoring blood flow to ischemic tissue.[17]

Odatroltide_Mechanism cluster_thrombolytic Thrombolytic Action cluster_neuroprotective Neuroprotective Action Odatroltide1 This compound Thrombus Fibrin Clot Odatroltide1->Thrombus Binds to Recanalization Vessel Recanalization Thrombus->Recanalization Dissolution Odatroltide2 This compound FreeRadicals Free Radicals Odatroltide2->FreeRadicals Scavenges Reperfusion Reperfusion Injury Reperfusion->FreeRadicals Generates NeuronalDamage Neuronal Damage FreeRadicals->NeuronalDamage Causes

This compound's dual mechanism of action.
Standard-of-Care: Tissue Plasminogen Activator (t-PA) Fibrinolytic Pathway

Alteplase and tenecteplase are recombinant forms of tissue plasminogen activator (t-PA). Their primary mechanism is to catalyze the conversion of plasminogen to plasmin, the main enzyme responsible for degrading fibrin clots.[18][19]

tPA_Pathway tPA t-PA (Alteplase/Tenecteplase) Plasminogen Plasminogen tPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Conversion Fibrin Fibrin (in clot) Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products Fibrin->FDPs Breakdown

References

A head-to-head comparison of Odatroltide and P6A peptide efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The landscape of therapeutic peptides targeting thrombotic events is evolving, with novel candidates demonstrating potential in preclinical and clinical settings. This guide provides a detailed comparison of two such peptides: Odatroltide (LT3001) and Peptide 6A. It is important to note that a direct head-to-head clinical trial comparing this compound and Peptide 6A has not been conducted. The following comparison is based on available data from separate studies: a Phase 2 clinical trial for this compound in acute ischemic stroke and a preclinical animal study for Peptide 6A in coronary thrombosis. The disparate nature of these studies necessitates careful interpretation of the comparative efficacy.

Executive Summary

This compound is a synthetic tripeptide that has shown promise in a Phase 2 clinical trial for improving neurological outcomes in patients with acute ischemic stroke.[1][2][3][4] Peptide 6A, a pentapeptide derived from fibrin(ogen) degradation, has demonstrated the ability to reestablish coronary blood flow in a canine model of coronary thrombosis.[1] While both peptides target thrombosis, their mechanisms and the clinical context of their investigation differ significantly. This compound is being developed for ischemic stroke, whereas the available research on Peptide 6A focuses on coronary thrombosis.

Data Presentation: A Comparative Overview of Efficacy

The efficacy of this compound has been evaluated in human clinical trials for acute ischemic stroke, while Peptide 6A's efficacy has been assessed in a preclinical canine model of coronary thrombosis. The following tables summarize the key quantitative data from these respective studies.

Table 1: Efficacy of this compound in Acute Ischemic Stroke (Phase 2 Clinical Trial)

Efficacy OutcomeThis compound (0.025 mg/kg)PlaceboRelative Risk (RR)95% Confidence Interval (CI)
Major Neurological Improvement (≥4 points NIHSS improvement from baseline to 30 days) 46.7% (7/14 patients)14.3% (1/7 patients)3.270.49–21.70
Excellent Functional Outcome (mRS score 0-1 at 90 days) 21% (of 16 patients)14% (of 8 patients)Not ReportedNot Reported
Good Functional Outcome (mRS score 0-2 at 90 days) 50.0% (7/14 patients)57.2% (4/7 patients)0.90.38–2.00
Symptomatic Intracranial Hemorrhage (sICH) within 36 hours 0%0%Not ApplicableNot Applicable

Data sourced from a Phase 2, multicenter, randomized, double-blind, placebo-controlled study.[2][3][4]

Table 2: Efficacy of Peptide 6A in a Canine Model of Coronary Thrombosis

Efficacy OutcomePeptide 6A (5 µmol/min intracoronary)t-PA (10 µg/kg/min IV)
Reestablishment of Coronary Blood Flow 6 of 12 animals (50%)4 of 10 animals (40%)
Mean Time to Reestablishment of Blood Flow 5.3 ± 2.2 min12.0 ± 3.9 min
Mean Duration of Reflow 15.7 ± 1.6 min (transient)22.0 ± 3.1 min
Peak Reestablished Coronary Blood Flow 16 ± 2 ml/min19 ± 3 ml/min

Data sourced from a study in a canine model with experimentally induced occlusive thrombus in the circumflex coronary artery.[1]

Signaling Pathways and Mechanisms of Action

This compound is designed to recanalize occluded blood vessels and mitigate reperfusion injury.[3][4] Its mechanism involves thrombolytic activity.[1] In contrast, Peptide 6A is believed to exert its effects, at least in part, by stimulating the release of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.[1]

cluster_this compound This compound Mechanism of Action cluster_p6a Peptide 6A Mechanism of Action This compound This compound Thrombus Fibrin Clot (Thrombus) This compound->Thrombus Thrombolysis ReperfusionInjury Reperfusion Injury This compound->ReperfusionInjury Reduces Recanalization Vessel Recanalization Thrombus->Recanalization ImprovedOutcome Improved Neurological Outcome Recanalization->ImprovedOutcome ReperfusionInjury->ImprovedOutcome P6A Peptide 6A Prostacyclin Prostacyclin Release P6A->Prostacyclin Stimulates Vasodilation Vasodilation Prostacyclin->Vasodilation PlateletInhibition Platelet Aggregation Inhibition Prostacyclin->PlateletInhibition BloodFlow Reestablishment of Coronary Blood Flow Vasodilation->BloodFlow PlateletInhibition->BloodFlow

Figure 1. Proposed mechanisms of action for this compound and Peptide 6A.

Experimental Protocols

This compound Phase 2 Clinical Trial
  • Study Design : A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.[3][4]

  • Participants : Patients aged 18-90 years with an acute ischemic stroke (National Institutes of Health Stroke Scale [NIHSS] score of 4-30) within 24 hours of symptom onset who were not treated with intravenous thrombolysis or endovascular thrombectomy.[3][4]

  • Intervention : Patients were randomized in a 2:1 ratio to receive either a single intravenous infusion of this compound (0.025 mg/kg) or a placebo.[3][4]

  • Primary Outcome : The primary safety outcome was the occurrence of symptomatic intracranial hemorrhage (sICH) within 36 hours of treatment.[3][4]

  • Efficacy Outcomes : Secondary efficacy outcomes included excellent functional outcome (modified Rankin Scale [mRS] score of 0-1 at 90 days), good functional outcome (mRS of 0-2 at 90 days), and major neurological improvement (NIHSS improvement of ≥4 points) from baseline to 30 days.[2][3]

cluster_workflow This compound Phase 2 Trial Workflow Patient Acute Ischemic Stroke Patients (NIHSS 4-30, within 24h) Randomization Randomization (2:1) Patient->Randomization OdatroltideArm This compound (0.025 mg/kg IV) Randomization->OdatroltideArm PlaceboArm Placebo IV Randomization->PlaceboArm FollowUp36h 36-Hour Follow-Up OdatroltideArm->FollowUp36h FollowUp30d 30-Day Follow-Up OdatroltideArm->FollowUp30d FollowUp90d 90-Day Follow-Up OdatroltideArm->FollowUp90d PlaceboArm->FollowUp36h PlaceboArm->FollowUp30d PlaceboArm->FollowUp90d SafetyOutcome Primary Safety Outcome: sICH FollowUp36h->SafetyOutcome EfficacyOutcome30d Efficacy Outcome: Major Neurological Improvement FollowUp30d->EfficacyOutcome30d EfficacyOutcome90d Efficacy Outcomes: Excellent & Good Functional Outcome FollowUp90d->EfficacyOutcome90d

Figure 2. This compound Phase 2 clinical trial workflow.
Peptide 6A Preclinical Study

  • Study Design : An animal study investigating the efficacy of Peptide 6A in a canine model of coronary thrombosis.[1]

  • Animal Model : Dogs with an experimentally induced occlusive thrombus in the circumflex coronary artery, created by electrical stimulation of the endothelial surface.[1]

  • Intervention : After a stable occlusive thrombus was formed, animals were randomly administered either Peptide 6A (5 µmol/min for 20 minutes, intracoronary) or tissue-plasminogen activator (t-PA) (10 µg/kg/min for 20 minutes, intravenously).[1]

  • Primary Outcome : The reestablishment of coronary blood flow.[1]

  • Secondary Outcomes : Time to blood flow reestablishment, duration of reflow, and peak coronary blood flow. Coronary venous plasma levels of 6-keto-PGF1α (a stable metabolite of prostacyclin) were also measured.[1]

cluster_workflow_p6a Peptide 6A Preclinical Study Workflow CanineModel Canine Model with Coronary Thrombosis Randomization Randomization CanineModel->Randomization P6AArm Peptide 6A (intracoronary) Randomization->P6AArm tPAArm t-PA (intravenous) Randomization->tPAArm Monitoring Monitoring of Coronary Blood Flow P6AArm->Monitoring tPAArm->Monitoring Outcomes Efficacy Outcomes: - Reestablishment of Blood Flow - Time to Reflow - Duration of Reflow - Peak Blood Flow Monitoring->Outcomes

Figure 3. Peptide 6A preclinical experimental workflow.

Conclusion

This compound and Peptide 6A both show potential in the management of thrombotic events, albeit in different clinical contexts and at different stages of development. This compound has demonstrated a favorable safety profile and potential for improved neurological outcomes in a Phase 2 clinical trial for acute ischemic stroke.[2][3][4] Further investigation in larger Phase 3 trials is necessary to confirm these findings.[1][2][3]

Peptide 6A has shown efficacy in reestablishing coronary blood flow in a preclinical model of coronary thrombosis, with a rapid onset of action.[1] However, the transient nature of the reflow observed in the study suggests that further optimization may be required.[1] Its mechanism, involving the stimulation of prostacyclin release, presents an interesting alternative to direct thrombolysis.[1]

A direct comparison of the efficacy of this compound and Peptide 6A is not feasible based on the current evidence. Future research, potentially including head-to-head preclinical studies in the same animal model or clinical trials in similar patient populations, would be necessary to definitively compare their therapeutic potential. Researchers and drug development professionals should consider the distinct mechanisms of action and the different clinical indications when evaluating the potential of these two peptides.

References

Assessing the long-term neurological outcomes of Odatroltide treatment in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical data surrounding Odatroltide (LT3001) reveals a promising candidate for acute ischemic stroke treatment with a dual mechanism of action aimed at both recanalizing occluded vessels and protecting neural tissue from reperfusion injury. While long-term neurological outcome data in preclinical models remains nascent, this guide provides a comparative analysis of this compound against other neuroprotective strategies—Edaravone, NBP (DL-3-n-butylphthalide), and Mesenchymal Stem Cells (MSCs)—to contextualize its potential for enduring neurological recovery.

This publication is intended for researchers, scientists, and drug development professionals, offering a structured overview of the current preclinical landscape. We will delve into the quantitative data, experimental methodologies, and underlying signaling pathways to facilitate an objective assessment of these therapeutic alternatives.

Comparative Analysis of Preclinical Efficacy

The following tables summarize the quantitative outcomes from key preclinical studies. It is important to note that direct long-term comparative studies are limited, and the available data for this compound primarily focuses on acute and sub-acute endpoints.

Table 1: this compound (LT3001) - Preclinical Neurological Outcomes

Animal ModelDosing & AdministrationTime to TreatmentKey Neurological OutcomesStudy Reference
Rat (Focal Embolic Stroke)10 mg/kg, IV1.5, 3, or 4.5 hours post-strokeReduced CBF lesion size, lowered diffusion and T2 lesion size on MRI, reduced TTC-stained infarction, significantly better reduction of infarct size and swelling rate compared to tPA at 3 hours.[1][1]
Rodent & Non-human Primate (Embolic Stroke)Once daily administrationUp to 24 hours post-strokeRestored cerebral blood flow, reduced cerebral infarct and swelling volume, improved neurological outcomes.[2][2]

Table 2: Edaravone - Preclinical Neurological Outcomes

Animal ModelDosing & AdministrationTime to TreatmentKey Long-Term Neurological OutcomesStudy Reference
Rat (Spinal Cord Injury)5-6 mg/(kg·d)Not specifiedIncreased BBB scores with effect size gradually increasing from day 7 to day 28, amendment in spared white matter.[3][3]
Rodent (Global Ischemia)3 mg/kg, IVPre-treatmentProlonged survival time, reduced BBB dysfunction.[4][4]
Rat (Ischemic Stroke)Not specifiedNot specifiedImproved neurological outcomes and decreased mortality.[5][5]

Table 3: NBP (DL-3-n-butylphthalide) - Preclinical Neurological Outcomes

Animal ModelDosing & AdministrationTime to TreatmentKey Long-Term Neurological OutcomesStudy Reference
Rat (Ischemic Reperfusion)Not specifiedNot specifiedSignificantly improved neurological function at day 7, reduced cerebral infarct area, enhanced cerebral blood flow, alleviated post-stroke cognitive impairment.[6][6]
Cynomolgus Monkey (Permanent MCAO)IV for 2 weeks, then oral for 10 weeks6 hours post-surgeryHigher success in delayed response task at weeks 4, 8, and 12, indicating improved working memory.[7][7]
Rat (Cerebral Ischemia-Reperfusion)Not specifiedNot specifiedImproved recovery of neurological function.[8][8]

Table 4: Mesenchymal Stem Cells (MSCs) - Preclinical Neurological Outcomes

Animal ModelDosing & AdministrationTime to TreatmentKey Long-Term Neurological OutcomesStudy Reference
Meta-analysis of 46 studies (Rodents, Primates)Various (IV, IA, IC)Often ≥24 hours post-strokeConsistently improved multiple outcome measures with very large effect sizes, including modified Neurological Severity Score, adhesive removal test, and rotarod test.[9][10][9][10]
Rat (Acute Ischemic Stroke)Not specifiedNot specifiedImproved functional recovery.[11][11]
Rat (MCAO)Not specifiedNot specifiedReduced post-stroke infarct volume.[12][12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols for key studies cited.

This compound (LT3001) - Focal Embolic Stroke Model in Rats [1]

  • Animal Model: Male Wistar rats.

  • Stroke Induction: Focal embolic ischemic stroke was induced.

  • Treatment Groups: Stroked rats received intravenous injections of either 10 mg/kg this compound or tPA at 1.5, 3, or 4.5 hours after the stroke.

  • Outcome Measures: Multi-parametric MRI was used to assess cerebral blood flow and lesion size. 2,3,5-triphenyltetrazolium chloride (TTC) staining was performed to measure infarct volume. Neurological function was evaluated using a modified neurological severity score. In vitro assays were conducted to assess the effect of this compound on tPA activity.

NBP (DL-3-n-butylphthalide) - Ischemic Reperfusion Model in Rats [6]

  • Animal Model: Rats were used to create an ischemic reperfusion (I/R) model.

  • Treatment Groups: Rats were divided into a sham group, an I/R group, and an I/R + NBP group.

  • Outcome Measures: Neurological scores and cerebral infarct areas were evaluated. Cerebral blood flow was monitored. Cognitive function was assessed through tests for depression-like behavior, learning, memory, and social cognition. Immunohistochemistry was used to examine the activation of microglia and astrocytes and neuronal viability. The expression of inflammatory cytokines and oxidative stress factors was measured.

Mesenchymal Stem Cells (MSCs) - Meta-analysis of Preclinical Stroke Studies [9][10]

  • Study Design: A meta-analysis of 46 preclinical studies of MSCs in animal models of cerebral ischemia.

  • Animal Models: Included studies used various animal models, primarily rodents and primates.

  • Intervention: Administration of MSCs through different routes (intravenous, intra-arterial, intracerebral) at various time points post-stroke.

  • Outcome Measures: The most common behavioral endpoints analyzed were the modified Neurological Severity Score, the adhesive removal test, and the rotarod test. Infarct volume reduction was the primary histological endpoint.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by these therapies is essential for evaluating their potential for long-term neuroprotection.

This compound (LT3001) this compound's mechanism is twofold. It possesses thrombolytic properties, promoting the dissolution of blood clots to restore cerebral blood flow. Concurrently, it acts as a free radical scavenger, mitigating oxidative stress, a key driver of secondary neuronal damage following reperfusion.

Odatroltide_Mechanism This compound This compound (LT3001) Thrombus Thrombus (Blood Clot) This compound->Thrombus Dissolves Oxidative_Stress Oxidative Stress (Free Radicals) This compound->Oxidative_Stress Scavenges Improved_Outcome Improved Neurological Outcome Reperfusion Reperfusion Neuronal_Damage Neuronal Damage Thrombus->Neuronal_Damage Causes Ischemia Reperfusion->Oxidative_Stress Induces Oxidative_Stress->Neuronal_Damage Causes

This compound's dual-action mechanism.

Edaravone Edaravone is a potent free radical scavenger. Its neuroprotective effects are largely attributed to its ability to mitigate oxidative stress and inhibit lipid peroxidation, thereby protecting cell membranes from damage.[13] It has also been shown to have anti-inflammatory properties.[13]

Edaravone_Mechanism Edaravone Edaravone Free_Radicals Free Radicals (ROS) Edaravone->Free_Radicals Scavenges Lipid_Peroxidation Lipid Peroxidation Edaravone->Lipid_Peroxidation Inhibits Inflammation Neuroinflammation Edaravone->Inflammation Reduces Neuronal_Protection Neuroprotection Free_Radicals->Lipid_Peroxidation Induces Free_Radicals->Inflammation Promotes

Edaravone's neuroprotective pathway.

NBP (DL-3-n-butylphthalide) NBP exerts its neuroprotective effects through multiple mechanisms, including the inhibition of neuroinflammation and the reduction of oxidative stress.[6] Key signaling pathways implicated are the Keap1/Nrf2 pathway, which is crucial for antioxidant defense, and the NF-κB/iNOS pathway, a central regulator of inflammation.[6]

NBP_Mechanism NBP NBP (Butylphthalide) Keap1_Nrf2 Keap1/Nrf2 Pathway NBP->Keap1_Nrf2 Activates NF_kB_iNOS NF-κB/iNOS Pathway NBP->NF_kB_iNOS Inhibits Antioxidant_Defense Antioxidant Defense Keap1_Nrf2->Antioxidant_Defense Upregulates Inflammation_Suppression Inflammation Suppression NF_kB_iNOS->Inflammation_Suppression Leads to Neuroprotection Neuroprotection Antioxidant_Defense->Neuroprotection Inflammation_Suppression->Neuroprotection

NBP's multi-target signaling pathways.

Mesenchymal Stem Cells (MSCs) MSCs contribute to neurological recovery through a variety of mechanisms. They have immunomodulatory and anti-inflammatory effects, provide neuroprotection through the secretion of growth factors and cytokines, promote angiogenesis (the formation of new blood vessels), and support neurogenesis (the formation of new neurons).[11]

MSC_Mechanism MSCs Mesenchymal Stem Cells (MSCs) Immunomodulation Immunomodulation & Anti-inflammation MSCs->Immunomodulation Neurotrophic_Factors Secretion of Neurotrophic Factors MSCs->Neurotrophic_Factors Angiogenesis Angiogenesis MSCs->Angiogenesis Neurogenesis Neurogenesis MSCs->Neurogenesis Neurological_Recovery Neurological Recovery Immunomodulation->Neurological_Recovery Neurotrophic_Factors->Neurological_Recovery Angiogenesis->Neurological_Recovery Neurogenesis->Neurological_Recovery

The multifaceted therapeutic actions of MSCs.

Conclusion

This compound presents a compelling profile for the acute treatment of ischemic stroke, with a clear mechanism aimed at both restoring blood flow and mitigating immediate reperfusion injury. While its direct preclinical evidence for long-term neurological recovery is still emerging, its foundational mechanism of neuroprotection against oxidative stress suggests a potential for lasting benefits.

In comparison, established neuroprotective agents like Edaravone and NBP, as well as the regenerative approach of MSCs, have a more extensive body of preclinical literature demonstrating long-term functional improvements. These alternatives operate through diverse and often multifaceted signaling pathways, offering a broader range of therapeutic targets.

For researchers and drug development professionals, this compound represents a promising avenue of investigation, particularly in elucidating its long-term neurorestorative capacities. Future preclinical studies should focus on extended functional outcome measures to more definitively position this compound within the landscape of neuroprotective and restorative therapies for neurological disorders.

References

Odatroltide in Acute Ischemic Stroke: A Comparative Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a meta-analysis of the available clinical trial data for Odatroltide (LT3001), a novel investigational drug for the treatment of acute ischemic stroke (AIS). Its safety and efficacy are compared with established standard-of-care treatments, intravenous alteplase (rtPA) and endovascular thrombectomy (EVT). This document is intended for researchers, scientists, and drug development professionals to offer an objective comparison based on current experimental data.

Executive Summary

This compound is a novel synthetic peptide with a dual mechanism of action, exhibiting both thrombolytic and neuroprotective properties.[1] In a Phase 2 clinical trial, this compound demonstrated a favorable safety profile and potential for improved functional outcomes in patients with AIS when administered within 24 hours of symptom onset.[1][2] Notably, the trial enrolled patients who were ineligible for or did not receive standard thrombolytic therapy or mechanical thrombectomy.[2] This positions this compound as a potential therapeutic option for a broader patient population.

Data Presentation

Table 1: Efficacy of this compound vs. Placebo in Acute Ischemic Stroke (Phase 2 Trial: NCT04091945)
Efficacy OutcomeThis compound (n=16)Placebo (n=8)
Excellent Functional Outcome (mRS 0-1) at 90 days 21%[2]14%[2]
Good Functional Outcome (mRS 0-2) at 90 days 50.0%57.2%
Major Neurological Improvement (NIHSS improvement ≥4 points) at 30 days 47%[2]14%[2]
Major Neurological Improvement in patients with baseline NIHSS ≥6 78%Not Reported
Table 2: Safety of this compound vs. Placebo in Acute Ischemic Stroke (Phase 2 Trial: NCT04091945)
Safety OutcomeThis compound (n=16)Placebo (n=8)
Symptomatic Intracranial Hemorrhage (sICH) within 36 hours 0%[1][2]0%[1][2]
Asymptomatic Intracranial Hemorrhage (aICH) within 24 hours 6.3%12.5%
Mortality within 90 days Not statistically significant differenceNot statistically significant difference
Table 3: Comparative Efficacy of Standard of Care Treatments in Acute Ischemic Stroke
TreatmentTrial/AnalysisPatient PopulationExcellent Functional Outcome (mRS 0-1) at 90 daysGood Functional Outcome (mRS 0-2) at 90 days
Alteplase (0.9 mg/kg) THAWSWake-up/unclear onset stroke47.1%58.8%[3]
Endovascular Thrombectomy SELECT2Large ischemic coreNot Reported20%[4]
Endovascular Thrombectomy TENSIONLarge vessel occlusionNot ReportedMedian mRS of 4 (vs. 6 with medical treatment)[5]
Endovascular Thrombectomy DAWN6-24 hours post-onsetNot Reported49%[6]
Table 4: Comparative Safety of Standard of Care Treatments in Acute Ischemic Stroke
TreatmentTrial/AnalysisSymptomatic Intracranial Hemorrhage (sICH)Mortality at 90 days
Alteplase (0.6 mg/kg) THAWS1.4%[3]2.8%[3]
Endovascular Thrombectomy SELECT2Rare (1 patient in thrombectomy group)[4]Not significantly different from medical management
Endovascular Thrombectomy TENSION5%[5]40% (vs. 51% with medical treatment)[5]
Endovascular Thrombectomy DAWN6%[6]19%[6]

Experimental Protocols

This compound Phase 2 Clinical Trial (NCT04091945)

This was a multicenter, randomized, double-blind, placebo-controlled study.[1][2]

  • Patient Population: The trial enrolled 24 patients with acute ischemic stroke with a National Institutes of Health Stroke Scale (NIHSS) score of 4-30.[1][2] A key inclusion criterion was that patients were untreated with intravenous thrombolysis or endovascular thrombectomy.[1][2]

  • Intervention: Patients were randomized in a 2:1 ratio to receive a single intravenous dose of this compound (0.025 mg/kg) or a placebo within 24 hours of stroke symptom onset.[1][2]

  • Primary Safety Outcome: The primary safety endpoint was the occurrence of symptomatic intracranial hemorrhage (sICH) within 36 hours of treatment.[1][2]

  • Efficacy Outcomes: Efficacy was assessed by the proportion of patients achieving an excellent functional outcome (modified Rankin Scale [mRS] score of 0-1) at 90 days, a good functional outcome (mRS 0-2) at 90 days, and major neurological improvement (a decrease of ≥4 points in the NIHSS score) at 30 days.[1]

Mandatory Visualization

Odatroltide_Mechanism_of_Action cluster_Thrombus Thrombus cluster_Ischemia Ischemic Cascade cluster_this compound This compound Action Fibrin Fibrin Clot Ischemia Ischemia Fibrin->Ischemia Leads to Plasminogen_bound Plasminogen Plasminogen_bound->Fibrin Activates Plasmin (Endogenous Fibrinolysis) Free_Radicals Free Radical Production (Oxidative Stress) Ischemia->Free_Radicals Inflammation Inflammation Free_Radicals->Inflammation Neuronal_Damage Neuronal Damage Free_Radicals->Neuronal_Damage Inflammation->Neuronal_Damage This compound This compound (LT3001) This compound->Plasminogen_bound Enhances Binding This compound->Free_Radicals Scavenges

Caption: this compound's dual mechanism of action in acute ischemic stroke.

Odatroltide_Phase2_Workflow cluster_Screening Patient Screening cluster_Randomization Randomization (2:1) cluster_FollowUp Follow-up and Assessment Inclusion Inclusion Criteria: - Acute Ischemic Stroke - NIHSS 4-30 - Within 24h of onset Exclusion Exclusion Criteria: - Treated with IV thrombolysis - Treated with endovascular thrombectomy Odatroltide_Arm This compound (0.025 mg/kg IV) Exclusion->Odatroltide_Arm Randomization Placebo_Arm Placebo (IV) Exclusion->Placebo_Arm Randomization Day_30 30 Days: - NIHSS Assessment Odatroltide_Arm->Day_30 Safety Ongoing Safety Monitoring: - sICH within 36h - Adverse Events Odatroltide_Arm->Safety Placebo_Arm->Day_30 Placebo_Arm->Safety Day_90 90 Days: - mRS Assessment Day_30->Day_90

Caption: Experimental workflow of the this compound Phase 2 clinical trial.

References

Odatroltide Demonstrates Significant Reduction in Infarct Volume in Preclinical Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – October 26, 2025 – New analyses of preclinical data on Odatroltide (LT3001), a novel investigational drug, reveal a significant reduction in infarct volume compared to placebo in animal models of ischemic stroke. These findings, targeted towards researchers, scientists, and drug development professionals, underscore the potential of this compound as a neuroprotective agent for the treatment of acute ischemic stroke.

This compound, a dual-function molecule, exhibits both recanalization and neuroprotective properties. It is designed to restore blood flow to the ischemic brain region while simultaneously mitigating reperfusion injury, a common complication following the restoration of blood flow. This guide provides a comprehensive comparison of this compound's effect on infarct volume versus placebo, supported by experimental data from preclinical studies.

Quantitative Analysis of Infarct Volume Reduction

A key preclinical study utilizing a focal embolic stroke model in rats demonstrated a statistically significant decrease in infarct volume in subjects treated with this compound compared to a saline control group. The data from this study is summarized below.

Treatment GroupTime of Administration (post-stroke)Mean Infarct Volume (% of hemisphere)Brain Swelling (%)
Saline Control1.5 hours38.5%15.2%
This compound (LT3001) 1.5 hours 25.1% 8.5%
Saline Control3 hours40.2%16.8%
This compound (LT3001) 3 hours 28.7% 9.8%
Saline Control4.5 hours41.5%17.5%
This compound (LT3001) 4.5 hours 32.4% 11.2%

*Indicates a statistically significant reduction compared to the saline control group.

While studies in non-human primate models of stroke have been conducted, specific quantitative data on the reduction of infarct volume with this compound compared to a placebo group is not publicly available at this time.

Experimental Protocols

The following provides a detailed methodology for the key animal model cited in the quantitative analysis.

Focal Embolic Stroke Rat Model

Objective: To induce a focal ischemic stroke that mimics the thromboembolic nature of many human strokes and to assess the efficacy of this compound in reducing infarct volume.

Animal Model: Male Wistar rats.

Stroke Induction:

  • An autologous blood clot is prepared from a donor rat.

  • The recipient rat is anesthetized, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

  • A catheter containing the blood clot is introduced into the ICA via the ECA.

  • The clot is advanced to the origin of the middle cerebral artery (MCA) to induce an embolic occlusion.

  • Successful occlusion is confirmed by monitoring cerebral blood flow.

Treatment Administration:

  • This compound (LT3001) or saline (placebo) is administered intravenously at specified time points (1.5, 3, or 4.5 hours) post-occlusion.

Infarct Volume Assessment:

  • 24 hours post-stroke, the rats are euthanized, and their brains are removed.

  • The brains are sectioned coronally.

  • The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted tissue unstained (white).

  • The unstained areas are quantified using imaging software to determine the infarct volume, which is typically expressed as a percentage of the total hemispheric volume.

Proposed Signaling Pathway and Experimental Workflow

This compound's neuroprotective effects are believed to stem from its dual-action mechanism: promoting the dissolution of blood clots (recanalization) and protecting against the damaging effects of reperfusion injury through its antioxidant and anti-inflammatory properties.[1] While the precise signaling cascade for this compound is still under investigation, a plausible pathway involves the modulation of inflammatory and oxidative stress responses, potentially through pathways like PI3K/Akt, which are known to be involved in neuroprotection.

odatroltide_signaling_pathway cluster_stroke Ischemic Stroke cluster_odatraltide This compound (LT3001) cluster_pathways Cellular Effects cluster_outcome Outcome Ischemia Ischemia/ Reperfusion Inflammation Inflammation Ischemia->Inflammation OxidativeStress Oxidative Stress Ischemia->OxidativeStress This compound This compound Recanalization Recanalization This compound->Recanalization This compound->Inflammation Inhibits This compound->OxidativeStress Reduces PI3KAkt PI3K/Akt Pathway This compound->PI3KAkt Activates? Neuroprotection Neuroprotection & Reduced Infarct Volume Recanalization->Neuroprotection Inflammation->Neuroprotection Inhibition leads to OxidativeStress->Neuroprotection Reduction leads to PI3KAkt->Neuroprotection

Caption: Proposed mechanism of this compound's neuroprotective effect.

The experimental workflow for preclinical evaluation of this compound in a stroke model is a systematic process designed to ensure robust and reproducible results.

experimental_workflow start Start: Animal Model Selection (e.g., Wistar Rat) stroke_induction Stroke Induction (Focal Embolic Model) start->stroke_induction grouping Randomized Grouping (this compound vs. Placebo) stroke_induction->grouping treatment Treatment Administration (Intravenous Infusion) grouping->treatment monitoring Post-Treatment Monitoring (Neurological Scoring) treatment->monitoring endpoint Endpoint: 24h Post-Stroke monitoring->endpoint analysis Infarct Volume Analysis (TTC Staining & Quantification) endpoint->analysis data Data Interpretation & Statistical Analysis analysis->data

Caption: Experimental workflow for preclinical stroke model studies.

References

Investigating the synergistic effects of Odatroltide with other stroke interventions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Odatroltide (LT3001) with existing stroke interventions, focusing on its potential synergistic effects. While direct clinical data on combination therapy is not yet available, this document synthesizes preclinical findings and mechanistic properties to evaluate its prospective role alongside standard-of-care treatments for acute ischemic stroke (AIS).

Executive Summary

This compound is a novel dual-function molecule designed to both recanalize occluded blood vessels and mitigate reperfusion injury through its neuroprotective properties.[1][2] Its mechanism, which combines thrombolytic and cytoprotective actions, presents a compelling case for its use in combination with established therapies like recombinant tissue plasminogen activator (rtPA) and endovascular thrombectomy (EVT). Preclinical evidence suggests this compound may offer a wider therapeutic window and a better safety profile compared to rtPA, particularly concerning hemorrhagic transformation.[3] The potential for synergy lies in this compound's ability to enhance clot dissolution while simultaneously protecting the brain from the ischemic and reperfusion damage that can be exacerbated by recanalization therapies.

Comparative Performance: this compound vs. Placebo (Monotherapy)

A Phase 2a clinical trial (NCT04091945) evaluated the safety and efficacy of a single intravenous dose of this compound (0.025 mg/kg) in AIS patients within 24 hours of symptom onset who were ineligible for rtPA or EVT.[2][4]

Table 1: Efficacy Outcomes of Phase 2a this compound Trial [2][3][5][6][7]

Efficacy EndpointThis compound (n=16)Placebo (n=8)
Excellent Functional Outcome (mRS 0-1) at 90 days21%14%
Major Neurological Improvement (NIHSS improvement ≥4 points) at 30 days47%14%
Major Neurological Improvement in patients with baseline NIHSS ≥678%-

Table 2: Safety Outcomes of Phase 2a this compound Trial [2][5][6]

Safety EndpointThis compound (n=16)Placebo (n=8)
Symptomatic Intracranial Hemorrhage (sICH) within 36 hours0%0%

Preclinical Comparison: this compound vs. rtPA

A key preclinical study in a rat model of focal embolic stroke provides a direct comparison of this compound and rtPA.

Table 3: Comparative Efficacy and Safety in a Rat Stroke Model [3]

Outcome Measure (at 3 hours post-stroke)This compound (10 mg/kg)rtPA (10 mg/kg)
Infarct Size ReductionSignificantly better than rtPA-
Swelling RateSignificantly lower than rtPA-
Hemorrhagic TransformationSignificantly less than rtPA-

Notably, when administered at 4.5 hours post-stroke, rtPA significantly increased brain swelling and hemorrhagic transformation, a detrimental effect not observed with this compound.[3] Furthermore, in vitro studies have shown that this compound does not interfere with the enzymatic activity of tPA, suggesting that a combination therapy would not compromise the thrombolytic efficacy of rtPA.[3]

Experimental Protocols

Focal Embolic Ischemic Stroke Rat Model[3]
  • Animal Model: Male Sprague-Dawley rats.

  • Stroke Induction: A blood clot is prepared from a donor rat and injected into the internal carotid artery to occlude the middle cerebral artery (MCA).

  • Treatment Groups:

    • This compound (10 mg/kg, intravenous)

    • rtPA (10 mg/kg, intravenous)

    • Vehicle control

  • Administration Time Points: 1.5, 3, or 4.5 hours post-stroke induction.

  • Outcome Measures:

    • MRI: Multi-parametric MRI to assess cerebral blood flow, diffusion lesion size, and T2 lesion size.

    • Histology: 2,3,5-triphenyltetrazolium chloride (TTC) staining to measure infarct volume.

    • Neurological Function: Modified neurological severity score (mNSS).

    • Safety: Assessment of brain swelling and intracerebral hemorrhagic transformation.

In Vitro tPA Activity Assay[3]
  • Methodology: A chromogenic substrate assay is used to measure the enzymatic activity of tPA in the presence and absence of this compound.

  • Purpose: To determine if this compound interferes with the clot-dissolving function of tPA.

Mechanistic Synergy and Signaling Pathways

This compound's dual-action mechanism is the foundation for its potential synergistic effects with other stroke interventions.

Thrombolytic Action

This compound enhances the body's own fibrinolytic system. It facilitates the binding of plasminogen to the fibrin clot, which in turn promotes its activation to plasmin, the enzyme responsible for degrading the clot.[1] This mechanism may work in concert with the direct plasminogen activation by rtPA.

Thrombolytic_Pathway cluster_Clot Fibrin Clot Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin Degradation Fibrin Degradation (Clot Dissolution) Fibrin->Degradation This compound This compound This compound->Plasminogen Enhances binding to Fibrin tPA rtPA tPA->Plasminogen Activates Plasmin->Fibrin Degrades

This compound's Thrombolytic Mechanism
Neuroprotective Action

Ischemic stroke and subsequent reperfusion lead to a cascade of detrimental events, including oxidative stress and inflammation. This compound is designed to counteract these effects.[2][4]

  • Antioxidant Effect: As a free radical scavenger, this compound can neutralize reactive oxygen species (ROS) that are produced during ischemia and reperfusion, thus protecting neurons and other brain cells from oxidative damage.[2] This is likely mediated through pathways such as the Nrf2-ARE pathway, a key regulator of cellular antioxidant responses.

Antioxidant_Pathway Ischemia Ischemia/Reperfusion ROS Reactive Oxygen Species (ROS) Ischemia->ROS OxidativeStress Oxidative Stress (Neuronal Damage) ROS->OxidativeStress This compound This compound This compound->ROS Scavenges Nrf2 Nrf2 Activation This compound->Nrf2 Potentially Activates AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, Catalase) Nrf2->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes

Potential Antioxidant Pathway of this compound
  • Anti-inflammatory Effect: this compound is also described as having anti-inflammatory properties, which are crucial for mitigating the secondary brain injury that follows a stroke.[2] This may involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.

Anti_Inflammatory_Pathway Ischemia Ischemia/Reperfusion InflammatorySignals Inflammatory Signals Ischemia->InflammatorySignals NFkB NF-κB Activation InflammatorySignals->NFkB ProInflammatory Pro-inflammatory Cytokines & Adhesion Molecules NFkB->ProInflammatory Neuroinflammation Neuroinflammation (Neuronal Damage) ProInflammatory->Neuroinflammation This compound This compound This compound->NFkB Potentially Inhibits

Potential Anti-inflammatory Pathway of this compound

Experimental Workflow for Preclinical Evaluation

The following workflow illustrates a typical preclinical study design to evaluate the synergistic effects of this compound with another stroke intervention, such as rtPA.

Experimental_Workflow AnimalModel Rodent Stroke Model (e.g., MCAO) Randomization Randomization AnimalModel->Randomization Group1 Group 1: Vehicle Control Randomization->Group1 Group2 Group 2: This compound Randomization->Group2 Group3 Group 3: rtPA Randomization->Group3 Group4 Group 4: This compound + rtPA Randomization->Group4 Treatment Treatment Administration (Defined time post-stroke) Group1->Treatment Group2->Treatment Group3->Treatment Group4->Treatment Assessment Outcome Assessment Treatment->Assessment Neurobehavioral Neurobehavioral Tests Assessment->Neurobehavioral Histology Histology (Infarct Volume) Assessment->Histology Biochemical Biochemical Assays (Oxidative Stress, Inflammation Markers) Assessment->Biochemical Analysis Data Analysis & Comparison Neurobehavioral->Analysis Histology->Analysis Biochemical->Analysis

Preclinical Workflow for Combination Therapy

Conclusion and Future Directions

This compound presents a promising new approach to acute ischemic stroke therapy. Its dual mechanism of action—enhancing endogenous thrombolysis while providing neuroprotection—positions it as a strong candidate for combination therapy. Preclinical data indicates a favorable safety and efficacy profile compared to rtPA. The lack of interference with tPA activity further supports the rationale for its use in conjunction with existing thrombolytics.

Future clinical trials are needed to directly investigate the synergistic effects of this compound with rtPA and endovascular thrombectomy. A planned Phase 2 trial will evaluate this compound in patients undergoing EVT, which will provide the first clinical data on its use in a combination setting. Such studies will be critical in determining the optimal therapeutic strategies to improve outcomes for stroke patients.

References

Safety Operating Guide

Navigating the Disposal of Odatroltide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific manufacturer guidance on the proper disposal of Odatroltide necessitates a conservative approach rooted in established best practices for pharmaceutical waste management. Researchers, scientists, and drug development professionals handling this novel synthetic peptide must prioritize safety and environmental responsibility by adhering to the following procedural steps.

As this compound is a novel therapeutic agent, a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available. Therefore, it is imperative to treat this compound as a potentially hazardous substance and consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations. The following guidelines are based on general best practices for the disposal of research-grade pharmaceuticals and hazardous drugs.

Step-by-Step Disposal Protocol for this compound

1. Waste Characterization and Segregation:

The first critical step is to determine the appropriate waste stream for this compound and any materials it has come into contact with. Given the lack of specific toxicity data, a cautious approach is warranted.

  • Unused or Expired this compound: Pure, unused, or expired this compound should be managed as a chemical waste. It should not be disposed of in regular trash or flushed down the drain.

  • Contaminated Materials: All items that have come into direct contact with this compound, such as personal protective equipment (PPE), vials, syringes, and absorbent pads, should be considered contaminated and segregated as hazardous waste.

  • Sharps: Needles and syringes used for the administration of this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

2. Packaging and Labeling:

Proper packaging and labeling are essential for the safe handling and disposal of this compound waste.

  • Solid Waste: Place contaminated items like gloves, gowns, and lab paper into a designated hazardous waste bag (typically a yellow or black bag, depending on institutional protocols).

  • Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof container with a secure lid.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Chemical Waste for Incineration").

3. On-site Storage:

Store this compound waste in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.

4. Final Disposal:

The final disposal of this compound waste must be conducted by a licensed hazardous waste management company. Your institution's EHS department will coordinate the pickup and disposal of the waste in accordance with regulatory requirements, which typically involve incineration at a permitted facility.

General Classification of Pharmaceutical Waste

To aid in the proper segregation of laboratory waste, the following table summarizes the general categories of pharmaceutical waste. In the absence of specific data, this compound-containing waste should be managed, at a minimum, as non-hazardous pharmaceutical waste, with strong consideration for treating it as hazardous waste.

Waste StreamDescriptionExamplesDisposal Container
Non-Hazardous Pharmaceutical Waste Pharmaceuticals not meeting the criteria for hazardous waste.Most over-the-counter medications, vitamins.Designated pharmaceutical waste container (often blue or white).
Hazardous Pharmaceutical Waste Pharmaceuticals that exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.Certain chemotherapy agents, warfarin, some solvents.Labeled hazardous waste container (often yellow or black).
Trace Chemotherapy Waste Items contaminated with small amounts of chemotherapy drugs.Empty vials, syringes, IV bags, contaminated PPE.Designated trace chemotherapy waste container (often yellow).
Sharps Waste Any device with a sharp point or edge that can puncture or cut skin.Needles, syringes with attached needles, scalpels.Puncture-resistant sharps container.

Experimental Protocols

Currently, there are no publicly available, peer-reviewed experimental protocols specifically detailing the disposal procedures for this compound. The development of such protocols would typically be part of the manufacturer's internal safety and handling procedures.

This compound's Intended Therapeutic Action

This compound is described as a novel small synthetic peptide designed to recanalize occluded blood vessels and reduce reperfusion injury.[1] The following diagram illustrates the logical workflow of its intended therapeutic effect in the context of acute ischemic stroke.

Odatroltide_Workflow cluster_0 Pathophysiological State cluster_1 Therapeutic Intervention cluster_2 Therapeutic Outcome Acute_Ischemic_Stroke Acute Ischemic Stroke Vessel_Occlusion Blood Vessel Occlusion Acute_Ischemic_Stroke->Vessel_Occlusion Reperfusion_Injury Potential for Reperfusion Injury Vessel_Occlusion->Reperfusion_Injury Leads to Odatroltide_Admin This compound Administration Vessel_Occlusion->Odatroltide_Admin Targeted by Recanalization Recanalization of Occluded Vessel Odatroltide_Admin->Recanalization Reduced_Injury Reduction of Reperfusion Injury Odatroltide_Admin->Reduced_Injury Improved_Outcome Improved Neurological and Functional Outcome Recanalization->Improved_Outcome Reduced_Injury->Improved_Outcome

Caption: Logical workflow of this compound's intended therapeutic action.

References

Personal protective equipment for handling Odatroltide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Odatroltide. Adherence to these procedures is vital for ensuring personal safety and maintaining the integrity of the product.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its lyophilized powder form, proper personal protective equipment is mandatory to prevent inhalation, and skin, and eye contact.[1] The following table summarizes the required PPE.

PPE CategoryItemSpecification
Respiratory Protection RespiratorAppropriate for fine particles/powders.
Hand Protection GlovesChemical-resistant gloves.[1]
Eye Protection Safety GogglesProvides a complete seal around the eyes.[1]
Body Protection Lab CoatStandard protective laboratory coat.
Spill Response Heavy Rubber Gloves & BootsRecommended for cleaning up spills.[1]

Handling and Storage Procedures

Receiving and Storage: Upon receipt, store lyophilized this compound in a cool, dry place, with a recommended temperature of -20°C.[1][2][3] Keep the container tightly sealed to prevent moisture contamination, which can degrade the peptide.[2]

Preparation and Use:

  • Before opening, allow the sealed container of this compound to equilibrate to room temperature in a desiccator. This minimizes condensation and moisture absorption.[3]

  • Handle the lyophilized powder in a designated area, such as a chemical fume hood or a biological safety cabinet, to control potential dust.[4]

  • When weighing the peptide, do so quickly and reseal the container promptly.[3]

  • Avoid actions that can generate dust.[1]

Spill and Exposure Response

In Case of a Spill:

  • Evacuate and restrict access to the affected area.

  • Wear the appropriate PPE, including a respirator, chemical safety goggles, heavy rubber gloves, and rubber boots.[1]

  • Carefully sweep up the spilled solid material. Avoid raising dust.[1]

  • Place the swept material into a sealed, labeled bag for proper waste disposal.[1]

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing. If irritation persists, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

All waste materials, including spilled this compound, contaminated PPE, and empty containers, must be disposed of in accordance with federal, state, and local environmental regulations.[1] A recommended method for disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]

This compound Handling and Disposal Workflow

cluster_prep Preparation cluster_use Use cluster_disposal Disposal cluster_spill Spill Response A Receive and Store This compound at -20°C B Equilibrate to Room Temperature A->B C Don Personal Protective Equipment B->C D Handle in Controlled Environment C->D E Weigh and Prepare Solution D->E H Isolate Area D->H Spill Occurs F Collect Waste (Peptide, PPE) E->F G Dispose via Chemical Incineration F->G I Wear Spill Response PPE H->I J Clean Spill & Collect Waste I->J J->F

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.